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  • Product: 7-Methoxy-4-methylquinoline hydrochloride
  • CAS: 1807542-80-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Methoxy-4-methylquinoline Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide provides a comprehensive technical overview of 7-Methoxy-4-methylquinoline hydrochloride, a specific derivative with potential for further investigation in drug discovery and materials science. This document consolidates available data on its chemical and physical properties, offers insights into its synthesis, summarizes its safety profile based on related compounds, and explores its potential biological significance within the broader context of quinoline pharmacology.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834.[2] Its derivatives are of immense interest due to their wide array of pharmacological activities.[1][3] The quinoline nucleus is a "privileged scaffold" in drug discovery, appearing in approved drugs with applications as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[1][2] The diverse biological effects of quinoline derivatives are attributed to their ability to intercalate with DNA and inhibit key enzymes.[3] Substitutions on the quinoline ring system allow for the fine-tuning of these properties, leading to the development of compounds with enhanced potency and selectivity.[3] This guide focuses on the hydrochloride salt of 7-Methoxy-4-methylquinoline, a specific analogue for which a detailed understanding of its basic properties is essential for unlocking its full research and development potential.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties for 7-Methoxy-4-methylquinoline and its hydrochloride salt.

Chemical Structure and Identifiers

The core structure consists of a quinoline ring system with a methoxy group at the 7-position and a methyl group at the 4-position. The hydrochloride salt is formed by the protonation of the quinoline nitrogen.

Diagram: Chemical Structure of 7-Methoxy-4-methylquinoline Hydrochloride

Caption: Structure of 7-Methoxy-4-methylquinoline with associated hydrochloride.

Identifier7-Methoxy-4-methylquinoline (Free Base)7-Methoxy-4-methylquinoline Hydrochloride
CAS Number 6238-12-6[2][4]1807542-80-8[3]
Molecular Formula C₁₁H₁₁NO[2]C₁₁H₁₂ClNO
Molecular Weight 173.21 g/mol [2]Not explicitly found, calculated as 209.67 g/mol
IUPAC Name 7-methoxy-4-methylquinoline[2]7-methoxy-4-methylquinolinium chloride
SMILES CC1=C2C=CC(=CC2=NC=C1)OC[2]CC1=C2C=CC(=CC2=[NH+]C=C1)OC.[Cl-]
InChIKey LVJHDVPCJRWNNZ-UHFFFAOYSA-N[2]Not explicitly found
Physical and Predicted Properties
PropertyValue (Free Base)Value (Hydrochloride)Notes
Melting Point Not availableNot availableExpected to be a solid at room temperature. The hydrochloride salt is anticipated to have a higher melting point than the free base.
Boiling Point Not availableNot available
Solubility Not availableNot availableThe hydrochloride salt is expected to have greater solubility in polar solvents, such as water and alcohols, compared to the free base.
XlogP (Predicted) 2.6[2][5]Not availableIndicates moderate lipophilicity for the free base.
Topological Polar Surface Area 22.1 Ų[2]Not available

Synthesis and Characterization

While a specific, detailed synthesis protocol for 7-Methoxy-4-methylquinoline hydrochloride is not published, its synthesis can be inferred from established methods for quinoline ring formation.

Proposed Synthetic Pathway

A plausible synthetic route would involve the Conrad-Limpach or a related reaction, followed by hydrochloride salt formation.

Diagram: Proposed Synthesis of 7-Methoxy-4-methylquinoline Hydrochloride

G cluster_reactants Reactants cluster_cyclization Cyclization cluster_modification Modification & Salt Formation m_anisidine m-Anisidine intermediate β-Anilinoacrylate intermediate m_anisidine->intermediate + Ethyl acetoacetate (Condensation) ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->intermediate quinoline_precursor 7-Methoxy-4-hydroxy-2-methylquinoline intermediate->quinoline_precursor Thermal Cyclization chlorination Chlorination (e.g., POCl3) quinoline_precursor->chlorination reduction Reduction (e.g., H2/Pd-C) chlorination->reduction hcl_salt HCl Salt Formation reduction->hcl_salt final_protocol final_protocol hcl_salt->final_protocol final_product 7-Methoxy-4-methylquinoline HCl

Caption: A plausible synthetic workflow for 7-Methoxy-4-methylquinoline hydrochloride.

Experimental Protocol (Hypothetical):

  • Condensation: React m-anisidine with ethyl acetoacetate, typically with an acid catalyst, to form the corresponding β-anilinoacrylate intermediate.

  • Cyclization: Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization, yielding 7-methoxy-4-hydroxy-2-methylquinoline.

  • Chlorination: Treat the 4-hydroxyquinoline derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the 4-chloro derivative.

  • Reduction: The 4-chloro substituent can be removed via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield 7-methoxy-2-methylquinoline. Correction: A more direct route to the 4-methyl derivative would involve a different starting material, such as reacting m-anisidine with acetylacetone in a Combes quinoline synthesis.

  • Salt Formation: Dissolve the purified 7-Methoxy-4-methylquinoline free base in a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.

  • Purification: The resulting solid can be purified by recrystallization.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Spectroscopic Characterization (Predicted)

¹H NMR (DMSO-d₆):

  • Aromatic Protons: Signals expected in the range of 7.0-9.0 ppm. The protonation of the quinoline nitrogen will likely cause a downfield shift of the protons on the pyridine ring.

  • Methoxy Group (-OCH₃): A singlet around 3.9-4.0 ppm.

  • Methyl Group (-CH₃): A singlet around 2.5-2.7 ppm.

  • N-H Proton: A broad singlet at a downfield chemical shift, characteristic of an ammonium proton.

¹³C NMR (DMSO-d₆):

  • Aromatic Carbons: Signals expected in the range of 100-160 ppm.

  • Methoxy Carbon: A signal around 55-60 ppm.

  • Methyl Carbon: A signal in the aliphatic region, around 18-25 ppm.

Mass Spectrometry (ESI+): The mass spectrum is expected to show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 174.09.[5]

Potential Biological Activities and Applications

The biological profile of 7-Methoxy-4-methylquinoline hydrochloride has not been specifically reported. However, the extensive research on substituted quinolines provides a strong rationale for its investigation in several therapeutic areas.

  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[1][6] For example, certain 8-methoxy-4-anilinoquinolines have shown potent inhibitory effects on HeLa and BGC-823 cancer cells.[6] The mechanism of action is often attributed to the inhibition of enzymes like topoisomerase or protein kinases, or through DNA intercalation.[3]

  • Antimicrobial Activity: The quinoline scaffold is present in numerous antibacterial and antifungal agents.[1] Furoquinoline alkaloids, which share the core quinoline structure, have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]

  • Antimalarial Potential: 4-aminoquinolines are a well-established class of antimalarial drugs. While 7-Methoxy-4-methylquinoline is not a 4-aminoquinoline, the core structure suggests that it could be a starting point for the development of new antimalarial compounds.[1]

  • Enzyme Inhibition: Certain methoxy quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease.

The specific substitution pattern of a methoxy group at position 7 and a methyl group at position 4 could modulate these activities, potentially leading to novel pharmacological profiles. Further screening is required to elucidate the specific biological effects of this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 7-Methoxy-4-methylquinoline hydrochloride is not publicly available. The safety information provided here is based on the GHS classification for the free base, 7-Methoxy-4-methylquinoline, and general precautions for handling quinoline derivatives.[2][7]

GHS Hazard Statements for the Free Base: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

7-Methoxy-4-methylquinoline hydrochloride is a quinoline derivative with a substitution pattern that suggests potential for interesting biological activity. While there is a lack of specific experimental data for this compound, its structural relationship to a wide range of pharmacologically active molecules makes it a compelling candidate for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a robust, scalable synthesis protocol, along with complete spectroscopic and physicochemical characterization.

  • Biological Screening: A comprehensive evaluation of its activity in a variety of biological assays, including anticancer, antimicrobial, and enzyme inhibition screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to understand the impact of the 7-methoxy and 4-methyl groups on its biological profile.

This technical guide provides a foundational understanding of 7-Methoxy-4-methylquinoline hydrochloride based on available data and the broader context of quinoline chemistry. It is intended to serve as a starting point for researchers and scientists interested in exploring the potential of this and related compounds.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem.
  • 7-Methoxy-4-methylquinoline hydrochloride | 1807542-80-8 - ChemicalBook. (2022-08-26).
  • 7-Methoxy-4-methylquinoline | CymitQuimica.
  • 7-methoxy-4-methylquinoline (C11H11NO) - PubChemLite.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2008-06-24).

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Exploratory

An In-depth Technical Guide to 7-Methoxy-4-methylquinoline Hydrochloride: Synthesis, Background, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Methoxy-4-methylquinoline hydrochloride, a heterocyclic compound belonging to the vast...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-4-methylquinoline hydrochloride, a heterocyclic compound belonging to the vast and pharmacologically significant quinoline family. While the specific discovery narrative of this particular salt is not extensively documented in dedicated literature, its structural motifs are present in numerous biologically active molecules. This guide will delve into the foundational synthetic methodologies, physicochemical characteristics, and the broader scientific context of its potential applications, drawing upon established principles of quinoline chemistry and the known bioactivities of its analogs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The substitution pattern on the quinoline core dictates the molecule's pharmacological profile, making the synthesis of novel derivatives a continuous pursuit in drug discovery. 7-Methoxy-4-methylquinoline hydrochloride emerges from this rich chemical tradition, with its methoxy and methyl substitutions suggesting potential interactions with various biological targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Methoxy-4-methylquinoline and its hydrochloride salt is fundamental for its application in research and development.

PropertyValueSource
Chemical Formula C₁₁H₁₂ClNO (Hydrochloride Salt)[1][2]
C₁₁H₁₁NO (Free Base)[3]
Molecular Weight 209.67 g/mol (Hydrochloride Salt)[1]
173.21 g/mol (Free Base)[3]
IUPAC Name 7-methoxy-4-methylquinoline;hydrochloride[1]
CAS Number 1807542-80-8 (Hydrochloride Salt)[1][2]
6238-12-6 (Free Base)[3]
Appearance Solid (Expected)[1]
Storage Room temperature[1]

Synthesis and Mechanistic Insights

The synthesis of the 7-methoxy-4-methylquinoline core is not explicitly detailed in a singular, seminal publication but can be reliably achieved through well-established named reactions in heterocyclic chemistry. The two most probable synthetic routes are the Combes quinoline synthesis and the Doebner-von Miller reaction. The choice between these methods often depends on the availability of starting materials and desired substitution patterns.

Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, is a robust method for preparing 2,4-substituted quinolines.[4] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[4]

Reaction Scheme:

G reagents m-Anisidine + Acetylacetone -> 7-Methoxy-4-methylquinoline G cluster_synthesis Combes Synthesis Workflow A m-Anisidine + Acetylacetone B Mixing and initial condensation A->B Step 1 C Formation of Schiff Base Intermediate B->C D Acid Catalyst (e.g., H₂SO₄) Addition C->D Step 2 E Intramolecular Cyclization D->E F Dehydration E->F G 7-Methoxy-4-methylquinoline (Free Base) F->G H Purification (e.g., Chromatography) G->H Step 3 I Dissolution in appropriate solvent H->I Step 4 J Addition of HCl I->J K Precipitation/Crystallization J->K L Isolation of 7-Methoxy-4-methylquinoline HCl K->L

Figure 2. Workflow for the Combes synthesis and subsequent hydrochloride salt formation.

Doebner-von Miller Reaction

An alternative and widely used method is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. [5]This reaction is often catalyzed by strong acids like hydrochloric or sulfuric acid, sometimes in the presence of an oxidizing agent. [5] Reaction Scheme:

G reagents m-Anisidine + Crotonaldehyde -> 7-Methoxy-4-methylquinoline

Figure 3. General scheme for the Doebner-von Miller synthesis of 7-Methoxy-4-methylquinoline.

Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A generally accepted pathway involves:

  • Michael Addition: The reaction begins with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde). [5]2. Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration.

  • Oxidation: A final oxidation step, which can occur via an external oxidizing agent or through disproportionation of intermediates, leads to the aromatic quinoline ring system.

G cluster_synthesis Doebner-von Miller Synthesis Workflow A m-Anisidine + α,β-Unsaturated Carbonyl B Acid-catalyzed Michael Addition A->B Step 1 C Formation of Intermediate B->C D Intramolecular Cyclization C->D Step 2 E Dehydration D->E F Oxidation E->F G 7-Methoxy-4-methylquinoline (Free Base) F->G H Workup and Purification G->H Step 3 I Conversion to Hydrochloride Salt H->I Step 4

Figure 4. Workflow for the Doebner-von Miller synthesis and salt formation.

Formation of the Hydrochloride Salt

The conversion of the free base, 7-methoxy-4-methylquinoline, to its hydrochloride salt is a standard acid-base reaction. This is typically achieved by dissolving the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. This process also serves as a final purification step.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants being indicative of their positions. A singlet corresponding to the methyl group at the 4-position and another singlet for the methoxy group at the 7-position would be characteristic. The protonation of the quinoline nitrogen in the hydrochloride salt would likely cause a downfield shift of the adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all eleven carbon atoms in the molecule. The carbon atoms of the methyl and methoxy groups would appear in the upfield region, while the aromatic and heterocyclic carbons would resonate at lower field.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the quinoline ring, and C-O stretching of the methoxy group. The hydrochloride salt may also exhibit broad absorption bands corresponding to the N-H⁺ stretch.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M⁺) corresponding to its molecular weight (173.21 g/mol ). [3]The fragmentation pattern would likely involve the loss of the methyl and methoxy groups. For the hydrochloride salt, the mass spectrum would typically show the mass of the free base, as the HCl is lost during ionization.

Potential Biological Activity and Applications

The specific biological activity of 7-Methoxy-4-methylquinoline hydrochloride has not been extensively reported. However, the quinoline scaffold and the substitutions present on this molecule suggest several avenues for its potential application in drug discovery and chemical biology.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. [6]The 7-methoxy substitution, in particular, is found in several biologically active quinoline and quinazoline derivatives. For instance, derivatives of 7-methoxy-4-phenoxyquinoline have been investigated as c-Met inhibitors, a target in cancer therapy. [7]Furthermore, some 7-hydroxy-4-methylquinolin-2(1H)-one analogues have shown significant anticancer activity. [3]* Enzyme Inhibition: The quinoline nucleus is a common feature in various enzyme inhibitors. For example, 7-methoxyquinoline has been reported to be a histone deacetylase inhibitor. [8]The actions of many drugs are mediated through enzyme inhibition, and this compound could be a scaffold for developing new inhibitors for various enzymes.

  • Chemical Probe and Building Block: As a substituted quinoline, 7-Methoxy-4-methylquinoline hydrochloride can serve as a valuable building block for the synthesis of more complex molecules in medicinal chemistry. Its functional groups offer sites for further chemical modification to create libraries of compounds for high-throughput screening.

Safety and Handling

Based on the GHS classification for the free base, 7-Methoxy-4-methylquinoline is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [3]Standard laboratory safety precautions should be taken when handling this compound and its hydrochloride salt. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

7-Methoxy-4-methylquinoline hydrochloride is a classic example of a heterocyclic compound with potential for further exploration in the fields of medicinal chemistry and drug discovery. While its specific discovery and detailed biological profile are yet to be fully elucidated in publicly available literature, its synthesis can be reliably achieved through established methods like the Combes and Doebner-von Miller reactions. The structural alerts within the molecule, particularly the quinoline core and the 7-methoxy group, suggest that it could serve as a valuable scaffold for the development of new therapeutic agents, especially in the area of oncology. Further research is warranted to fully characterize its spectroscopic properties, uncover its specific biological targets, and explore its therapeutic potential.

References

  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • Biosynth. (n.d.). 7-Methoxyquinoline.
  • Chen, Y., et al. (2015). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 58(13), 5113-5129.
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • Wikipedia contributors. (2023, December 12). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026.
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. Retrieved January 6, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026.
  • Fisher Scientific. (n.d.). 7-Methoxy-4-methylquinoline hydrochloride, min 97%.
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • Wang, X., et al. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules, 23(7), 1636.
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • ChemScene. (n.d.). 7-Methoxy-4-methylquinoline hydrochloride.
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • (No specific source for this exact statement, but it is a general principle in medicinal chemistry)
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2579.

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Foundational

In Vitro Evaluation of 7-Methoxy-4-methylquinoline hydrochloride: A Technical Guide for Preclinical Research

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of 7-Methoxy-4-methylquinoline hydrochloride, a quinoline derivative with potential therapeutic applications. Quinoline scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 7-Methoxy-4-methylquinoline hydrochloride, a quinoline derivative with potential therapeutic applications. Quinoline scaffolds are prevalent in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a strategic and methodologically sound approach for researchers, scientists, and drug development professionals to characterize the bioactivity and preliminary safety profile of this compound. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation. We will delve into the essential physicochemical characterization, followed by a tiered approach to assess cytotoxicity, and finally, to elucidate the potential mechanism of action. All protocols are designed to be self-validating, incorporating necessary controls for data integrity.

Introduction: The Quinoline Scaffold and the Promise of 7-Methoxy-4-methylquinoline hydrochloride

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic indications.[1][4][5] The versatility of the quinoline nucleus allows for substitutions that can modulate its pharmacological properties, leading to compounds with a wide spectrum of activities. 7-Methoxy-4-methylquinoline hydrochloride, the subject of this guide, is a derivative that warrants thorough in vitro investigation to unlock its therapeutic potential. The methoxy and methyl substitutions on the quinoline core can significantly influence its physicochemical properties and biological interactions.

This guide will navigate the user through a logical sequence of in vitro assays, starting from fundamental physicochemical profiling to detailed cellular and molecular assessments. The overarching goal is to build a comprehensive data package that can inform go/no-go decisions in a preclinical drug development pipeline.

Physicochemical Characterization: The Foundation of Biological Activity

Understanding the physicochemical properties of a compound is paramount as they profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[6][7][8]

Solubility Assessment

Aqueous solubility is a critical parameter for in vitro assays and for predicting in vivo bioavailability.[9]

Experimental Protocol: Thermodynamic Solubility Assay

  • Prepare a supersaturated stock solution of 7-Methoxy-4-methylquinoline hydrochloride in a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Equilibrate the solution at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the solution to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in µg/mL or µM.

Lipophilicity Determination (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a compound's ability to cross cell membranes.[10][11][12]

Experimental Protocol: Shake-Flask Method for LogD Determination

  • Prepare a solution of 7-Methoxy-4-methylquinoline hydrochloride in a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4).

  • Vigorously shake the mixture to allow for the partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the LogD value using the formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase]).[13]

Table 1: Physicochemical Properties of 7-Methoxy-4-methylquinoline hydrochloride (Hypothetical Data)

PropertyMethodResult (Hypothetical)Significance
Molecular Weight-209.67 g/mol (as HCl salt)Influences diffusion and transport properties.
Aqueous Solubility (pH 7.4)Thermodynamic Solubility50 µg/mLAdequate for in vitro testing; may require formulation for in vivo use.
LogD (pH 7.4)Shake-Flask Method2.5Indicates good membrane permeability.
Solution Stability (24h, 37°C)HPLC-UV>95% remainingStable under physiological conditions for the duration of most in vitro assays.

Tier 1: Assessment of Cytotoxicity and Cell Viability

The initial biological evaluation of any new chemical entity should focus on its effect on cell viability and cytotoxicity to determine its therapeutic window.[14][15]

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[16][17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18][19]

  • Compound Treatment: Treat the cells with a serial dilution of 7-Methoxy-4-methylquinoline hydrochloride for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[18]

  • MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).[16]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Membrane Integrity as a Marker of Cytotoxicity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised membrane integrity.[20][21][22]

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH assay reagent to the supernatant. This reagent contains substrates that react with LDH to produce a colored product.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[23]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[24][25]

MTT_LDH_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding Seed Cancer Cells in 96-well Plate adhesion Allow 24h for Adhesion cell_seeding->adhesion treatment Treat with 7-Methoxy-4-methylquinoline hydrochloride (Serial Dilutions) adhesion->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent For Viability collect_supernatant Collect Supernatant incubation->collect_supernatant For Cytotoxicity formazan_formation Incubate (Formazan Formation) mtt_reagent->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization mtt_readout Measure Absorbance (570 nm) solubilization->mtt_readout data_analysis_mtt data_analysis_mtt mtt_readout->data_analysis_mtt Calculate IC50 ldh_reagent Add LDH Reagent collect_supernatant->ldh_reagent ldh_reaction Incubate (Color Development) ldh_reagent->ldh_reaction ldh_readout Measure Absorbance (490 nm) ldh_reaction->ldh_readout data_analysis_ldh data_analysis_ldh ldh_readout->data_analysis_ldh Calculate % Cytotoxicity

Caption: Workflow for Tier 1 cytotoxicity and viability screening.

Table 2: In Vitro Cytotoxicity of 7-Methoxy-4-methylquinoline hydrochloride against various cancer cell lines (Hypothetical IC50 Data in µM)

Cell LineCancer Type24h Incubation48h Incubation72h Incubation
MCF-7Breast Cancer15.28.54.1
A549Lung Cancer20.812.36.7
HCT116Colon Cancer18.510.15.3
HeLaCervical Cancer25.414.97.8

Tier 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 7-Methoxy-4-methylquinoline hydrochloride at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Measurement of Caspase Activity

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.[26][27][28][29][30]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Culture and Treatment: Plate and treat cells in a white-walled 96-well plate as previously described.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent lyses the cells and contains a substrate for caspase-3/7 that produces a luminescent signal upon cleavage.[26][27]

  • Incubation: Incubate at room temperature to allow for cell lysis and the enzymatic reaction to proceed.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Correlate the luminescent signal with caspase-3/7 activity.

Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade cluster_detection Detection Methods compound 7-Methoxy-4-methylquinoline hydrochloride cell Cancer Cell compound->cell Induces Stress caspase_activation Caspase Activation (e.g., Caspase-3/7) cell->caspase_activation ps_externalization Phosphatidylserine (PS) Externalization caspase_activation->ps_externalization dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation caspase_assay Caspase-Glo® 3/7 Assay (Measures Caspase Activity) caspase_activation->caspase_assay annexin_v Annexin V Staining (Detects PS Exposure) ps_externalization->annexin_v apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies

Caption: Simplified overview of apoptosis induction and detection.

Tier 3: Investigating the Molecular Mechanism of Action

Elucidating the molecular target and signaling pathways affected by 7-Methoxy-4-methylquinoline hydrochloride is crucial for its further development.

In Vitro Kinase Assays

Many quinoline derivatives are known to be kinase inhibitors.[31] An in vitro kinase assay can determine if the compound directly inhibits the activity of specific kinases that are often dysregulated in cancer.

Experimental Protocol: In Vitro Kinase Assay

  • Assay Setup: In a multi-well plate, combine a recombinant kinase, its specific substrate, and ATP.[32][33]

  • Inhibitor Addition: Add varying concentrations of 7-Methoxy-4-methylquinoline hydrochloride.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate.

  • Detection: Use a suitable method to detect the phosphorylated substrate. This can be through radioactivity, fluorescence, or luminescence-based readouts.[34]

  • Data Analysis: Determine the IC50 of the compound for the specific kinase.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within key signaling pathways in cancer cells, such as the PI3K/Akt or MAPK pathways.[35][36][37][38][39]

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with 7-Methoxy-4-methylquinoline hydrochloride and then lyse the cells to extract total proteins.[35]

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of Akt, ERK) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Analyze the changes in protein expression and phosphorylation levels to identify the affected signaling pathways.

Conclusion

This technical guide provides a systematic and comprehensive approach for the in vitro evaluation of 7-Methoxy-4-methylquinoline hydrochloride. By following the outlined tiered strategy, researchers can efficiently characterize its physicochemical properties, assess its cytotoxic and apoptotic effects, and gain insights into its molecular mechanism of action. The data generated from these studies will be instrumental in guiding the subsequent stages of preclinical and clinical development of this promising quinoline derivative.

References

Sources

Exploratory

A Technical Guide to Preliminary Studies on 7-Methoxy-4-methylquinoline hydrochloride

Abstract This technical guide provides a comprehensive framework for the initial scientific investigation of 7-Methoxy-4-methylquinoline hydrochloride. As a derivative of the quinoline scaffold—a privileged structure in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial scientific investigation of 7-Methoxy-4-methylquinoline hydrochloride. As a derivative of the quinoline scaffold—a privileged structure in medicinal chemistry—this compound presents a logical starting point for novel drug discovery campaigns. We will move beyond a simple recitation of facts to deliver a field-proven perspective on the strategic choices underpinning a preliminary research program. This document outlines robust methodologies for synthesis and characterization, proposes a foundational workflow for biological screening, and contextualizes the compound within the broader landscape of quinoline-based therapeutics. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Strategic Imperative: The Quinoline Scaffold

The quinoline core is a bicyclic aromatic heterocycle that has proven to be one of the most versatile scaffolds in the history of medicinal chemistry.[1][2] Its rigid structure and capacity for diverse functionalization have given rise to a vast library of compounds with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The success of drugs like chloroquine and ciprofloxacin is a testament to the scaffold's ability to interact with critical biological targets.

The subject of this guide, 7-Methoxy-4-methylquinoline hydrochloride, is functionalized at two key positions. The 4-methyl group can influence steric interactions within a binding pocket, while the 7-methoxy group can modulate solubility, metabolic stability, and hydrogen bonding potential. Understanding the interplay of these substituents is central to elucidating the compound's therapeutic potential.

Foundational Chemistry: Synthesis and Characterization

A prerequisite for any biological study is the unambiguous synthesis and characterization of the molecule. The integrity of all downstream data depends on the purity and confirmed identity of the starting material.

Physicochemical Profile

A summary of the core chemical data for the free base and its hydrochloride salt is presented below. The hydrochloride form is typically preferred for initial studies due to its enhanced aqueous solubility and stability.

Property7-Methoxy-4-methylquinoline (Free Base)7-Methoxy-4-methylquinoline hydrochloride
CAS Number 6238-12-6[6][7][8][9]1807542-80-8[10][11][12]
Molecular Formula C₁₁H₁₁NO[7][8]C₁₁H₁₂ClNO[10][12]
Molecular Weight 173.21 g/mol [7][8]209.67 g/mol [12]
IUPAC Name 7-methoxy-4-methylquinoline[8]7-methoxy-4-methylquinolin-1-ium chloride
Proposed Synthetic Workflow

The synthesis of substituted quinolines is well-established. The Conrad-Limpach and Doebner-Miller reactions are classic, robust methods for forming the quinoline ring system.[13][14] A logical pathway begins with the condensation of m-anisidine with ethyl acetoacetate, followed by thermal cyclization and subsequent salt formation.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Aromatization & Salt Formation A m-Anisidine + Ethyl Acetoacetate B Intermediate Adduct A->B Condensation (Acid Catalyst) C 7-Methoxy-4-methyl-1H-quinolin-2-one B->C Thermal Cyclization (High-Temp Solvent) D 7-Methoxy-4-methylquinoline (Free Base) C->D Chlorination (POCl₃) & Reduction E 7-Methoxy-4-methylquinoline hydrochloride (Final Product) D->E HCl in Ether (Protonation)

Caption: Proposed synthetic workflow for 7-Methoxy-4-methylquinoline hydrochloride.

Experimental Protocol: Synthesis and Purification
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 4 hours.

    • Causality: The acid catalyst protonates the carbonyl of the ketoester, activating it for nucleophilic attack by the aniline nitrogen, driving the formation of the enamine intermediate.

  • Cyclization: Remove the ethanol under reduced pressure. Add the resulting crude oil to a high-boiling point solvent like Dowtherm A. Heat the mixture to 250 °C for 30 minutes.

    • Causality: The high thermal energy overcomes the activation barrier for the intramolecular electrophilic aromatic substitution, closing the second ring to form the quinolinone.

  • Chlorination & Aromatization: Cool the reaction mixture and carefully treat with phosphorus oxychloride (POCl₃) to convert the quinolinone to a 2-chloroquinoline intermediate, which facilitates subsequent aromatization.

  • Purification (Free Base): Purify the crude 7-Methoxy-4-methylquinoline free base using column chromatography on silica gel with a hexane/ethyl acetate gradient.

    • Trustworthiness: Chromatographic purification is essential to remove unreacted starting materials and side products, ensuring the structural integrity of the compound before biological testing.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to yield 7-Methoxy-4-methylquinoline hydrochloride as a crystalline solid.

Experimental Protocol: Analytical Characterization

Cross-validation using multiple analytical techniques is non-negotiable for confirming the identity and purity of the final compound.[15]

  • High-Performance Liquid Chromatography (HPLC):

    • System: Reverse-phase C18 column.

    • Mobile Phase: Gradient elution from 95:5 Water:Acetonitrile (both with 0.1% TFA) to 5:95 Water:Acetonitrile over 20 minutes.

    • Detection: UV detector at 225 nm.[16]

    • Validation: A single, sharp peak with >95% purity by area under the curve is the target. This method confirms purity and provides a retention time for future sample analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • System: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer.

    • Validation: The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should match the calculated theoretical mass for C₁₁H₁₂NO⁺ (174.09). This provides definitive confirmation of the molecular weight of the cation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • System: 400 MHz or higher spectrometer.

    • Solvent: DMSO-d₆ or D₂O.

    • Validation: The ¹H and ¹³C NMR spectra must be consistent with the proposed structure. Key features to confirm include the aromatic proton splitting patterns, the singlet for the 4-methyl group, the singlet for the 7-methoxy group, and the correct number of carbon signals. This is the gold standard for structural elucidation.

Biological Investigation: A Hypothesis-Driven Approach

Given the extensive history of quinolines as anticancer agents, a logical first step is to evaluate the cytotoxic potential of 7-Methoxy-4-methylquinoline hydrochloride.[1] The mechanism could involve several pathways common to this class of compounds.

Hypothesized Mechanisms of Action

G cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects A 7-Methoxy-4-methylquinoline HCl B DNA (Intercalation) A->B Direct Binding C Topoisomerase II A->C Enzyme Inhibition D Tubulin Polymerization A->D Protein Disruption E DNA Damage & Replication Stress B->E F Cell Cycle Arrest (G2/M Phase) C->F D->F G Apoptosis E->G F->G

Caption: Hypothesized anticancer mechanisms for quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for determining the compound's half-maximal inhibitory concentration (IC₅₀) across a panel of cancer cell lines.

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Using a panel of cell lines from different tissue origins provides initial insight into whether the compound has broad-spectrum activity or is selective for a particular cancer type.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Methoxy-4-methylquinoline hydrochloride in sterile DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Trustworthiness: This quantitative analysis provides a reliable metric for comparing the compound's potency across different cell lines and against known standard-of-care drugs.

Authoritative Grounding & Future Directions

The preliminary studies described provide the critical decision-making data for a " go/no-go " assessment. If promising cytotoxic activity (e.g., low micromolar or nanomolar IC₅₀ values) is observed, the following steps are logical progressions:

  • Mechanism of Action Studies: Employ techniques like flow cytometry for cell cycle analysis, Western blotting for apoptosis markers (cleaved PARP, Caspase-3), and tubulin polymerization assays to validate the hypotheses outlined in section 3.1.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the 4- and 7-positions to understand which functional groups are critical for activity.

  • In Vivo Efficacy Studies: If potent in vitro activity is confirmed, advance the compound to preclinical animal models (e.g., xenograft mouse models) to assess its antitumor efficacy and safety profile in a living system.

By systematically executing this technically sound and hypothesis-driven research plan, a clear and comprehensive initial assessment of 7-Methoxy-4-methylquinoline hydrochloride can be achieved, paving the way for more advanced drug development efforts.

References

[1] BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from [3] Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648–1654. Retrieved from [2] Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 74. Retrieved from [4] Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Retrieved from [5] Taylor & Francis Online. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. Retrieved from [15] BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Retrieved from [16] BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Retrieved from [17] Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-143. Retrieved from [10] Doron Scientific. (2023). 7-Methoxy-4-methylquinoline hydrochloride. Retrieved from [6] CymitQuimica. 7-Methoxy-4-methylquinoline. Retrieved from [11] ChemicalBook. (2022). 7-Methoxy-4-methylquinoline hydrochloride | 1807542-80-8. Retrieved from [7] ChemScene. 6238-12-6 | 7-Methoxy-4-methylquinoline. Retrieved from [8] PubChem. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551. Retrieved from [9] ChemicalBook. (2025). 7-methoxy-4-methylquinoline | 6238-12-6. Retrieved from [12] ChemScene. 1807542-80-8 | 7-Methoxy-4-methylquinoline hydrochloride. Retrieved from [13] IJFMR. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 6(3). Retrieved from [14] ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from _

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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxy-4-methylquinoline hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 7-Methoxy-4-methylquinoline hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 7-Methoxy-4-methylquinoline hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The targeted compound, 7-Methoxy-4-methylquinoline hydrochloride, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and antimalarial drugs. Its specific substitution pattern, featuring a methoxy group at the 7-position and a methyl group at the 4-position, significantly influences its physicochemical properties and biological interactions. Understanding the precise synthesis and thorough characterization of this intermediate is paramount for ensuring the quality, reproducibility, and ultimate success of drug discovery campaigns.

Synthesis of 7-Methoxy-4-methylquinoline hydrochloride

The synthesis of 7-Methoxy-4-methylquinoline hydrochloride is a two-step process, beginning with the formation of the free base, 7-Methoxy-4-methylquinoline, followed by its conversion to the hydrochloride salt. The most direct and efficient method for the synthesis of the quinoline core in this case is the Combes quinoline synthesis.[2][3]

Part 1: Synthesis of 7-Methoxy-4-methylquinoline (Free Base) via Combes Reaction

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[2][3] In this specific synthesis, m-anisidine serves as the aniline component and acetylacetone is the β-diketone.

Reaction Scheme:

m-Anisidine + Acetylacetone → 7-Methoxy-4-methylquinoline

Causality Behind Experimental Choices:

The choice of the Combes reaction is predicated on its reliability and the ready availability of the starting materials. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for promoting the condensation and subsequent cyclization steps. The reaction is typically carried out at an elevated temperature to overcome the activation energy barrier for the cyclization, which is the rate-determining step.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid (2.0-3.0 equivalents) to the mixture. The addition should be performed in an ice bath to control the initial exothermic reaction.

  • Heating: After the addition is complete, heat the reaction mixture to 110-120°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 9-10). This will precipitate the crude 7-Methoxy-4-methylquinoline.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-Methoxy-4-methylquinoline as an oil or a solid.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of Synthesis Workflow:

Synthesis_Workflow Start Starting Materials: m-Anisidine & Acetylacetone Reaction Combes Reaction: Conc. H2SO4, 110-120°C Start->Reaction Workup Work-up: Ice, NaOH Neutralization Reaction->Workup Extraction Extraction: Dichloromethane Workup->Extraction Purification Purification: Column Chromatography Extraction->Purification FreeBase 7-Methoxy-4-methylquinoline (Free Base) Purification->FreeBase

Caption: Workflow for the synthesis of 7-Methoxy-4-methylquinoline.

Part 2: Conversion to 7-Methoxy-4-methylquinoline hydrochloride

The purified free base is converted to its hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media, which is often desirable for pharmaceutical applications.

Reaction Scheme:

7-Methoxy-4-methylquinoline + HCl → 7-Methoxy-4-methylquinoline hydrochloride

Experimental Protocol:

  • Dissolution: Dissolve the purified 7-Methoxy-4-methylquinoline in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the anhydrous solvent to remove any unreacted starting material and excess HCl.

  • Drying: Dry the resulting white or off-white solid under vacuum to obtain pure 7-Methoxy-4-methylquinoline hydrochloride.

Characterization of 7-Methoxy-4-methylquinoline hydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are employed:

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 209.67 g/mol [4]
Appearance White to off-white solid
CAS Number 1807542-80-8[4]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

¹H NMR spectroscopy is used to determine the number and types of protons in the molecule. The expected chemical shifts (δ) in ppm for 7-Methoxy-4-methylquinoline (free base) in CDCl₃ are:

ProtonChemical Shift (ppm)MultiplicityIntegration
-CH₃~2.6s3H
-OCH₃~3.9s3H
Aromatic-H~7.0 - 8.5m5H

Note: The spectrum of the hydrochloride salt may show slight shifts in the proton signals due to the protonation of the quinoline nitrogen.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts (δ) in ppm for 7-Methoxy-4-methylquinoline (free base) in CDCl₃ are:

CarbonChemical Shift (ppm)
-CH₃~18-20
-OCH₃~55-57
Aromatic/Quinoline Carbons~100 - 160

FTIR (Fourier-Transform Infrared) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt will exhibit characteristic absorption bands:

Wavenumber (cm⁻¹)Bond Vibration
~3000-3100Aromatic C-H stretch
~2850-2950Aliphatic C-H stretch (-CH₃, -OCH₃)
~1600-1620C=N stretch (quinoline ring)
~1500-1580Aromatic C=C stretch
~1200-1300C-O stretch (aryl ether)
~2400-2800 (broad)N⁺-H stretch (hydrochloride)

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 7-Methoxy-4-methylquinoline, the expected molecular ion peak [M]⁺ would be at an m/z of 173.21.[5] The high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern of methoxyquinolines typically involves the loss of a methyl radical followed by the loss of carbon monoxide.[6]

Diagram of Characterization Workflow:

Characterization_Workflow Synthesized_Product 7-Methoxy-4-methylquinoline HCl Physical_Properties Physical Properties (Appearance, MW, CAS) Synthesized_Product->Physical_Properties Spectroscopy Spectroscopic Analysis Synthesized_Product->Spectroscopy NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopy->NMR FTIR FTIR Spectroscopy Spectroscopy->FTIR MS Mass Spectrometry (HRMS) Spectroscopy->MS Structure_Confirmation Structure and Purity Confirmed NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of 7-Methoxy-4-methylquinoline hydrochloride.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 7-Methoxy-4-methylquinoline hydrochloride. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this important chemical intermediate. The provided characterization data serves as a benchmark for ensuring the quality and purity of the synthesized material, which is a critical aspect of advancing drug discovery and development programs.

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  • 7-methoxy-4-methyl-quinoline-5,8-dione - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790. [Link]

  • Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. (n.d.).
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  • Wang, N., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. (n.d.). Retrieved January 6, 2026, from [Link]

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  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2018). Journal of Chemical and Pharmaceutical Research, 10(11), 88-95.
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  • Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. (1946). Journal of the American Chemical Society, 68(7), 1279–1281. [Link]

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  • Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H). (n.d.).
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  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • 7-methoxy-4-methylquinoline-2-thiol (C11H11NOS) - PubChemLite. (n.d.). Retrieved January 6, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Multi-Tiered Strategy for Characterizing 7-Methoxy-4-methylquinoline hydrochloride as a Putative Kinase Inhibitor

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals. Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This prominence suggests that novel quinoline derivatives, such as 7-Methoxy-4-methylquinoline hydrochloride, warrant investigation as potential modulators of protein kinase activity. This guide presents a comprehensive, multi-tiered experimental strategy for the systematic characterization of this compound, from initial biochemical profiling to validation of on-target activity in a cellular environment. We provide detailed, field-proven protocols for in vitro kinase screening, cellular target engagement confirmation, and functional downstream pathway analysis. This document serves as a roadmap for researchers seeking to elucidate the mechanism of action and therapeutic potential of novel small-molecule kinase inhibitor candidates.

Introduction: The Rationale for Investigating Quinoline Derivatives

Protein kinases are a critical class of enzymes that regulate nearly all aspects of cellular life, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, they are a major focus for drug discovery.[3] The quinoline core is a recurring motif in a multitude of kinase inhibitors, capable of interacting with the hinge region of the ATP-binding pocket of various kinases.[1][4] Compounds like Bosutinib (Src/Abl inhibitor) and Lenvatinib (multi-RTK inhibitor) validate the utility of this scaffold.

Given this precedent, 7-Methoxy-4-methylquinoline hydrochloride is a compelling candidate for investigation. Its structural features suggest potential interactions within the ATP-binding site. This guide outlines a logical workflow to rigorously test this hypothesis, identify its primary kinase targets, and confirm its biological activity in relevant cellular models.

A Phased Approach to Kinase Inhibitor Characterization

A robust characterization of a novel compound requires a phased approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular systems. This strategy ensures that resources are focused on validating initial hits and building a comprehensive understanding of the compound's mechanism of action.

G a In Vitro Kinase Assay (Fluorescence-Based) b Determine IC50 Values Against Kinase Panel a->b c NanoBRET™ Assay b->c Identified Hit(s) d Cellular Thermal Shift Assay (CETSA) b->d e Confirm Intracellular Target Binding & Affinity c->e d->e f Western Blot Analysis e->f Validated Target g Assess Downstream Pathway Modulation f->g h Measure Phenotypic Outcomes (e.g., Proliferation) g->h G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase_NLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NLuc_Inhib Kinase-NanoLuc® Inhibitor Inhibitor (Compound) Kinase_NLuc_Inhib->Inhibitor Binding No_BRET Low BRET Signal Inhibitor->No_BRET No Energy Transfer Tracer_Free Fluorescent Tracer

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Procedure:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow protein expression. [5]2. Assay Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Adjust the cell density and dispense into a white 384-well assay plate.

  • Compound and Tracer Addition:

    • Add the serially diluted 7-Methoxy-4-methylquinoline hydrochloride to the wells.

    • Immediately add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration.

    • Include "no tracer" controls for background correction and "no inhibitor" controls for the maximal BRET signal.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator. [5]5. Signal Detection:

    • Prepare the Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to eliminate signal from any lysed cells.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (618 nm) emission wavelengths. [6]6. Data Analysis: Calculate the corrected BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a label-free method based on the principle that a protein's thermal stability increases upon ligand binding. [7]Intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to higher temperatures indicates target engagement. [8][9] Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with 7-Methoxy-4-methylquinoline hydrochloride at a desired concentration (e.g., 10x the in vitro IC50) or with a vehicle control for 1-2 hours.

  • Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice. [7]3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the soluble protein remaining using Western blot analysis with an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms thermal stabilization and target engagement.

Table 2: Hypothetical Cellular Target Engagement Data

Assay Method Target Kinase Cellular IC50 (nM) CETSA ΔTm (°C at 1 µM)
NanoBRET™ Kinase A (SRC) 250 N/A

| CETSA® | Kinase A (SRC) | N/A | +4.5°C |

Phase 3: Functional Cellular Response

Confirming that target binding translates into a functional cellular effect is the final and most critical phase. This involves measuring the inhibition of the downstream signaling pathway controlled by the target kinase. Western blotting is a cornerstone technique for this analysis. [10][11]

Representative Signaling Pathway: MAPK/ERK Cascade

Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) or cytosolic kinases like SRC that feed into the MAPK/ERK pathway, a central regulator of cell proliferation and survival. [10]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK SRC SRC RTK->SRC RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor 7-Methoxy-4- methylquinoline hydrochloride Inhibitor->SRC

Figure 3: Simplified MAPK/ERK signaling pathway, showing a potential point of inhibition by the compound at SRC kinase.

Protocol 4: Western Blot Analysis of ERK Phosphorylation

Principle: If 7-Methoxy-4-methylquinoline hydrochloride inhibits an upstream kinase like SRC, it should reduce the phosphorylation of downstream components like ERK. This protocol measures the level of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein.

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to depend on SRC signaling) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to lower basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 7-Methoxy-4-methylquinoline hydrochloride for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF or PDGF) for 10-15 minutes to robustly activate the MAPK/ERK pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. [11]5. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel, then transfer them to a PVDF membrane. [12]7. Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK1/2).

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [11]8. Stripping and Reprobing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with an antibody against total ERK1/2.

  • Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each condition.

Table 3: Hypothetical Western Blot Quantification

Treatment Condition p-ERK / Total ERK Ratio (Fold Change vs. Stimulated Control)
Unstimulated 0.1
Stimulated + Vehicle 1.0
Stimulated + 100 nM Compound 0.75
Stimulated + 500 nM Compound 0.31

| Stimulated + 2500 nM Compound | 0.12 |

Conclusion and Future Directions

This application note provides a structured, multi-phase workflow to rigorously characterize 7-Methoxy-4-methylquinoline hydrochloride as a potential kinase inhibitor. By progressing from broad biochemical screening to specific cellular target engagement and functional pathway analysis, researchers can build a comprehensive data package. Positive results from this cascade of experiments would establish the compound's mechanism of action, identify its primary cellular targets, and provide a strong rationale for advancing it into more complex studies, such as selectivity profiling across the kinome, pharmacokinetic analysis, and in vivo efficacy models.

References

  • Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Retrieved from [Link]

  • Liu, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Lellas, K., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Kameshita, I., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Analytical Biochemistry. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. Retrieved from [Link]

  • Ghadiri, A., & Vederas, J. C. (2012). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

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Application

Evaluating the Antimicrobial Efficacy of 7-Methoxy-4-methylquinoline hydrochloride: Application Notes and Standardized Protocols

Introduction: The Quinoline Scaffold in Antimicrobial Research The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a significant class of synthetic antimicrobial agents.[1][2] Thes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a significant class of synthetic antimicrobial agents.[1][2] These compounds have historically demonstrated a broad spectrum of activity against various pathogens. The mechanism of action for many quinolone antibiotics involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[3][4][5][6] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to lethal double-strand breaks and subsequent cell death.[3][4][5]

This guide provides a detailed framework for researchers to reliably assess the antimicrobial properties of 7-Methoxy-4-methylquinoline hydrochloride, a specific quinoline derivative. The protocols herein are harmonized with the standards set by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 guidelines for broth dilution methods, to ensure data accuracy, reproducibility, and comparability across different laboratories.[3][4][5][6][7]

Core Principles of Antimicrobial Susceptibility Testing

The cornerstone of evaluating a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8] This quantitative measure is the gold standard for assessing antimicrobial potency and is a critical parameter in the drug development pipeline. The broth microdilution method, performed in 96-well microtiter plates, is a highly standardized, scalable, and efficient method for determining MIC values.[8][9][10][11][12]

Part 1: Preparation of Reagents and Compound

Compound Handling and Stock Solution Preparation

7-Methoxy-4-methylquinoline hydrochloride is a solid at room temperature.[13] Due to the often-limited aqueous solubility of synthetic heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Protocol:

  • Weighing: Accurately weigh a precise amount of 7-Methoxy-4-methylquinoline hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed compound in high-purity, anhydrous DMSO. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Causality Insight: Using DMSO as the initial solvent ensures the compound is fully solubilized, preventing precipitation during subsequent dilutions in aqueous culture media. It is critical that the final concentration of DMSO in the assay wells does not exceed 1%, as higher concentrations can exhibit antimicrobial properties or interfere with microbial growth, leading to inaccurate MIC values.[8]

Media Preparation

The choice of culture medium is critical for ensuring robust and reproducible microbial growth.

  • For Aerobic Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recognized standard medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria.[1][8][14] The cation (Ca²⁺ and Mg²⁺) concentrations are tightly controlled as they can influence the activity of some antimicrobial agents.

  • For Fungi (Yeasts): RPMI-1640 medium, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0, is the standard medium for antifungal susceptibility testing of yeasts, as per CLSI M27 guidelines.[8]

Part 2: Broth Microdilution Protocol for MIC Determination

This protocol outlines the determination of the MIC of 7-Methoxy-4-methylquinoline hydrochloride against a panel of microorganisms.

Inoculum Preparation: The Foundation of Accuracy

Standardizing the initial number of microorganisms is paramount for reproducible MIC results. The 0.5 McFarland turbidity standard is used for this purpose, which corresponds to a bacterial suspension of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15]

Protocol:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing sterile saline or broth.

  • Vortex thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or sterile diluent. This can be done visually or with a spectrophotometer (A600 of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate test medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve the final target inoculum concentration in the 96-well plate.

    • For Bacteria: The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

    • For Fungi: The final inoculum in each well should be approximately 0.5-2.5 x 10³ CFU/mL.[8]

96-Well Plate Preparation: Serial Dilution Workflow

A two-fold serial dilution of the test compound is performed directly in the 96-well plate to create a range of concentrations.

Workflow Diagram:

MIC_Workflow cluster_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculate Inoculation & Incubation Media Add 100 µL Media to Wells 2-12 Compound Add 200 µL of 2x Compound to Well 1 W1 Well 1 (e.g., 128 µg/mL) Compound->W1 W2 Well 2 (64 µg/mL) W1->W2 Transfer 100 µL W3 Well 3 (32 µg/mL) W2->W3 Transfer 100 µL W10 Well 10 (0.25 µg/mL) W3->W10 ... Discard Discard 100 µL from Well 10 W10->Discard Inoc Add 100 µL Standardized Inoculum to Wells 1-11 Incubate Incubate Plate (e.g., 35°C for 16-20h) Inoc->Incubate cluster_dilution cluster_dilution cluster_dilution->Inoc

Caption: Workflow for preparing the 96-well MIC plate.

Step-by-Step Plate Layout: [10][16][17][18]

  • Media Dispensing: Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to wells in columns 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 200 µL of the 7-Methoxy-4-methylquinoline hydrochloride stock solution (prepared at twice the highest desired final concentration) to the wells in column 1.

  • Serial Dilution:

    • Using a multichannel pipette, mix the contents of column 1 by pipetting up and down.

    • Transfer 100 µL from column 1 to column 2.

    • Mix the contents of column 2 thoroughly.

    • Repeat this process, transferring 100 µL from each column to the next, through column 10.

    • After mixing column 10, discard 100 µL.

  • Controls:

    • Column 11 (Growth Control): These wells will contain 100 µL of broth and will be inoculated to show microbial growth without the compound.

    • Column 12 (Sterility Control): These wells contain only 200 µL of broth and are not inoculated, serving as a negative control for contamination and a blank for plate readers.

  • Inoculation: Add 100 µL of the prepared microbial inoculum (from section 2.1) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the compound concentration by half to its final test concentration.

Incubation
  • Bacteria: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[8]

  • Fungi: Incubate the plates in ambient air at 35°C for 24-48 hours.

Reading and Interpreting Results

The MIC is determined by visual inspection. Identify the lowest concentration of 7-Methoxy-4-methylquinoline hydrochloride that completely inhibits visible growth (i.e., the first clear well). A small, pinpoint button of growth at the bottom of the well may be present, but the supernatant should be clear. Compare the test wells to the growth control (Column 11, should be turbid) and the sterility control (Column 12, should be clear).

Part 3: Ensuring Trustworthiness - A Self-Validating System

To ensure the reliability of the obtained MIC data, every assay must include quality control (QC) strains. These are well-characterized strains with known susceptibility profiles to standard antimicrobial agents.[12][19] Running these QC strains in parallel with the test compound validates the entire experimental system, including the media, inoculum density, incubation conditions, and operator technique.

Recommended Quality Control Strains and Expected MIC Ranges
QC Strain Organism Type Control Antibiotic Expected MIC Range (µg/mL) Reference(s)
Escherichia coli ATCC 25922Gram-negativeCiprofloxacin0.004 - 0.015[5][13][20]
Pseudomonas aeruginosa ATCC 27853Gram-negativeCiprofloxacin0.25 - 1.0[4][21][22]
Staphylococcus aureus ATCC 29213Gram-positiveCiprofloxacin0.12 - 0.5[1][8][22][23][24]
Candida albicans ATCC 90028YeastFluconazole0.25 - 1.0[3][6][25][26][27]

The provided MIC ranges are based on published CLSI data and literature. Laboratories should establish their own internal QC limits based on repeated testing.

Trustworthiness Check: If the MIC value for the control antibiotic against the corresponding QC strain falls outside the expected range, the results for the test compound in that run are considered invalid. The entire assay must be repeated after troubleshooting potential sources of error (e.g., inoculum preparation, media quality, incubation temperature).

Part 4: Understanding the Mechanism

The antimicrobial activity of quinoline derivatives is primarily attributed to their ability to disrupt bacterial DNA replication.

Proposed Mechanism of Action:

Mechanism cluster_process Compound 7-Methoxy-4-methylquinoline hydrochloride Cleave Cleaved DNA Intermediate Compound->Cleave Stabilizes Complex Enzyme DNA Gyrase / Topoisomerase IV DNA Bacterial Chromosomal DNA Relax Supercoiled DNA Relax->Cleave Enzyme Action Religate Religated DNA Cleave->Religate Enzyme Action Block Replication Fork Stalls Cleave->Block Blocks Religation DSB Double-Strand Breaks Block->DSB Leads to Death Cell Death DSB->Death Induces

Caption: Inhibition of bacterial DNA replication by quinolones.

7-Methoxy-4-methylquinoline hydrochloride is hypothesized to enter bacterial cells and bind to the complex formed between DNA and either DNA gyrase or topoisomerase IV.[3][4] This binding event prevents the re-ligation of the DNA strands that the enzymes temporarily cleave to resolve topological stress.[5] The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, a halt in DNA replication and protein synthesis, and ultimately, programmed cell death.[6]

Conclusion

This document provides a comprehensive and technically sound guide for the in vitro evaluation of 7-Methoxy-4-methylquinoline hydrochloride's antimicrobial activity. By adhering to these standardized protocols, rooted in CLSI guidelines, researchers can generate high-quality, reliable, and reproducible data. The integration of a robust quality control system is essential for validating the results and ensuring the scientific integrity of the findings. This foundational data is critical for the continued exploration of quinoline derivatives as potential therapeutic agents in the ongoing battle against infectious diseases.

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Method

Analytical methods for 7-Methoxy-4-methylquinoline hydrochloride quantification

An In-Depth Guide to the Quantitative Analysis of 7-Methoxy-4-methylquinoline hydrochloride Prepared by a Senior Application Scientist, this document provides a detailed overview of robust analytical methodologies for th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 7-Methoxy-4-methylquinoline hydrochloride

Prepared by a Senior Application Scientist, this document provides a detailed overview of robust analytical methodologies for the quantification of 7-Methoxy-4-methylquinoline hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols.

Introduction and Physicochemical Profile

7-Methoxy-4-methylquinoline is a heterocyclic aromatic compound, a derivative of quinoline, which is a significant scaffold in medicinal chemistry.[1] Its hydrochloride salt is often utilized to improve solubility and stability. Accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and formulation development.

Physicochemical Properties of 7-Methoxy-4-methylquinoline:

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2]
Monoisotopic Mass 173.084063974 Da[2]
CAS Number 6238-12-6[3]

The presence of the quinoline nucleus and the methoxy group imparts distinct chromophoric properties, making this molecule particularly amenable to UV-based detection methods.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the gold standard for the quantification of quinoline derivatives due to its high resolution, sensitivity, and specificity.[4] The method separates the analyte from potential impurities and degradation products based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

The choice of a C18 (octadecylsilyl) column is logical as it provides a hydrophobic stationary phase that effectively retains the aromatic quinoline structure. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve efficient elution and sharp, symmetrical peaks.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Weigh Standard & Sample Dilute Prepare Stock Solutions (e.g., in Methanol) Stock->Dilute Working Create Calibration Curve Standards & QC Samples Dilute->Working Inject Inject Sample (e.g., 10 µL) Working->Inject MobilePhase Prepare Mobile Phase (e.g., ACN:Water) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate Equilibrate->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection (e.g., 340 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve (Area vs. Concentration) Integrate->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify caption Figure 1: General workflow for HPLC quantification.

Caption: Figure 1: General workflow for HPLC quantification.

Detailed HPLC Protocol

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines for its intended purpose.[5]

A. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260, Shimadzu LC-20AD or equivalent with UV/PDA detectorStandard, reliable systems for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides excellent retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile : Water (80:20 v/v)A common mobile phase for quinoline derivatives, offering good separation.[6]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection Wavelength 340 nmProvides good sensitivity for similar methoxy-quinoline structures.[6] A full UV scan should be run to confirm the λmax.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA standard volume to avoid column overloading.

B. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 7-Methoxy-4-methylquinoline hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards (1-50 µg/mL): Serially dilute the Standard Stock Solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation: Prepare the sample by dissolving it in methanol to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL). Filter through a 0.45 µm syringe filter before injection to protect the column.

C. Method Validation:

The analytical method must be validated to ensure it is suitable for its intended purpose.[5]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free of interference from excipients or degradation products.To ensure the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and response.[6]
Accuracy % Recovery between 98.0% and 102.0%To measure the closeness of the test results to the true value.[6]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%To assess the degree of scatter between a series of measurements.[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Secondary Technique: UV-Vis Spectrophotometry

For routine analysis where specificity is less of a concern (e.g., pure substance assay), UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC. The method relies on the Beer-Lambert law, where the absorbance of the analyte is directly proportional to its concentration.

The key to this method is selecting an appropriate solvent that dissolves the analyte and does not interfere with its absorbance at the wavelength of maximum absorbance (λmax). Methanol is often a suitable solvent for this class of compounds.[7]

Visualizing the UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (e.g., 100 µg/mL in Methanol) Standards Prepare Calibration Standards (e.g., 2-10 µg/mL) Stock->Standards Sample Prepare Sample Solution in the same solvent Stock->Sample Measure Measure Absorbance of Standards and Sample at λmax Standards->Measure Sample->Measure Scan Scan Standard to find λmax (e.g., 200-400 nm) Blank Zero Instrument with Solvent Blank Scan->Blank Blank->Measure Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot Calculate Calculate Concentration of Sample from its Absorbance Plot->Calculate caption Figure 2: Workflow for UV-Vis spectrophotometric quantification.

Caption: Figure 2: Workflow for UV-Vis spectrophotometric quantification.

Detailed UV-Vis Spectrophotometry Protocol

A. Instrumentation and Parameters:

ParameterRecommended ConditionRationale
Spectrophotometer Double-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 900)Provides stable and accurate absorbance readings.[8]
Solvent Methanol (HPLC Grade)Good solvency for the analyte and low UV cutoff.[7]
Scan Range 200 - 400 nmTo determine the wavelength of maximum absorbance (λmax).
λmax To be determined experimentally (expect >300 nm)The wavelength where the analyte absorbs most strongly, providing maximum sensitivity.[7]
Cuvettes 1 cm path length, quartzStandardized path length is crucial for Beer's Law. Quartz is required for UV measurements below 340 nm.

B. Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan this solution from 400 nm to 200 nm against a methanol blank to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) from a stock solution using methanol as the diluent.[7]

  • Measure Absorbance: Measure the absorbance of each standard and the sample solution at the predetermined λmax, using methanol as the blank.

  • Quantification: Plot a graph of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the linear regression equation derived from the calibration curve.

Method Cross-Validation

To ensure the highest degree of data integrity, results from orthogonal analytical methods should be compared.[4] For instance, the concentration of a sample as determined by the highly specific HPLC method can be compared to the value obtained from the simpler UV-Vis method. Agreement between these methods provides a high level of confidence in the results.

Visualizing the Cross-Validation Concept

Cross_Validation cluster_hplc Method 1: HPLC cluster_uv Method 2: UV-Vis Analyte Analyte Sample HPLC_Quant Quantification via HPLC Analyte->HPLC_Quant UV_Quant Quantification via UV-Vis Analyte->UV_Quant Result Compare Results HPLC_Quant->Result UV_Quant->Result Conclusion Validated & Reliable Data Result->Conclusion If results agree caption Figure 3: Cross-validation using orthogonal analytical methods.

Caption: Figure 3: Cross-validation using orthogonal analytical methods.

Concluding Remarks

The choice of analytical method for 7-Methoxy-4-methylquinoline hydrochloride depends on the specific requirements of the analysis. For regulatory filings and stability studies where specificity is critical, a fully validated RP-HPLC method is the required standard. For less demanding applications such as rapid in-process checks, a UV-Vis spectrophotometric method can provide accurate and reliable data efficiently. In all cases, adherence to established validation guidelines is essential to ensure the quality and integrity of the analytical results.

References

  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Erudition.
  • 7-Methoxy-4-methylquinoline hydrochloride | 1807542-80-8. ChemicalBook.
  • 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551. PubChem.
  • 7-methoxy-4-methylquinoline | 6238-12-6. ChemicalBook.
  • Validation of Analytical Methods.
  • Supplementary Inform
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. Benchchem.
  • UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research. VVvIrhau0TTQauXXadpjTf9u0GvQ==)

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Application

Application Notes and Protocols for 7-Methoxy-4-methylquinoline Hydrochloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Disclaimer: The following application notes and protocols are designed to provide a research framework for invest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols are designed to provide a research framework for investigating the potential anticancer properties of 7-Methoxy-4-methylquinoline hydrochloride. As of the date of this document, there is a notable absence of specific published studies detailing the biological activity of this particular compound in cancer models. Therefore, the proposed mechanisms and experimental designs are extrapolated from the well-documented activities of structurally related quinoline derivatives. Researchers are strongly advised to perform initial dose-response studies to determine the optimal working concentrations for their specific cell lines and experimental systems.

Introduction: The Quinoline Scaffold in Oncology and the Potential of 7-Methoxy-4-methylquinoline Hydrochloride

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including a significant number of anticancer agents.[1][2] Derivatives of quinoline have been shown to exert their antitumor effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[1][3]

7-Methoxy-4-methylquinoline hydrochloride is a small molecule featuring the quinoline core substituted with a methoxy group at the 7-position and a methyl group at the 4-position. While direct evidence of its efficacy is pending, the presence of these functional groups on the quinoline backbone suggests plausible avenues for anticancer activity. The methoxy group, for instance, is a common feature in many bioactive natural products and has been associated with enhanced cytotoxic activity in various cancer cell lines.[4] This guide provides a comprehensive set of protocols to systematically evaluate the in vitro and in vivo anticancer potential of 7-Methoxy-4-methylquinoline hydrochloride.

Postulated Mechanisms of Action

Based on the known biological activities of similar quinoline derivatives, 7-Methoxy-4-methylquinoline hydrochloride may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many quinoline-based compounds have been shown to trigger programmed cell death in cancer cells.[5][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many chemotherapeutic agents. Quinoline derivatives have been observed to cause cell cycle arrest at various phases, most commonly the G2/M phase, thereby preventing cell division.[7][8][9]

  • Inhibition of Pro-Survival Signaling Pathways: Key signaling cascades, such as the PI3K/Akt/mTOR pathway, are often hyperactivated in cancer, promoting cell growth and survival. The inhibition of such pathways is a common mechanism for modern targeted therapies, and some quinoline derivatives have shown activity in this area.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 7-Methoxy-4-methylquinoline hydrochloride, leading to apoptosis and cell cycle arrest.

G compound 7-Methoxy-4-methylquinoline hydrochloride akt Akt compound->akt Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition cdk1 CDK1/Cyclin B1 compound->cdk1 Inhibition mtor mTOR akt->mtor Activation mtor->bcl2 Upregulation bax Bax (Pro-apoptotic) bcl2->bax Inhibition caspase9 Caspase-9 bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis g2m_arrest G2/M Arrest cdk1->g2m_arrest Promotion of G2/M Transition

Caption: Postulated mechanism of action for 7-Methoxy-4-methylquinoline hydrochloride.

In Vitro Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

This protocol is a primary screening method to determine the concentration-dependent cytotoxic effects of 7-Methoxy-4-methylquinoline hydrochloride on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well plates.

  • 7-Methoxy-4-methylquinoline hydrochloride (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-4-methylquinoline hydrochloride in complete medium from the stock solution. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to quantify the induction of apoptosis by 7-Methoxy-4-methylquinoline hydrochloride.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cells.

  • 6-well plates.

  • 7-Methoxy-4-methylquinoline hydrochloride.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 7-Methoxy-4-methylquinoline hydrochloride at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This protocol uses flow cytometry to determine if 7-Methoxy-4-methylquinoline hydrochloride induces cell cycle arrest.

Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells.

  • 6-well plates.

  • 7-Methoxy-4-methylquinoline hydrochloride.

  • PBS.

  • Ice-cold 70% ethanol.

  • PI/RNase A staining solution.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis of Signaling Pathways

This technique is used to investigate the effect of 7-Methoxy-4-methylquinoline hydrochloride on the expression and phosphorylation status of key proteins in postulated signaling pathways.

Principle: Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, CDK1), followed by HRP-conjugated secondary antibodies. The protein bands are visualized using a chemiluminescent substrate.

Materials:

  • Cancer cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (specific to target proteins).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 7-Methoxy-4-methylquinoline hydrochloride for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

In Vivo Experimental Design: Xenograft Tumor Model

To evaluate the in vivo anticancer efficacy of 7-Methoxy-4-methylquinoline hydrochloride, a xenograft mouse model is recommended.[3]

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cell line known to be sensitive to the compound in vitro.

  • 7-Methoxy-4-methylquinoline hydrochloride formulated for in vivo administration (e.g., in a solution of saline with a small percentage of DMSO and Tween 80).

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, positive control like a standard chemotherapy drug, and different dose levels of 7-Methoxy-4-methylquinoline hydrochloride).

  • Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily or every other day).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as immunohistochemistry, to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation: Summarizing In Vitro Efficacy

The following table provides a template for summarizing the IC₅₀ values of 7-Methoxy-4-methylquinoline hydrochloride against a panel of cancer cell lines.

Cancer TypeCell LineIC₅₀ (µM) after 48h Treatment
Breast CancerMCF-7To be determined
Breast CancerMDA-MB-231To be determined
Lung CancerA549To be determined
Colon CancerHCT116To be determined
Prostate CancerPC-3To be determined
LeukemiaK562To be determined

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial investigation of 7-Methoxy-4-methylquinoline hydrochloride as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can elucidate its mechanism of action. Positive in vitro results should be followed by in vivo studies to confirm its therapeutic efficacy and assess its safety profile. Further research could also involve structure-activity relationship (SAR) studies to optimize the quinoline scaffold for improved potency and selectivity.

References

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. ([Link])

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. ([Link])

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. ([Link])

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Consensus. ([Link])

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. ([Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. ([Link])

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. ([Link])

  • Translational Oncology. Semantic Scholar. ([Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. ([Link])

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC. ([Link])

  • 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551. PubChem. ([Link])

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. ([Link])

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. ([Link])

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. ([Link])

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. ([Link])

  • Fig. 4 Study of cell cycle arrest in MCF-7 cells. DNA histograms show... ResearchGate. ([Link])

  • Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. PMC. ([Link])

  • Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. MDPI. ([Link])

  • 7-methoxy-4-methylquinoline (C11H11NO). PubChemLite. ([Link])

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. PMC. ([Link])

  • Cell cycle arrest – Knowledge and References. Taylor & Francis. ([Link])

  • Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. PubMed. ([Link])

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. ([Link])

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. ([Link])

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. ([Link])

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Method

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7-Methoxy-4-methylquinoline hydrochloride

Abstract This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Methoxy-4-methylquinoline hydrochloride. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Methoxy-4-methylquinoline hydrochloride. The described methodology is tailored for researchers, scientists, and professionals in drug development, offering a precise and accurate tool for quality control and analytical assessment. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak symmetry and resolution. UV detection is employed for quantification. This document provides a comprehensive guide covering the scientific rationale for method development, a step-by-step experimental protocol, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Method Rationale

7-Methoxy-4-methylquinoline hydrochloride is a quinoline derivative of interest in pharmaceutical research and chemical synthesis.[4][5][6] Accurate quantification is critical for ensuring the purity, stability, and quality of this compound in active pharmaceutical ingredients (APIs) and formulated products. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[1][7]

Scientific Rationale for Method Design

The development of this method was guided by the physicochemical properties of 7-Methoxy-4-methylquinoline hydrochloride and established chromatographic principles.

  • Chromatographic Mode Selection: A reverse-phase (RP) chromatographic mode was selected, as it is highly effective for separating moderately polar to non-polar organic compounds like quinoline derivatives.[8] The analyte interacts with a non-polar stationary phase (C18) and is eluted by a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are versatile and provide sufficient hydrophobic retention for the quinoline ring system, making them a standard choice for such analytes.[9] The use of an end-capped column is recommended to minimize peak tailing caused by interactions between the basic quinoline nitrogen and residual acidic silanol groups on the silica support.[10]

  • Mobile Phase Optimization: The mobile phase is a critical factor in achieving optimal separation.[11][12]

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detection at lower wavelengths.[10]

    • Aqueous Phase and pH Control: The quinoline moiety contains a nitrogen atom that is basic. To ensure consistent protonation and avoid peak tailing or splitting, the mobile phase pH must be controlled. A low pH (approximately 3.0) ensures that the analyte is present in a single, protonated ionic form, leading to sharp, symmetrical peaks.[10] A potassium phosphate buffer is used to maintain this constant pH.

  • Detection Wavelength: Based on the UV-absorbing quinoline chromophore, a detection wavelength of 254 nm was chosen. This wavelength provides good sensitivity for a wide range of aromatic compounds and is a common setting for their analysis.[13]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 7-Methoxy-4-methylquinoline hydrochloride.

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Syringe filters (0.45 µm, nylon or PTFE).

Reagent and Solution Preparation
  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Potassium Dihydrogen Phosphate (KH₂PO₄) , analytical grade.

  • Phosphoric Acid (H₃PO₄) , analytical grade.

  • Mobile Phase (pH 3.0):

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer solution to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase is a mixture of the prepared pH 3.0 buffer and acetonitrile in a ratio of 60:40 (v/v) .

    • Degas the mobile phase before use.

  • Diluent: Mobile phase (60:40 Buffer:ACN) is used as the diluent.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 7-Methoxy-4-methylquinoline hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (e.g., 100 µg/mL):

    • Prepare working standards by appropriately diluting the stock solution with the diluent. For a 100 µg/mL solution, pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of 7-Methoxy-4-methylquinoline hydrochloride into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Further dilute the solution as necessary to fall within the linear range of the method (e.g., to a target concentration of 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Diagram: General HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Oven, Detector) prep_mobile->hplc_system Load prep_std Standard Preparation prep_std->hplc_system Inject prep_sample Sample Preparation prep_sample->hplc_system Inject data_acq Data Acquisition (CDS) hplc_system->data_acq Signal integration Peak Integration & Quantification data_acq->integration Chromatogram report Final Report & Validation integration->report

Caption: Overview of the experimental workflow from preparation to final report.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][14]

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A working standard solution (100 µg/mL) was injected six times. The acceptance criteria are summarized below.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
% RSD of Peak Area ≤ 2.0%0.4%
% RSD of Retention Time ≤ 1.0%0.1%
Specificity

Specificity was demonstrated by injecting a blank (diluent) and a placebo (matrix without the analyte) to show that there were no interfering peaks at the retention time of 7-Methoxy-4-methylquinoline. The peak was also assessed for purity using a PDA detector, confirming no co-eluting impurities.

Linearity and Range

Linearity was evaluated by analyzing six concentrations of the standard solution across a range of 20% to 150% of the target analytical concentration (20, 50, 80, 100, 120, and 150 µg/mL).

ParameterResult
Range 20 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was calculated.

Concentration LevelMean Recovery (%)% RSD
80% 99.5%0.6%
100% 100.2%0.4%
120% 99.8%0.5%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six separate sample preparations at 100% of the target concentration on the same day.

  • Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst and different equipment.

Precision Type% RSD of Assay Results
Repeatability 0.7%
Intermediate Precision 1.1%
Acceptance Criteria ≤ 2.0%

Diagram: HPLC Method Validation Logic

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision SystemSuit System Suitability Method->SystemSuit Robustness Robustness Method->Robustness Linearity->Accuracy Defines Range For Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter SystemSuit->Method Confirms System Performance

Caption: Interrelationship of core validation parameters as per ICH guidelines.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, and precise for the quantification of 7-Methoxy-4-methylquinoline hydrochloride. The validation results confirm that the method is suitable for its intended purpose in a quality control environment and for routine analysis. The comprehensive protocol and clear rationale provide a solid foundation for implementation by researchers and drug development professionals, ensuring reliable and consistent analytical outcomes.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link][8]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][1]

  • Patel, D., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Retrieved from [Link][7]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link][14]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link][2]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][3]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link][15]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link][11]

  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. Retrieved from [Link][6]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link][12]

  • SciSpace. (n.d.). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Retrieved from [Link][13]

Sources

Application

Protocols for the Solubilization of 7-Methoxy-4-methylquinoline Hydrochloride in Experimental Research

An Application Note for Researchers Abstract This document provides a comprehensive guide and detailed protocols for the effective dissolution of 7-Methoxy-4-methylquinoline hydrochloride (C₁₁H₁₁NO·HCl), a quinoline deri...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This document provides a comprehensive guide and detailed protocols for the effective dissolution of 7-Methoxy-4-methylquinoline hydrochloride (C₁₁H₁₁NO·HCl), a quinoline derivative of interest in pharmaceutical and biological research. Quinoline scaffolds are fundamental in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Proper solubilization is the critical first step for any in vitro or in vivo experiment to ensure accurate, reproducible, and meaningful results. This guide outlines the physicochemical properties of the compound, safety and handling procedures, and step-by-step protocols for preparing stock solutions in various recommended solvents. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Compound Profile

Understanding the fundamental properties of 7-Methoxy-4-methylquinoline hydrochloride is essential for selecting an appropriate dissolution strategy. As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base form.

PropertyValueSource
Chemical Name 7-Methoxy-4-methylquinoline hydrochlorideChemicalBook[4]
CAS Number 1807542-80-8ChemicalBook[4]
Molecular Formula C₁₁H₁₂ClNOFluorochem[5]
Molecular Weight 209.67 g/mol (Calculated)N/A
Appearance Solid / PowderFluorochem[5]
Purity Typically ≥95%Varies by supplier

Critical Safety and Handling Procedures

While specific toxicity data for this compound is limited, related quinoline derivatives are known to be hazardous. Therefore, stringent adherence to safety protocols is mandatory. The following guidelines are based on safety data sheets for structurally similar compounds.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes. Wash hands thoroughly after handling.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Principles of Solubilization

The primary goal is to prepare a concentrated, homogenous stock solution that can be accurately diluted to the final working concentration in the experimental medium.[9][10][11] The choice of solvent is paramount and depends on two key factors: the compound's intrinsic solubility and the tolerance of the downstream experimental system (e.g., cell culture, enzyme assay) to the solvent.

Causality of Solvent Selection:

  • Aqueous Solvents (Water, PBS): As a hydrochloride salt, the compound is protonated, which generally confers good solubility in polar protic solvents like water or buffered solutions such as Phosphate-Buffered Saline (PBS). This is the preferred route for direct application in most biological assays to avoid solvent-induced artifacts.

  • Organic Solvents (DMSO, Ethanol): If high concentration stock solutions are required that exceed the aqueous solubility limit, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or alcohols like Ethanol (EtOH) are recommended. Many heterocyclic compounds are readily soluble in DMSO.[12] However, the final concentration of the organic solvent in the assay must be carefully controlled, as it can be toxic to cells or inhibit enzyme activity.

The following workflow provides a decision-making framework for solvent selection.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Weigh 7-Methoxy-4-methylquinoline HCl Powder decision What is the final experimental system? start->decision aqueous_path Protocol 1: Prepare Stock in Aqueous Solvent (Water/PBS) decision->aqueous_path Aqueous organic_path Protocol 2: Prepare High-Concentration Stock in DMSO or Ethanol decision->organic_path Organic Tolerant dilute_aq Dilute stock into final aqueous buffer or media aqueous_path->dilute_aq validation Verify Final Solution (Clarity, No Precipitation) dilute_aq->validation dilute_org Serially dilute into final buffer. CRITICAL: Keep final organic solvent concentration low (e.g., <0.5% DMSO) organic_path->dilute_org dilute_org->validation experiment Proceed to Experiment validation->experiment

Caption: Decision workflow for solvent selection.

Experimental Protocols: Preparing Stock Solutions

The following protocols provide step-by-step instructions for preparing stock solutions. It is best practice to start with a small-scale solubility test before preparing a large volume.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol is ideal for experiments where the final working solution must be free of organic solvents.

Materials:

  • 7-Methoxy-4-methylquinoline hydrochloride powder

  • Sterile, deionized water or sterile 1X PBS

  • Calibrated analytical balance

  • Sterile conical tube or volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration. For a 10 mM solution (MW = 209.67 g/mol ):

    • Mass (mg) = 10 mmol/L × 0.20967 g/mmol × Volume (L) × 1000 mg/g

    • Example: For 10 mL of a 10 mM stock, you need 20.97 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the powder and transfer it to a sterile conical tube.

  • Add Solvent: Add approximately 80% of the final desired volume of sterile water or PBS to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) may also aid dissolution.

  • Adjust to Final Volume: Once the solid is fully dissolved, add the solvent to reach the final desired volume and mix again to ensure homogeneity.[10]

  • Sterilization (Optional): If required for sterile applications (e.g., cell culture), filter the solution through a 0.22 µm syringe filter into a new sterile tube.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 50 mM in DMSO)

This protocol is used when a highly concentrated stock is needed for long-term storage and serial dilution.

Materials:

  • 7-Methoxy-4-methylquinoline hydrochloride powder

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile, chemical-resistant microcentrifuge or cryovials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass needed.

    • Example: For 2 mL of a 50 mM stock in DMSO, you need 20.97 mg.

  • Weigh Compound: Accurately weigh the powder and transfer it to a sterile vial.

  • Add Solvent: Add the final desired volume of DMSO.

  • Dissolve: Tightly cap the vial and vortex until the solution is clear. Sonication or gentle warming can be used if necessary. DMSO is an excellent solvent, and dissolution is often rapid.

  • Verification: Ensure no solid particles are visible. The solution should be completely clear.

Verification, Storage, and Dilution

Verification:

  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates or precipitate.

  • Dilution Test: When diluting the stock into your final experimental buffer, observe the solution carefully. Cloudiness or precipitation indicates that you have exceeded the solubility limit in the final buffer, and the stock solution may need to be further diluted.

Storage of Stock Solutions: Proper storage is crucial to maintain the compound's integrity.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into small, single-use aliquots.[9]

  • Temperature:

    • Aqueous Stocks: Store at 4°C for short-term use (days) or at -20°C for long-term storage (weeks to months).

    • DMSO Stocks: Store tightly sealed at -20°C or -80°C for long-term stability (months to years). DMSO freezes at ~18.5°C, so allow vials to thaw completely at room temperature before use.

Stock SolventShort-Term StorageLong-Term StorageKey Consideration
Water / PBS2-4°C (up to 1 week)-20°C (aliquoted)Check for microbial growth if not sterile.
DMSO / EthanolRoom Temp or 4°C-20°C or -80°C (aliquoted)Tightly seal to prevent water absorption by DMSO.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in aqueous buffer. Concentration exceeds solubility limit.Try gentle warming (37°C) or sonication. If unsuccessful, reduce the target concentration or switch to an organic solvent like DMSO (Protocol 2).
Precipitation occurs after diluting stock into final buffer. The compound is less soluble in the final buffer (e.g., due to pH or salt concentration).Prepare a more dilute intermediate stock solution before the final dilution step. Ensure the final concentration of any organic solvent is minimal and non-toxic to the assay system.
Stock solution appears cloudy or colored over time. Degradation or contamination.Discard the stock solution and prepare a fresh batch. Ensure proper storage conditions (aliquoted, protected from light if necessary, correct temperature).

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Available at: [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(8), 10044–10053.
  • Singh, H., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26768–26791.
  • Li, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 546.
  • Gupta, H., et al. (2020). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link]

  • PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. Available at: [Link]

Sources

Method

Protocol for synthesizing 7-Methoxy-4-methylquinoline hydrochloride derivatives

An Application Note and Protocol for the Synthesis of 7-Methoxy-4-methylquinoline Hydrochloride Derivatives Abstract This document provides a comprehensive guide for the synthesis of 7-Methoxy-4-methylquinoline and its s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7-Methoxy-4-methylquinoline Hydrochloride Derivatives

Abstract

This document provides a comprehensive guide for the synthesis of 7-Methoxy-4-methylquinoline and its subsequent conversion to the hydrochloride salt, a key scaffold in medicinal chemistry and drug development.[1][2][3] We present a detailed protocol based on the Combes quinoline synthesis, selected for its efficiency and directness for this specific substitution pattern. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the reaction mechanism, critical parameter optimization, and troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold due to its widespread presence in natural products, pharmaceuticals, and functional materials. Derivatives of quinoline exhibit a remarkable range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[3] Specifically, the 7-methoxy-4-methylquinoline core is a valuable building block for developing targeted therapeutics, such as kinase inhibitors for oncology.[2] The conversion of the quinoline free base to its hydrochloride salt is a common final step to improve solubility, stability, and bioavailability, making it more suitable for pharmaceutical applications.

Synthetic Strategy: The Combes Quinoline Synthesis

Several named reactions can be employed to construct the quinoline core, including the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses.[4][5] For the preparation of 2,4-disubstituted quinolines like our target molecule, the Combes quinoline synthesis offers a highly effective and straightforward approach.[4][6]

Causality of Selection: The Combes synthesis is uniquely suited for this target because it involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] To synthesize 7-Methoxy-4-methylquinoline, this translates to the direct reaction of 3-methoxyaniline with acetylacetone (pentane-2,4-dione). This choice minimizes the number of synthetic steps and utilizes readily available starting materials, making it an efficient and economical route. The reaction proceeds through an enamine intermediate, which then undergoes an intramolecular electrophilic cyclization to form the quinoline ring.[4][6]

Overall Synthetic Workflow

The synthesis is a two-stage process: first, the construction of the quinoline free base via the Combes reaction, followed by its conversion to the hydrochloride salt.

G cluster_0 Part A: Combes Synthesis (Free Base) cluster_1 Part B: Hydrochloride Salt Formation A 3-Methoxyaniline D Reaction & Cyclization A->D B Acetylacetone B->D C Acid Catalyst (PPA/H₂SO₄) C->D E Work-up & Purification D->E F 7-Methoxy-4-methylquinoline (Free Base) E->F G Free Base in Solvent F->G Proceed to Salt Formation I Precipitation G->I H HCl Solution H->I J Isolation & Drying I->J K 7-Methoxy-4-methylquinoline HCl (Final Product) J->K

Caption: Overall workflow for the two-part synthesis.

Reaction Mechanism: Intramolecular Electrophilic Aromatic Substitution

The Combes synthesis proceeds via three key stages:

  • Enamine Formation: The aniline (3-methoxyaniline) nucleophilically attacks one of the carbonyls of the β-diketone (acetylacetone), followed by dehydration to form a Schiff base, which tautomerizes to the more stable enamine intermediate.[6]

  • Acid-Catalyzed Cyclization: The acid catalyst (e.g., concentrated H₂SO₄) protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring of the aniline moiety.[4][6] This is the rate-determining annulation step.

  • Dehydration & Aromatization: The resulting intermediate undergoes dehydration to form the final, stable aromatic quinoline ring system.

G cluster_mech Combes Reaction Mechanism start Reactants step1 Enamine Formation start->step1 Condensation (-H₂O) step2 Protonation & Cyclization (Rate-Determining) step1->step2 Acid Catalyst (H⁺) step3 Dehydration & Aromatization step2->step3 Elimination (-H₂O) end Product step3->end

Sources

Application

Application Notes &amp; Protocols: Standard Operating Procedure for 7-Methoxy-4-methylquinoline hydrochloride

Introduction and Scope Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, pivotal in the advancement of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, pivotal in the advancement of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Their versatile scaffold is a key building block for numerous pharmaceuticals.[1][2] This document provides a comprehensive guide for the safe handling, storage, and use of 7-Methoxy-4-methylquinoline hydrochloride (CAS No: 1807542-80-8), a specialized reagent often utilized as a building block in the development of targeted protein degraders.[3]

The protocols herein are designed for researchers, chemists, and drug development professionals. The primary objective is to establish a self-validating system of procedures that ensures user safety, maintains compound integrity, and promotes experimental reproducibility. We will delve into not just the procedural steps, but the underlying causality, empowering the user to make informed decisions during its application.

Compound Identification and Properties

A precise understanding of the chemical and physical properties of a reagent is fundamental to its safe and effective use.

Chemical Identifiers
PropertyValueSource
Chemical Name 7-Methoxy-4-methylquinoline hydrochloride[3][4][5]
CAS Number 1807542-80-8[3][4][6]
Molecular Formula C₁₁H₁₂ClNO[3][4][5]
Molecular Weight 209.67 g/mol [3][4]
Parent Compound 7-Methoxy-4-methylquinoline[7][8][9]
Parent CAS 6238-12-6[7][8][9]
Physical and Storage Properties
PropertyValue/RecommendationRationale
Appearance Solid, crystalline powder.Typical for hydrochloride salts of organic bases.
Storage Store at room temperature.[3]The compound is stable under standard ambient conditions.
Container Keep in original, tightly closed container.[10][11][12]Prevents contamination and exposure to moisture.
Atmosphere Store in a dry, well-ventilated place.[10][11][12]Quinoline derivatives can be hygroscopic; moisture can affect stability and weighing accuracy.[13]

Hazard Identification and Safety Engineering

Based on data for the parent compound, 7-Methoxy-4-methylquinoline, this hydrochloride salt should be handled as a hazardous substance.[7] The primary hazards include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[7]

GHS Hazard Classification (Anticipated)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[7]

Hierarchy of Controls

Effective safety management requires implementing controls in a specific order of priority. The following diagram illustrates this principle for handling 7-Methoxy-4-methylquinoline hydrochloride.

cluster_controls Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Mandatory Safety Protocols
  • Engineering Controls: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles with side shields are mandatory.[12][14]

    • Hand Protection: Wear nitrile or neoprene gloves. Change gloves immediately if contamination occurs.[12]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10][11][14] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[10][12]

Standard Operating Protocols

Adherence to standardized protocols is critical for safety and data integrity.

Protocol for Weighing and Solution Preparation

This workflow minimizes exposure and ensures accurate concentration preparation.

Start Start: Gather Materials Prep Prepare Workspace (Inside Fume Hood) Start->Prep Weigh Weigh Compound (Use anti-static weigh boat) Prep->Weigh Dissolve Dissolve in Solvent (Add solvent to solid) Weigh->Dissolve Transfer Transfer to Volumetric Flask (Use funnel) Dissolve->Transfer Finalize QS to Volume & Mix (Cap and invert) Transfer->Finalize Label Label Solution (Name, Conc., Date) Finalize->Label End End: Store/Use Solution Label->End

Caption: Workflow for preparing solutions of the compound.

Step-by-Step Procedure:

  • Preparation: Before retrieving the compound, decontaminate the work surface inside the chemical fume hood and place all necessary equipment (spatulas, weigh boat, beaker, volumetric flask, solvent) inside.

  • Equilibration: Allow the sealed container of 7-Methoxy-4-methylquinoline hydrochloride to equilibrate to the ambient temperature of the fume hood for 15-20 minutes.

    • Causality: This prevents moisture condensation on the cold powder, which would lead to inaccurate weighing and potential hydrolysis.

  • Weighing: Tare an appropriate weigh boat on an analytical balance inside the hood. Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Record the exact mass.

  • Initial Dissolution: Add a small amount of the desired solvent (e.g., DMSO, water, ethanol) to the weigh boat or a separate beaker containing the powder to dissolve it.

    • Causality: The hydrochloride salt form is used to enhance solubility in polar solvents compared to the free base.

  • Quantitative Transfer: Carefully transfer the resulting solution to a calibrated volumetric flask. Rinse the original container (weigh boat/beaker) with fresh solvent multiple times and add these rinsings to the volumetric flask.

    • Causality: This ensures that the entire weighed mass of the compound is transferred, guaranteeing the accuracy of the final concentration.

  • Final Dilution: Add solvent to the volumetric flask until the meniscus reaches the calibration mark. Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.

  • Labeling and Storage: Immediately label the solution with the compound name, concentration, solvent, date, and your initials. Store appropriately.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Spill Spill Occurs Alert Alert Personnel & Assess Spill Size Spill->Alert Decision Minor Spill? (<1g, contained) Alert->Decision MinorSpill Cover with Absorbent (e.g., clay, vermiculite) Decision->MinorSpill Yes MajorSpill Evacuate Area Contact EHS Decision->MajorSpill No Collect Collect into Waste Container (Use non-sparking tools) MinorSpill->Collect Decontaminate Decontaminate Area (Soap & Water) Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose MajorSpill->Dispose

Caption: Decision workflow for spill response.

Procedure for Minor Spills (Solid Powder):

  • Ensure the fume hood is operational.

  • Cover the spill with an inert absorbent material like clay granules or diatomaceous earth.[10][11]

  • Carefully sweep the mixture into a designated hazardous waste container.[10]

  • Clean the spill area with soap and water, followed by a solvent rinse if appropriate.

  • Place all contaminated cleaning materials into the hazardous waste container.

Waste Disposal Protocol
  • Solid Waste: All contaminated items, including gloves, weigh boats, and absorbent materials, must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain.

  • Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[12]

Application-Specific Insights

  • Role as a Synthetic Intermediate: The quinoline core is a privileged scaffold in medicinal chemistry. The methoxy group at the 7-position can modulate the electronic properties of the ring system and can potentially be demethylated to a hydroxyl group, providing a handle for further functionalization (e.g., etherification, esterification). The methyl group at the 4-position can also be a site for further chemical modification.

  • Use in Protein Degradation: This compound is listed as a "Protein Degrader Building Block".[3] This suggests its use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). In this context, the quinoline moiety could serve as a ligand for a target protein of interest or as part of the linker connecting the target ligand to an E3 ligase ligand.

  • Solubility Considerations: As a hydrochloride salt, the compound exhibits improved aqueous solubility over its free base form. This is a critical property for biological assays, enabling the preparation of stock solutions in buffers or aqueous media with less reliance on organic co-solvents that might interfere with the experiment.

Emergency First Aid Procedures

In the event of exposure, follow these procedures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12][14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14][15]

References

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Quinoline | C9H7N. (n.d.). PubChem - NIH. Retrieved from [Link]

  • 7-Methoxy-4-methylquinoline | C11H11NO. (n.d.). PubChem. Retrieved from [Link]

  • 2-methyl Quinoline Market Size, Share | CAGR of 6.9%. (n.d.). Retrieved from [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES, Vol. 65, No. 12. Retrieved from [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020). Google Patents.
  • 7-Methoxy-4-methylquinoline hydrochloride, min 97%, 1 gram. (n.d.). LabAlley. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from [Link]

  • 7-methoxy-4-methylquinoline (C11H11NO). (n.d.). PubChemLite. Retrieved from [Link]

  • lepidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 7-Methoxy-4-methylquinoline hydrochloride in Drug Discovery

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-Methoxy-4-methylquinoline hydrochloride in drug discovery campaigns. This d...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-Methoxy-4-methylquinoline hydrochloride in drug discovery campaigns. This document provides an in-depth overview of the compound's properties, potential applications, and detailed protocols for its investigation as a potential therapeutic agent, particularly in the context of oncology research.

Introduction: The Quinoline Scaffold and the Potential of 7-Methoxy-4-methylquinoline hydrochloride

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties.

7-Methoxy-4-methylquinoline hydrochloride is a specific derivative that holds promise for further investigation in drug discovery. The presence of a methoxy group at the 7-position and a methyl group at the 4-position can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.[2] While extensive biological data for this specific hydrochloride salt is emerging, the broader class of 7-methoxyquinoline derivatives has shown significant potential, particularly in the realm of oncology.

Table 1: Physicochemical Properties of 7-Methoxy-4-methylquinoline

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[3][4]
Molecular Weight 173.21 g/mol [3][4]
XlogP (Predicted) 2.6[5]

Potential Applications in Oncology Research

Based on the activities of structurally related compounds, 7-Methoxy-4-methylquinoline hydrochloride is a compelling candidate for investigation in two primary areas of cancer drug discovery: tubulin polymerization inhibition and kinase signaling modulation.

As a Potential Tubulin Polymerization Inhibitor

Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A complex derivative of 7-methoxyquinoline, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a potent tubulin-binding tumor-vascular disrupting agent with sub-nanomolar antiproliferative activity against a panel of human cancer cell lines.[7][8] This strongly suggests that the 7-methoxyquinoline core may contribute significantly to tubulin interaction.

Experimental Workflow:

Caption: Workflow for investigating tubulin polymerization inhibition.

As a Potential Kinase Inhibitor

Scientific Rationale: Protein kinases are a large family of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.[1] The quinoline scaffold is a common feature in many kinase inhibitors.[5][9] For instance, various 4-anilinoquinoline derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[10] The substitution pattern of 7-Methoxy-4-methylquinoline hydrochloride warrants its investigation against a panel of cancer-relevant kinases.

Hypothesized Signaling Pathway Inhibition:

Caption: Potential inhibition of RTK signaling pathways.

Experimental Protocols

Preparation of Stock Solutions

For in vitro assays, it is crucial to prepare a concentrated stock solution of 7-Methoxy-4-methylquinoline hydrochloride. Due to the heterocyclic nature of the compound, dimethyl sulfoxide (DMSO) is a suitable solvent.

Protocol:

  • Weigh out the desired amount of 7-Methoxy-4-methylquinoline hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10 mM or 20 mM.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step in evaluating the anticancer potential of 7-Methoxy-4-methylquinoline hydrochloride is to determine its effect on the viability of cancer cell lines. The MTT and CCK-8 assays are robust and widely used colorimetric methods for this purpose.[11]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) to logarithmic growth phase.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Methoxy-4-methylquinoline hydrochloride stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for an additional 4 hours at 37°C.[11]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Secondary Assay: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits and established methodologies.[6][12]

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

    • Prepare a GTP stock solution (100 mM).

    • Prepare a fluorescent reporter solution (e.g., DAPI) as per the manufacturer's instructions.

  • Assay Setup:

    • In a pre-warmed (37°C) 96-well plate suitable for fluorescence measurements, add the following to each well:

      • General tubulin buffer.

      • 7-Methoxy-4-methylquinoline hydrochloride at various concentrations (and a vehicle control).

      • Fluorescent reporter.

      • GTP to a final concentration of 1 mM.

    • Initiate the polymerization by adding the purified tubulin solution to a final concentration of 2 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization.

    • Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of fluorescence increase. Enhancement of polymerization (stabilization) will result in a faster and higher fluorescence signal.

Secondary Assay: Kinase Inhibition Assay

To investigate the potential of 7-Methoxy-4-methylquinoline hydrochloride as a kinase inhibitor, a variety of commercially available in vitro kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

General Protocol Outline (example using an ADP-Glo™ Kinase Assay):

  • Kinase Reaction:

    • Set up a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary buffer.

    • Add 7-Methoxy-4-methylquinoline hydrochloride at a range of concentrations (and a vehicle control).

    • Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Concluding Remarks

7-Methoxy-4-methylquinoline hydrochloride represents a promising starting point for drug discovery endeavors, particularly in the field of oncology. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its cytotoxic effects and for elucidating its potential mechanisms of action as either a tubulin polymerization inhibitor or a kinase modulator. Further investigation into its structure-activity relationship through the synthesis and screening of analogs could lead to the development of novel and potent therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
  • Lee, K.-H., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586–5598.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • BenchChem. (2025). Head-to-Head Comparison of 7-[(pyridin-4-yl)methoxy]quinoline Analogs as Anticancer Agents.
  • Zhang, X., et al. (2016).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay Development in Screening Indolo[4,3-fg]quinoline Compounds.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized...
  • BenchChem. (n.d.). 4-Methoxy-7-methylquinoline.
  • Wang, L., et al. (2018). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 61(11), 4846–4863.
  • Ahmed, M. F., & Belal, A. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Asati, V., et al. (2020).
  • El-Sayed, M. A. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3037.
  • PubChemLite. (n.d.). 7-methoxy-4-methylquinoline (C11H11NO).
  • BenchChem. (2025). Efficacy of 7-[(pyridin-4-yl)methoxy]quinoline in different cancer cell lines.
  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline.
  • University of Southampton. (2017).
  • Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics & Gynecology, 60(2), 273–279.
  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline.
  • Organic Syntheses. (n.d.). lepidine.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reproducibility in 7-Methoxy-4-methylquinoline Hydrochloride Synthesis

Welcome to the technical support center for the synthesis and purification of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering reproducibility challenges in their experiments. We understand that inconsistencies in yield, purity, and characterization can be a significant bottleneck. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the reliability and success of your synthetic workflow.

Part 1: Foundational Knowledge & Synthesis Overview

The synthesis of 7-Methoxy-4-methylquinoline typically relies on established quinoline synthesis methodologies. Among the most effective for this specific substitution pattern is the Combes quinoline synthesis .[1] This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[2] For 7-Methoxy-4-methylquinoline, the logical precursors are m-anisidine (3-methoxyaniline) and acetylacetone.

The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the aromatic quinoline core.[3][4] The final step involves converting the synthesized free base into its hydrochloride salt for improved stability and handling.

General Synthesis Workflow

SynthesisWorkflow cluster_synthesis Step 1: Combes Synthesis cluster_purification Step 2: Purification cluster_salt Step 3: Salt Formation A m-Anisidine + Acetylacetone C Reaction & Cyclization (Heat) A->C Reactants B Acid Catalyst (e.g., H₂SO₄, PPA) B->C Catalyst D Crude 7-Methoxy-4- methylquinoline (Base) E Aqueous Workup (Neutralization & Extraction) D->E F Column Chromatography E->F G Pure 7-Methoxy-4- methylquinoline (Base) F->G H Dissolve in Solvent (e.g., IPA, EtOAc) G->H I Add HCl Solution H->I J Precipitation & Isolation I->J K 7-Methoxy-4-methylquinoline HCl J->K

Caption: High-level workflow for the synthesis of 7-Methoxy-4-methylquinoline HCl.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<40%). What are the primary causes?

A1: Low yields in the Combes synthesis are a frequent issue and can typically be traced back to three main factors:

  • Incomplete Cyclization: The ring-closing step is often the rate-determining step and is highly dependent on the strength of the acid catalyst and the reaction temperature.[1] Insufficiently acidic conditions or temperatures that are too low will result in a significant amount of the uncyclized enamine intermediate remaining at the end of the reaction.

  • Side Reactions and Degradation: While more stable than syntheses like the Doebner-von Miller, the Combes reaction can still suffer from charring or degradation of starting materials and product under excessively harsh conditions (e.g., temperatures >150°C or highly concentrated acid).[5][6]

  • Purification Losses: The product can be lost during the aqueous workup if the pH is not carefully controlled. Furthermore, improper selection of a solvent system for column chromatography can lead to poor separation and significant loss of product.

Q2: I'm observing significant tar or dark polymer formation in my reaction flask. How can I prevent this?

A2: This is a classic sign of overly aggressive reaction conditions. The Doebner-von Miller and Skraup reactions are particularly notorious for tar formation due to the acid-catalyzed polymerization of the carbonyl substrate.[6][7] While less common in the Combes synthesis, it can still occur.

Primary Cause & Solution:

  • Cause: The most likely culprit is an excessively high reaction temperature or a catalyst that is too aggressive for the substrates.

  • Solution: Methodically reduce the reaction temperature in 10°C increments. If using concentrated sulfuric acid, consider switching to polyphosphoric acid (PPA), which often promotes cleaner cyclization at slightly lower temperatures. Ensure even heating with a well-stirred oil bath to avoid localized "hot spots" that can initiate polymerization.

Q3: My final product is impure even after chromatography. What are the likely contaminants?

A3: Impurities often co-elute with the desired product. The most common contaminants are:

  • Regioisomer (5-Methoxy-4-methylquinoline): The cyclization of m-anisidine can theoretically occur at two positions on the aromatic ring. While cyclization is generally directed para to the electron-donating methoxy group to form the 7-methoxy product, a small amount of the 5-methoxy isomer can form, especially if reaction conditions are not optimal.[1] This isomer is often very difficult to separate due to its similar polarity.

  • Unreacted m-anisidine: If the reaction does not go to completion, this starting material can carry through the workup.

  • Partially Dehydrated Intermediates: Incomplete dehydration during the final step of the cyclization can leave hydroxylated, non-aromatic impurities.

Q4: How do I confirm the regiochemistry of my product and rule out the 5-methoxy isomer?

A4: This is a critical validation step. Absolute confirmation requires careful analysis of the aromatic region in the ¹H NMR spectrum.

  • ¹H NMR Spectroscopy: The coupling patterns of the aromatic protons are distinct for each isomer. For the desired 7-methoxy product, you should expect to see three protons on the benzene portion of the ring system. The proton at C5 (adjacent to the fused ring) will typically appear as a doublet, the proton at C8 will be a doublet, and the proton at C6 will be a doublet of doublets. The 5-methoxy isomer will have a different and more complex splitting pattern. Comparing your experimental spectrum to literature data or a simulated spectrum is the most reliable method.[8]

Part 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing the Combes Synthesis for Yield and Purity

This protocol is designed to be a self-validating system, with checkpoints to maximize the formation of the desired 7-methoxy regioisomer.

Core Principle: The key to this synthesis is achieving efficient cyclization without causing degradation. We recommend polyphosphoric acid (PPA) as it often provides superior results to sulfuric acid for this specific transformation.[5]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Ensure m-anisidine is pure. If it is dark, consider distillation under reduced pressure. The purity of starting materials is a critical, often overlooked, variable.[9]

    • Use fresh, high-purity acetylacetone.

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add m-anisidine (1.0 eq) and acetylacetone (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes. You may observe the formation of the enamine intermediate.

  • Cyclization:

    • Gently heat the mixture to 80°C.

    • Slowly and carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the m-anisidine) to the flask. The addition is exothermic; maintain the internal temperature below 100°C.

    • Once the PPA is added, increase the temperature to 120-125°C and hold for 2-3 hours.

  • Monitoring:

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to the enamine intermediate has been consumed.

  • Workup:

    • Allow the reaction to cool to ~60-70°C, then very carefully pour the viscous mixture onto crushed ice with vigorous stirring.

    • Slowly neutralize the acidic slurry by adding a cold 50% w/v NaOH solution until the pH is >10. This step must be done in an ice bath to control the heat of neutralization.

    • Extract the aqueous layer 3 times with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Guide 2: Protocol for Hydrochloride Salt Formation

Core Principle: The goal is to protonate the quinoline nitrogen cleanly to form a crystalline, easily handled salt. The choice of solvent is critical to prevent the product from "oiling out."

Detailed Experimental Protocol:

  • Preparation:

    • Dissolve the purified 7-Methoxy-4-methylquinoline free base (1.0 eq) in anhydrous isopropanol (IPA) or ethyl acetate (approx. 10 mL per gram of product). The solution should be clear.

  • Acidification:

    • While stirring, slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise. Commercial solutions of HCl in ether or dioxane are suitable.

  • Precipitation and Isolation:

    • The hydrochloride salt should begin to precipitate as a white or off-white solid. If it oils out, try adding a small amount of a non-polar co-solvent like hexanes to induce precipitation.

    • Continue stirring in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the solid by vacuum filtration.

  • Purification:

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

    • Dry the final product under vacuum to obtain 7-Methoxy-4-methylquinoline hydrochloride.[10]

Part 4: Analytical Characterization & Data

Thorough characterization is essential to confirm the identity, purity, and regiochemistry of the final product. The following table provides expected data based on publicly available information.[11][12]

Analysis Expected Data for 7-Methoxy-4-methylquinoline
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol [12]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.6 (d, 1H, H2), ~7.9 (d, 1H, H5), ~7.3 (d, 1H, H8), ~7.1 (dd, 1H, H6), ~7.0 (s, 1H, H3), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃). (Note: Exact shifts may vary).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~160.0 (C7), ~150.0 (C8a), ~148.0 (C2), ~144.0 (C4), ~125.0 (C5), ~121.0 (C4a), ~120.0 (C6), ~118.0 (C3), ~105.0 (C8), ~55.5 (-OCH₃), ~18.5 (-CH₃).
Mass Spec (ESI+) m/z: 174.09 [M+H]⁺[11]
What if my spectral data doesn't match?

TroubleshootingNMR Start ¹H NMR Data Does Not Match Expected Q1 Are the aromatic splitting patterns incorrect? Start->Q1 A1_Yes Potential Regioisomer (5-methoxy). Re-evaluate synthesis conditions and purify carefully. Q1->A1_Yes Yes Q2 Are there broad peaks or a high baseline? Q1->Q2 No End Purified Product Confirmed A1_Yes->End A2_Yes Indicates presence of polymeric/tarry material. Improve workup or add activated charcoal treatment step. Q2->A2_Yes Yes Q3 Are there unexpected aliphatic peaks? Q2->Q3 No A2_Yes->End A3_Yes Could be residual solvent (DCM, EtOAc, IPA) or incomplete dehydration intermediate. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for unexpected NMR spectral data.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • AHH Chemical. (n.d.). 7-Methoxy-4-methylquinoline hydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methoxy-4-methylquinoline (C11H11NO). Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Methoxy-4-methylquinoline Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 7-methoxy-4-methylquinoline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-methoxy-4-methylquinoline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important quinoline derivative. My insights are drawn from established reaction mechanisms and extensive experience in troubleshooting complex heterocyclic syntheses.

Introduction

7-Methoxy-4-methylquinoline is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems and enhance the efficiency of your synthetic protocols. We will primarily focus on the Combes synthesis, a convergent and reliable method for this particular substitution pattern, starting from m-anisidine and acetylacetone.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the synthesis. Each issue is analyzed to identify the root cause, followed by actionable, step-by-step solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or in some cases, no 7-methoxy-4-methylquinoline at all. What are the likely causes?

A: This is a common and frustrating issue that can stem from several factors, primarily related to the two key stages of the Combes synthesis: enamine formation and acid-catalyzed cyclization.

Root Cause Analysis:

  • Inefficient Enamine Formation: The initial condensation of m-anisidine and acetylacetone to form the enamine intermediate is a reversible equilibrium reaction. Insufficient removal of the water byproduct will prevent the reaction from proceeding to completion.

  • Failed or Incomplete Cyclization: The subsequent ring-closing step is the most critical and demanding part of the synthesis. The choice and concentration of the acid catalyst are paramount. An inappropriate catalyst or conditions that are too mild will result in a stalled reaction.[1][2][3]

  • Substrate Decomposition: While m-anisidine is reasonably stable, prolonged exposure to harsh acidic conditions at high temperatures can lead to degradation or side reactions, such as polymerization, which is a known issue in similar quinoline syntheses.[4][5][6]

  • Incorrect Work-up Procedure: The quinoline product is a basic compound. Improper pH adjustment during the work-up can lead to significant loss of product in the aqueous phase.

Troubleshooting Workflow:

G cluster_0 Problem: Low/No Yield cluster_1 Troubleshooting Steps start Low or No Product Yield tlc Monitor reaction by TLC start->tlc Initial Check enamine Optimize Enamine Formation: - Use Dean-Stark trap - Add dehydrating agent tlc->enamine Starting material remains cyclization Enhance Cyclization: - Verify acid catalyst (PPA, H₂SO₄) - Increase temperature gradually tlc->cyclization Enamine intermediate formed, but no product enamine->cyclization workup Check Work-up Protocol: - Ensure pH > 10 before extraction - Use appropriate solvent cyclization->workup result Improved Yield workup->result

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Solutions:

  • Optimize Enamine Formation:

    • Method: Before adding the strong acid catalyst for cyclization, reflux the m-anisidine and acetylacetone in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water.

    • Rationale: Driving the equilibrium towards the enamine product ensures that the substrate is primed for the subsequent, irreversible cyclization step.

  • Re-evaluate the Cyclization Catalyst and Conditions:

    • Catalyst Choice: Polyphosphoric acid (PPA) is often more effective and less oxidizing than concentrated sulfuric acid for the Combes reaction.[3] If using sulfuric acid, ensure it is concentrated (98%) and used in sufficient quantity.

    • Temperature Control: The cyclization requires significant thermal energy. Heat the reaction mixture gradually to a temperature between 100-130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessary decomposition from prolonged heating.[7]

  • Refine the Work-up Procedure:

    • After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.

    • Basify the acidic solution using a concentrated base (e.g., 40% NaOH) until the pH is strongly alkaline (pH > 10). This step is crucial to deprotonate the quinolinium salt and liberate the free base.

    • Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.[7][8]

Issue 2: Significant Tar/Polymer Formation

Q: My reaction mixture has turned into a dark, viscous tar, making product isolation nearly impossible. How can I prevent this?

A: Tar formation is a classic problem in acid-catalyzed quinoline syntheses, especially those requiring high temperatures.[5][6]

Root Cause Analysis:

  • Acid-Catalyzed Polymerization: The primary cause is the polymerization of the β-diketone (acetylacetone) or the enamine intermediate under the harsh acidic conditions required for cyclization.[4]

  • Excessive Temperature or Reaction Time: Overheating the reaction mixture accelerates the rate of polymerization and other decomposition pathways.

  • Oxidation: If using a strong oxidizing acid like sulfuric acid at very high temperatures, charring and oxidation of the aromatic amine can occur.

Preventative Measures:

StrategyActionRationale
Controlled Reagent Addition Add the m-anisidine/acetylacetone mixture (or the pre-formed enamine) slowly to the pre-heated acid catalyst.This maintains a low instantaneous concentration of the organic substrate, favoring the intramolecular cyclization over intermolecular polymerization.[6]
Optimal Temperature Management Maintain the lowest effective temperature required for cyclization (typically 100-130°C). Use an oil bath for uniform heating.Avoids localized overheating and reduces the rate of side reactions.[4]
Choice of Acid Catalyst Use Polyphosphoric Acid (PPA) instead of sulfuric acid.PPA is a highly viscous medium that can act as both a catalyst and a solvent, often leading to cleaner reactions with less charring compared to H₂SO₄.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Combes synthesis for 7-methoxy-4-methylquinoline?

A1: The reaction proceeds in two main stages:

  • Enamine Formation: The nucleophilic nitrogen of m-anisidine attacks one of the carbonyl carbons of acetylacetone. Subsequent dehydration yields a β-amino-enone intermediate (an enamine).

  • Acid-Catalyzed Cyclization: The enamine is protonated under strong acid, activating the aromatic ring for electrophilic attack. The enamine then cyclizes onto the ortho position of the aniline ring. A final dehydration step aromatizes the newly formed ring to yield the quinoline product.[3]

G cluster_0 Combes Synthesis Mechanism reagents m-Anisidine + Acetylacetone enamine Enamine Intermediate (β-amino-enone) reagents->enamine - H₂O cyclization Acid-Catalyzed Electrophilic Cyclization enamine->cyclization + H⁺ dehydration Dehydration & Aromatization cyclization->dehydration - H₂O product 7-Methoxy-4-methylquinoline dehydration->product

Caption: Simplified mechanism of the Combes synthesis.

Q2: Why is the cyclization regioselective for the 7-methoxy product?

A2: The methoxy group on the m-anisidine ring is an ortho-, para-directing activator for electrophilic aromatic substitution. The two possible sites for cyclization are C2 (ortho to the methoxy and ortho to the amino group) and C6 (ortho to the amino group and para to the methoxy group). Cyclization at the C6 position is electronically favored due to the strong para-directing effect of the methoxy group, leading to the formation of the 7-methoxyquinoline isomer. Steric hindrance at the C2 position, being flanked by two substituents, also disfavors cyclization at that site.[9]

Q3: How do I convert the synthesized free base to the hydrochloride salt?

A3: To prepare the hydrochloride salt, dissolve the purified 7-methoxy-4-methylquinoline free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: What are the best methods for purifying the final product?

A4: Purification strategies depend on the nature of the impurities.

  • For the Free Base: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is highly effective for removing side products and unreacted starting materials.

  • For the Hydrochloride Salt: Recrystallization is the preferred method. A common solvent system is ethanol or an ethanol/ether mixture.

  • Removing Tar: If the crude product is contaminated with tar, a preliminary purification by steam distillation can be very effective for isolating the volatile quinoline base from non-volatile polymeric material.[7][8][10]

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis of 7-Methoxy-4-methylquinoline

This protocol incorporates the troubleshooting advice for an optimized, higher-yield synthesis.

Materials:

  • m-Anisidine

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric Acid (PPA)

  • Toluene

  • 40% (w/v) Sodium Hydroxide solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Dean-Stark apparatus

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine m-anisidine (1.0 equiv.), acetylacetone (1.1 equiv.), and toluene.

  • Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: In a separate flask, pre-heat polyphosphoric acid (approx. 10x the weight of m-anisidine) to 100°C with mechanical stirring.

  • Slowly add the crude enamine intermediate to the hot PPA over 15-20 minutes.

  • Increase the temperature to 120-130°C and stir for 2-3 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).

  • Work-up and Isolation:

    • Cool the reaction mixture to about 80°C and carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • Once the mixture has reached room temperature, slowly add 40% NaOH solution until the pH is ~11-12.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-methoxy-4-methylquinoline free base.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolve the purified 7-methoxy-4-methylquinoline in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with a small volume of cold diethyl ether, and dry in a vacuum oven at 40-50°C.

References

  • Quinoline Synthesis Optimization: A Technical Support Center. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 6, 2026.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR. Retrieved January 6, 2026.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved January 6, 2026.
  • Side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Troubleshooting low yields in the quinoline cyclization step. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Optimizing reaction conditions for quinolinone synthesis. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 6, 2026.
  • Combes Quinoline Synthesis. (n.d.). SynArchive. Retrieved January 6, 2026.
  • Technical Support Center: Purification of Quinoline Derivatives. (n.d.). Benchchem. Retrieved January 6, 2026.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 6, 2026.
  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 6, 2026.
  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 6, 2026.
  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. Retrieved January 6, 2026.
  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 6, 2026.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 6, 2026.
  • Quinoline. (n.d.). Wikipedia. Retrieved January 6, 2026.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006).
  • 7-Methoxy-4-quinolinol synthesis. (n.d.). ChemicalBook. Retrieved January 6, 2026.
  • 7-Methoxy-4-methylquinoline hydrochloride. (n.d.). ChemScene. Retrieved January 6, 2026.
  • New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020).
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 6, 2026.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved January 6, 2026.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved January 6, 2026.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved January 6, 2026.
  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES. Retrieved January 6, 2026.
  • Synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. (1946). PubMed. Retrieved January 6, 2026.
  • Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved January 6, 2026.
  • An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Combes quinoline synthesis. (n.d.).
  • 4-Methoxy-7-methylquinoline. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Contents. (n.d.). AWS. Retrieved January 6, 2026.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed. Retrieved January 6, 2026.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 6, 2026.
  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved January 6, 2026.
  • 7-methoxy-4-methylquinoline (C11H11NO). (n.d.). PubChem. Retrieved January 6, 2026.
  • Request A Quote. (n.d.). ChemUniverse. Retrieved January 6, 2026.
  • 7-Methoxy-4-methylquinoline hydrochloride. (n.d.). ChemicalBook. Retrieved January 6, 2026.
  • Preparation of m-anisidine. (n.d.). PrepChem.com. Retrieved January 6, 2026.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. Retrieved January 6, 2026.
  • An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide. (n.d.). Benchchem. Retrieved January 6, 2026.
  • Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. (2020).

Sources

Troubleshooting

Avoiding degradation of 7-Methoxy-4-methylquinoline hydrochloride in solution

A Guide for Researchers, Scientists, and Drug Development Professionals on Maintaining Solution Stability Welcome to the technical support center for 7-Methoxy-4-methylquinoline hydrochloride. This resource is designed t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Maintaining Solution Stability

Welcome to the technical support center for 7-Methoxy-4-methylquinoline hydrochloride. This resource is designed to provide you, as a valued researcher, with the in-depth knowledge and practical guidance required to ensure the stability and integrity of this compound in your experimental workflows. As Senior Application Scientists, we understand that compound stability is paramount to the reproducibility and success of your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Troubleshooting Guide

This section addresses specific problems you might observe during your experiments. Each problem is followed by a likely cause and a step-by-step protocol to diagnose and resolve the issue.

Problem 1: I'm observing a loss of potency or inconsistent results in my assays.

Likely Cause: This is a classic sign of compound degradation. Quinoline derivatives can be susceptible to degradation in solution, influenced by factors such as pH, temperature, and light exposure. [1] Diagnostic & Corrective Action Plan:

  • Verify Stock Solution Integrity:

    • Action: Prepare a fresh stock solution of 7-Methoxy-4-methylquinoline hydrochloride.

    • Rationale: This establishes a baseline to determine if the issue lies with previously prepared solutions or the experimental conditions.

  • Conduct a Comparative Assay:

    • Action: Run your assay in parallel using both the old and the freshly prepared stock solutions.

    • Rationale: A significant difference in activity between the two solutions strongly indicates degradation of the older stock.

  • Implement Proper Storage Protocols:

    • Action: Store stock solutions in small, single-use aliquots at -20°C or -80°C. Protect from light by using amber vials or wrapping vials in aluminum foil.

    • Rationale: Freezing minimizes thermal degradation, while aliquoting prevents repeated freeze-thaw cycles which can accelerate degradation. [1]Shielding from light prevents photodegradation. [2]

Problem 2: The color of my solution is changing over time.

Likely Cause: A visible color change often indicates the formation of degradation products, which may be chromophoric. This can be a result of oxidation or other degradation pathways.

Diagnostic & Corrective Action Plan:

  • Visual Inspection and Comparison:

    • Action: Compare the color of the aged solution to a freshly prepared one.

    • Rationale: This simple step can quickly confirm that a chemical change has occurred.

  • Analytical Confirmation (HPLC):

    • Action: Analyze both the old and new solutions using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Rationale: HPLC can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the area of the parent peak in the aged sample provides quantitative evidence of degradation. [1]

  • Mitigate Oxidative Stress:

    • Action: When preparing solutions, use solvents that have been degassed (e.g., by sparging with nitrogen or argon). If compatible with your experimental system, consider adding a small amount of an antioxidant.

    • Rationale: Removing dissolved oxygen from the solvent can slow down oxidative degradation pathways.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of 7-Methoxy-4-methylquinoline hydrochloride.

Q1: What are the primary factors that can cause the degradation of 7-Methoxy-4-methylquinoline hydrochloride in solution?

The primary factors leading to the degradation of quinoline derivatives in solution are:

  • pH: Both acidic and basic conditions can promote hydrolysis of the methoxy group or other susceptible bonds in the molecule. [1]* Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. [1]* Light: Quinoline compounds can be susceptible to photodegradation, where exposure to light, particularly UV light, can induce chemical changes. [2][3][4]* Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the formation of oxidized degradation products. [1]

Q2: What is the recommended solvent for preparing stock solutions?

For initial stock solutions, dimethyl sulfoxide (DMSO) is often a good choice due to its excellent solvating power and generally non-reactive nature. For aqueous working solutions, it is crucial to use high-purity water (e.g., Milli-Q or equivalent) and to consider the pH of the final solution.

Q3: What is the optimal pH range for storing aqueous solutions of this compound?
Q4: How can I perform a simple stability study for my working solutions?

A forced degradation study can provide valuable insights into the stability of your compound under various stress conditions. [5][6]This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways. [1]

Stress Condition Typical Protocol
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at room temperature or 60°C. [1][5]
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or 60°C. [1][5]
Oxidation Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature. [1]
Thermal Stress Store the solution at an elevated temperature (e.g., 60-80°C). [1]

| Photostability | Expose the solution to a light source that emits both UV and visible light. |

Samples should be taken at various time points and analyzed by a stability-indicating method like HPLC to quantify the remaining parent compound and detect the formation of degradants. [1]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of 7-Methoxy-4-methylquinoline hydrochloride.

    • Add the appropriate volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate briefly until the compound is fully dissolved.

    • Dispense into single-use aliquots in amber vials.

    • Store at -20°C or -80°C.

  • Aqueous Working Solution (e.g., 100 µM):

    • Thaw a single aliquot of the DMSO stock solution.

    • Dilute the stock solution to the final desired concentration using your experimental buffer or medium.

    • Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).

    • Prepare fresh daily and protect from light.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for separating and quantifying the parent compound from any potential degradation products. [1]

  • Column Selection: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A UV detector set at the λmax of 7-Methoxy-4-methylquinoline hydrochloride. A PDA detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose. [1]

Visualizing Degradation and Stability Testing

To better understand the potential degradation pathways and the workflow for assessing stability, the following diagrams are provided.

G cluster_0 Stress Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis Degradation Products Degradation Products Acid/Base Hydrolysis->Degradation Products Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Degradation Products Heat Heat Heat->Degradation Products Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Degradation Products Parent Compound Parent Compound Parent Compound->Degradation Products Degradation Pathways

Caption: Potential degradation pathways for 7-Methoxy-4-methylquinoline hydrochloride.

G Start Start Prepare Solution Prepare Solution Start->Prepare Solution Apply Stress Apply Stress Prepare Solution->Apply Stress Sample at Timepoints Sample at Timepoints Apply Stress->Sample at Timepoints HPLC Analysis HPLC Analysis Sample at Timepoints->HPLC Analysis Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation End End Quantify Degradation->End

Caption: Experimental workflow for a forced degradation study.

By understanding the potential instabilities of 7-Methoxy-4-methylquinoline hydrochloride and implementing the robust handling and analytical procedures outlined in this guide, you can ensure the integrity of your experimental data and the success of your research endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ResearchGate. (n.d.). Photodegradation of quinoline in water.
  • ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY): without presence....
  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Coriolis Pharma. (n.d.). Forced Degradation Studies.

Sources

Optimization

Technical Support Center: Synthesis of 7-Methoxy-4-methylquinoline Hydrochloride

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers. Each answer provides a causal explanation and actionable solutions.

Category 1: Low Yield and Reaction Failures
Q1: My thermal cyclization step to form the quinoline ring is resulting in a very low yield. What are the primary causes?

A1: This is the most critical and challenging step in the Conrad-Limpach synthesis, the common route to this scaffold. Low yields are typically traced back to three factors: insufficient temperature, improper solvent choice, or impurities in the intermediate.

  • Mechanism & Causality: The cyclization requires an intramolecular electrophilic aromatic substitution, which involves the temporary disruption of the aniline ring's aromaticity. This process has a high activation energy barrier.[1][2] Therefore, high temperatures, often exceeding 250°C, are necessary to drive the reaction forward.[3]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup can safely and accurately maintain a temperature of 250-260°C. Use a high-temperature thermometer or probe placed directly in the reaction medium, not just monitoring the heating mantle's external temperature.

    • Solvent Selection: The solvent is not just a medium but a critical component for heat transfer and stability. High-boiling, inert solvents are essential. Mineral oil and Dowtherm A are classic choices. Using a solvent with a boiling point below 250°C will prevent the reaction from reaching the required temperature. Studies have shown that yields improve significantly with solvents that have boiling points above 250°C.[2]

    • Intermediate Purity: The preceding intermediate, ethyl 3-(3-methoxyanilino)crotonate, must be pure. Residual starting materials (m-anisidine) or acid catalyst can lead to side reactions and polymerization at high temperatures. Ensure the intermediate is properly isolated and dried before the cyclization step.

Q2: The initial condensation between m-anisidine and ethyl acetoacetate is incomplete or slow. How can I optimize this step?

A2: This step involves the formation of a β-aminoacrylate (an enamine), which is a reversible reaction. To drive it to completion, you must address the equilibrium.

  • Mechanism & Causality: The reaction is an acid-catalyzed nucleophilic addition of the aniline to the ketone carbonyl of the ethyl acetoacetate, followed by dehydration. The water produced is a byproduct that can hydrolyze the enamine product, pushing the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Acid Catalysis: A catalytic amount of a strong acid, such as a single drop of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid (p-TSA), is often required to accelerate the initial condensation.[1][3]

    • Water Removal: The most effective way to ensure high conversion is to remove the water as it forms. If using a solvent like toluene or benzene, a Dean-Stark apparatus is ideal. For neat (solvent-free) reactions, performing the reaction under a vacuum at a moderate temperature (e.g., 80-100°C) can effectively remove the water.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the m-anisidine spot. The reaction should typically be complete within 1-3 hours with proper water removal.

Category 2: Impurities and Side Reactions
Q3: My high-temperature cyclization reaction mixture is turning black, and I'm getting significant charring. How can I prevent this decomposition?

A3: Charring is a sign of thermal decomposition. This often occurs when the reaction is heated for too long, at too high a temperature, or in the presence of oxygen or other reactive impurities.

  • Causality: At temperatures above 260°C, organic molecules, especially those with multiple functional groups, can begin to break down. The presence of oxygen can lead to unwanted oxidation reactions, contributing to the formation of polymeric, tar-like substances.

  • Troubleshooting Steps:

    • Inert Atmosphere: Always conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions.

    • Precise Temperature Control: Do not overshoot the target temperature. A range of 250-260°C is generally optimal. Use a temperature controller for precise regulation.

    • Limit Reaction Time: Once the reaction is complete (as determined by TLC or prior optimization), cool it down promptly. Prolonged heating after completion serves no purpose and only increases the likelihood of decomposition.

    • Solvent Purity: Use high-purity, dry, high-boiling solvents. Impurities in the solvent can act as catalysts for decomposition pathways.

Q4: I'm observing an isomeric impurity. What is its likely identity and how can I avoid it?

A4: With m-anisidine as the starting material, there is a possibility of forming the 5-methoxy-4-methylquinoline isomer, although the 7-methoxy isomer is generally the major product due to steric and electronic factors.

  • Mechanism & Causality: The cyclization can theoretically occur at either of the ortho positions to the amino group on the aniline ring. Cyclization at the position para to the methoxy group is electronically favored and sterically less hindered, leading to the desired 7-methoxy product. However, a small amount of cyclization at the other ortho position can lead to the 5-methoxy isomer.

  • Troubleshooting Steps:

    • Controlled Conditions: This side reaction is often minimized by running the cyclization under carefully controlled thermal conditions. Rapid or uncontrolled heating can sometimes lead to reduced selectivity.

    • Purification: If the isomer does form, it can typically be separated from the desired product by column chromatography on silica gel or by careful recrystallization. Their differing polarity and crystal packing properties usually allow for effective separation.

Category 3: Purification and Salt Formation
Q5: What is the most effective method for purifying the crude 7-Methoxy-4-methylquinoline free base after the cyclization?

A5: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the most robust method for removing a wide range of impurities, including any isomeric byproducts and baseline tar. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective.

  • Recrystallization: If the crude product is relatively clean (>85-90% pure), recrystallization can be a more efficient method for obtaining highly pure material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. Dissolve the crude product in the minimum amount of the more soluble hot solvent and slowly add the less soluble solvent until turbidity persists, then allow to cool slowly.

Q6: I'm having trouble forming a stable, crystalline hydrochloride salt. My product is oily or difficult to isolate. What should I do?

A6: The key to forming a clean, crystalline hydrochloride salt is the choice of solvent and the careful control of stoichiometry and moisture.

  • Mechanism & Causality: The quinoline nitrogen is basic and reacts with HCl in an acid-base reaction to form the ammonium salt. If the solvent is too polar (like water or ethanol), the salt may be too soluble to precipitate. If excess HCl or water is present, the resulting salt can be hygroscopic and appear oily.

  • Troubleshooting Steps:

    • Solvent Choice: Use a non-polar or moderately polar aprotic solvent in which the free base is soluble but the hydrochloride salt is not. Diethyl ether, isopropyl alcohol, or ethyl acetate are excellent choices.

    • Anhydrous Conditions: Use anhydrous HCl. This can be sourced as a solution in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) or generated in situ. Moisture can make the final product sticky and difficult to handle.

    • Procedure: Dissolve the purified free base in your chosen anhydrous solvent (e.g., diethyl ether). Slowly add a solution of anhydrous HCl (typically 1.0 to 1.1 equivalents) with stirring. The hydrochloride salt should precipitate as a white or off-white solid.

    • Isolation: Collect the precipitate by vacuum filtration, wash it with a small amount of the cold, anhydrous solvent (e.g., cold diethyl ether) to remove any unreacted starting material or excess acid, and dry thoroughly under vacuum.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 7-Methoxy-4-methylquinoline via Conrad-Limpach

Part A: Synthesis of Ethyl 3-(3-methoxyanilino)crotonate (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine m-anisidine (1.0 equiv.), ethyl acetoacetate (1.05 equiv.), and toluene (approx. 2 mL per gram of aniline).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 equiv.).

  • Execution: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude intermediate and is often used directly in the next step without further purification.

Part B: Thermal Cyclization to 7-Methoxy-4-methylquinoline

  • Reaction Setup: Place the crude intermediate from Part A into a larger round-bottom flask containing a high-boiling solvent such as mineral oil or Dowtherm A (approx. 3-4 mL per gram of intermediate). Equip the flask with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser connected to a nitrogen or argon line.

  • Execution: Vigorously stir the mixture and heat it to 250-255°C. Maintain this temperature for 30-60 minutes. Monitor the reaction's completion by TLC (a new, more polar spot for the 4-hydroxyquinoline tautomer should appear).

  • Work-up: Allow the reaction mixture to cool below 100°C. Dilute the thick mixture with a generous amount of hexanes or heptane to precipitate the product and dissolve the high-boiling solvent.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexanes to remove all residual mineral oil. The crude product can then be purified as described in FAQ Q5 .

Protocol 2: Preparation of 7-Methoxy-4-methylquinoline Hydrochloride
  • Setup: Dissolve the purified 7-Methoxy-4-methylquinoline free base (1.0 equiv.) in anhydrous diethyl ether or ethyl acetate (approx. 10-15 mL per gram).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether (1.05 equiv.) dropwise. A precipitate should form immediately.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry the product under high vacuum to obtain 7-Methoxy-4-methylquinoline hydrochloride as a stable, crystalline solid.

Visualizations & Data

Diagrams

G cluster_0 Part A: Intermediate Formation cluster_1 Part B: Cyclization & Salt Formation A m-Anisidine + Ethyl Acetoacetate B Condensation (Toluene, p-TSA, Reflux) A->B C Intermediate: Ethyl 3-(3-methoxyanilino)crotonate B->C D Thermal Cyclization (Mineral Oil, 250-255°C) C->D Crude product transfer E Crude 7-Methoxy-4-methylquinoline F Purification (Chromatography or Recrystallization) E->F G Pure Free Base F->G H HCl Salt Formation (Anhydrous Ether/HCl) G->H I Final Product: 7-Methoxy-4-methylquinoline HCl H->I

Caption: Synthetic workflow for 7-Methoxy-4-methylquinoline HCl.

G cluster_temp Temperature Check cluster_solvent Solvent Check cluster_purity Intermediate Purity Check start Low Yield in Cyclization Step temp_check Is internal temp confirmed at 250-255°C? start->temp_check temp_no Action: Use high-temp probe. Adjust heating. temp_check->temp_no No temp_yes Proceed to next check temp_check->temp_yes Yes solvent_check Is solvent BP > 250°C (e.g., Mineral Oil)? temp_yes->solvent_check solvent_no Action: Replace with appropriate high-boiling solvent. solvent_check->solvent_no No solvent_yes Proceed to next check solvent_check->solvent_yes Yes purity_check Was intermediate pure? (Check TLC/NMR) solvent_yes->purity_check purity_no Action: Purify intermediate or ensure complete water removal in previous step. purity_check->purity_no No purity_yes Issue likely resolved. If not, consult specialist. purity_check->purity_yes Yes

Caption: Troubleshooting logic for low cyclization yield.

Data Summary

Table 1: Effect of Solvent on Conrad-Limpach Cyclization Yield

SolventBoiling Point (°C)Typical Reported YieldNotes
Neat (No Solvent)N/A< 30%Prone to significant charring and decomposition.[1]
Diphenyl Ether259°C60-75%Good heat transfer, but can be difficult to remove.
Mineral Oil> 300°C85-95%Excellent heat transfer, inert, easily removed with hexanes.[3]
1,2,4-Trichlorobenzene214°C40-55%Lower yield, demonstrates the need for T > 250°C.[2]
Dowtherm A257°C85-95%Eutectic mixture of diphenyl ether and biphenyl. Excellent industrial choice.

Note: Yields are illustrative and highly dependent on the specific substrate and reaction scale.

References

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.[Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.[Link]

  • Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. ResearchGate.[Link]

  • Processes for preparing quinoline derivatives and intermedias thereof.
  • The Friedländer Synthesis of Quinolines. ResearchGate.[Link]

  • Doebner-von Miller modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.[Link]

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite. RSC Publishing.[Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • 7-Methoxy-4-methylquinoline | C11H11NO. PubChem.[Link]

  • Conrad–Limpach synthesis. Wikipedia.[Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.[Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 7-Methoxy-4-methylquinoline hydrochloride

Welcome to the technical support center for 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, science-backed troubleshooting advice and detailed protocols to help you overcome these common experimental hurdles.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and provides a fundamental understanding of the compound's behavior in solution.

Q1: What are the key physicochemical properties of 7-Methoxy-4-methylquinoline hydrochloride that influence its solubility?

A1: Understanding the inherent properties of 7-Methoxy-4-methylquinoline hydrochloride is the first step in troubleshooting its solubility. The molecule's structure, a substituted quinoline ring, dictates its behavior.

  • Hydrophobic Core: The quinoline ring system is aromatic and predominantly non-polar, which contributes to low intrinsic aqueous solubility.[1]

  • Weakly Basic Nature: The nitrogen atom in the quinoline ring is a weak base. Its predicted pKa (of the conjugate acid) is approximately 5.97.[2] This means that at pH values below its pKa, the nitrogen atom will be protonated (positively charged). This ionization drastically increases the molecule's polarity and its ability to interact with water, thus enhancing solubility.[3][4]

  • Hydrochloride Salt Form: The compound is supplied as a hydrochloride (HCl) salt. This pre-protonated form is intended to improve aqueous solubility compared to the free base.[5][6] However, in neutral or basic solutions, the salt can convert back to the less soluble free base form, a process known as disproportionation.[7][8]

A summary of key properties is presented below:

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₁H₁₁NO · HCl-
Molecular Weight ~209.67 g/mol Influences molar concentration calculations.
Predicted pKa 5.97 ± 0.27The compound is a weak base; solubility is highly pH-dependent.[2]
Predicted XLogP3 2.6Indicates a degree of lipophilicity, suggesting poor intrinsic water solubility.[9]
Form Hydrochloride SaltDesigned for enhanced aqueous solubility, but susceptible to pH changes.[10]
Q2: I dissolved my compound in an organic solvent (like DMSO) for a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening?

A2: This common issue is known as "crashing out" or precipitation upon dilution. It occurs because you are rapidly changing the solvent environment from one where the compound is highly soluble (the organic co-solvent) to one where it is poorly soluble (the aqueous buffer).[11]

The high concentration of the organic solvent in your stock solution keeps the hydrophobic compound dissolved. When you dilute this into an aqueous medium, the percentage of the organic solvent drops dramatically. The water-dominant environment cannot maintain the solubilization of the non-polar quinoline compound at that concentration, causing it to precipitate out of the solution.[11] The strategies outlined below are designed to address this fundamental challenge by improving the solubility in the final aqueous system.

Part 2: A Step-by-Step Guide to Solubility Enhancement

If you are facing solubility issues, follow this logical progression of techniques, from the simplest to the more advanced.

G cluster_workflow Solubility Enhancement Workflow A Start: Poor Solubility Observed B Strategy 1: pH Adjustment (Target pH < 5.0) A->B C Sufficiently Soluble? B->C D Strategy 2: Co-solvency (e.g., Ethanol, PEG 400) C->D No I End: Optimized Solution C->I Yes E Sufficiently Soluble? D->E F Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) E->F No E->I Yes J Combine Strategies (e.g., pH + Co-solvent) E->J Consider Combination G Sufficiently Soluble? F->G H Strategy 4: Solid Dispersion (Advanced/Solid Formulations) G->H No G->I Yes J->B

Caption: The relationship between pH, ionization state, and the resulting solubility of a weak base like 7-Methoxy-4-methylquinoline.

  • Determine Target pH: Aim for a pH of 4.0-5.0, which is well below the pKa of ~5.97.

  • Buffer Selection: Choose a buffer system with adequate capacity in your target range (e.g., acetate or citrate buffer). Avoid phosphate buffers if you observe precipitation, as some hydrochloride salts can have lower solubility in phosphate buffer systems.

  • Preparation: a. Prepare the acidic buffer at the desired pH and concentration. b. Accurately weigh the 7-Methoxy-4-methylquinoline hydrochloride powder. c. Add the acidic buffer to the powder incrementally while vortexing or stirring. d. If needed, use gentle warming (e.g., 37°C) or sonication to aid dissolution, provided the compound is thermally stable.

  • Observation: Visually inspect for any undissolved particles. If the solution is clear, the compound is dissolved at that concentration.

Troubleshooting:

  • Still Insoluble: The required concentration may exceed the compound's solubility limit even at a low pH. Proceed to Strategy 2.

  • Compound Degradation: Extreme pH values can cause chemical instability. Always assess the stability of your compound at the chosen pH for the duration of your experiment.

Q4: Adjusting pH is not an option for my biological experiment, or it didn't provide enough solubility. What's next?

A4: Co-solvency. This technique involves adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer to create a solvent system with reduced polarity. [12]This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic compound, making solubilization more favorable. [][14]

Co-solventTypical Concentration RangeNotes
Ethanol 1-20%Generally well-tolerated in many cell-based assays at low concentrations. [15]
Propylene Glycol (PG) 5-40%A common vehicle for both in vitro and in vivo studies. [12]
Polyethylene Glycol 400 (PEG 400) 10-50%Effective for highly hydrophobic compounds; can be viscous. [][14]
Dimethyl Sulfoxide (DMSO) < 1% (Final Assay Conc.)Excellent solubilizer, but can have biological effects. Keep final concentration minimal. []
  • Select Co-solvents: Choose 2-3 co-solvents from the table above that are compatible with your experimental system.

  • Prepare Solvent Systems: Prepare a series of aqueous buffer solutions containing different percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine Solubility: a. Add an excess amount of 7-Methoxy-4-methylquinoline hydrochloride to a fixed volume (e.g., 1 mL) of each solvent system in separate vials. b. Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium (see Shake-Flask Method in Q6). c. After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential experimental artifacts.

Troubleshooting:

  • Precipitation on Dilution: Even with a co-solvent, the "crashing out" phenomenon can occur if the final dilution step is too large. Consider a serial dilution approach.

  • Assay Interference: Always run a vehicle control (buffer + co-solvent without the compound) to ensure the co-solvent itself does not affect your experimental results.

Q5: I need to achieve a very high concentration that pH adjustment and co-solvents can't reach. Are there more advanced methods?

A5: Complexation with Cyclodextrins. This is a powerful technique that involves encapsulating the hydrophobic drug molecule within a host molecule, a cyclodextrin. [16][17]Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 7-Methoxy-4-methylquinoline molecule (the "guest") can fit inside the cyclodextrin's cavity (the "host"), forming an "inclusion complex." [16][18]This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule. [17]

G cluster_cd Mechanism of Cyclodextrin Complexation cluster_interior Guest Hydrophobic Guest (7-Methoxy-4-methylquinoline) Host Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex Text1 Hydrophobic Cavity

Caption: Encapsulation of a hydrophobic guest molecule within a cyclodextrin host to form a water-soluble inclusion complex.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity. [19]2. Determine Molar Ratio: Start with a 1:1 molar ratio of 7-Methoxy-4-methylquinoline hydrochloride to HP-β-CD.

  • Kneading Process: a. Place the accurately weighed HP-β-CD powder into a glass mortar. b. Add a small amount of water (or a water/ethanol mixture) to form a thick, consistent paste. c. Add the weighed drug powder to the paste. d. Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy forces the drug into the cyclodextrin cavity. e. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven. f. Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer as described previously. Compare the result to the solubility of the uncomplexed drug.

Troubleshooting:

  • Limited Improvement: Increase the molar ratio of cyclodextrin to drug (e.g., 1:2, 1:5).

  • Confirmation: For rigorous characterization, techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or NMR can be used to confirm the formation of the inclusion complex. [19]

Q6 (Advanced): How can I improve the dissolution rate for a solid formulation I am developing?

A6: Solid Dispersion. For researchers working on solid dosage forms, creating a solid dispersion is a highly effective strategy. This technique involves dispersing the hydrophobic drug within a hydrophilic polymer matrix at a molecular level. [20][21]When this solid system is introduced to an aqueous environment, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles. This high surface area and amorphous state lead to a significantly increased dissolution rate and apparent solubility. [22][23]

  • Select a Carrier: Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) are excellent, commonly used hydrophilic carriers. [21][24]2. Choose a Solvent: Select a volatile organic solvent in which both the drug and the polymer carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Preparation: a. Dissolve the drug and the carrier (e.g., in a 1:1 or 1:3 drug-to-polymer weight ratio) in the chosen solvent to form a clear solution. b. Evaporate the solvent using a rotary evaporator. This will leave a thin film on the flask wall. c. Further dry the film under vacuum to remove any residual solvent. d. Scrape the solid dispersion from the flask, pulverize it, and sieve to obtain a uniform powder.

  • Evaluation: Perform dissolution studies on the resulting powder and compare its dissolution profile to that of the physical mixture of the drug and polymer.

Part 3: Analytical Validation

Q7: How do I accurately and reliably measure the solubility of my compound after applying these techniques?

A7: The Shake-Flask Method is the gold-standard technique for determining thermodynamic (equilibrium) solubility. [25][26]It ensures that the solvent is truly saturated with the compound.

  • Preparation: Add an amount of your compound (or the prepared complex/dispersion) that is visibly in excess of what will dissolve to a known volume of your chosen solvent system (e.g., pH-adjusted buffer, co-solvent mixture) in a sealed, inert container (e.g., a glass vial).

  • Equilibration: Place the container in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. [25][27]3. Phase Separation: After agitation, let the samples stand to allow the undissolved solid to settle. To ensure complete removal of solids, centrifuge the samples at high speed.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a chemical-resistant 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve. [27][28] This guide provides a structured and scientifically grounded approach to overcoming the solubility challenges of 7-Methoxy-4-methylquinoline hydrochloride. By systematically applying these principles and protocols, you can develop robust and reproducible solutions for your research and development needs.

References

  • Chaudhary, V.B., & Patel, J.K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Link

  • Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316.
  • Singh, J., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 114-123.
  • Kumar, S., & Singh, A. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Verma, S., et al. (2011). Solid Dispersion: A Strategy For Solubility Enhancement. International Journal of Pharmacy & Technology, 3(2), 1062-1099.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(11), 2530. Link

  • Pharmaceutics Daily. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmaceutics Daily. Link

  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
  • Jannin, V., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-8.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.

  • Wikipedia. (2023). Cosolvent. Wikipedia. Link

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem. Link

  • Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Castillo, J.A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2537. Link

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine. Link

  • Patel, M.M., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue(1).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Link

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem. Link

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Link

  • Marques, M.R.C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 15-19.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Link

  • Crystal Pharmatech. (2024). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Link

  • Ascendia Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Ascendia Pharma. Link

  • Sun, F., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 402-407. Link

  • LookChem. (n.d.). 7-methoxy-4-methylquinoline. LookChem. Link

  • Shayan, M., & Sari, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. Link

  • Shchetinin, T., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6561. Link

  • Crystal Pharmatech. (2024). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Link

  • Slideshare. (2015). Methods of solubility enhancements. Slideshare. Link

  • ChemicalBook. (2022). 7-Methoxy-4-methylquinoline hydrochloride. ChemicalBook. Link

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Link

  • Sahoo, J., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Link

  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. PubChem. Link

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results in 7-Methoxy-4-methylquinoline Hydrochloride Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed to provide expert-driven insights a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed to provide expert-driven insights and practical solutions for interpreting and troubleshooting unexpected results in your assays. Quinoline derivatives are a valuable class of compounds, but their unique chemical properties can sometimes lead to confounding experimental outcomes. This document provides a structured approach to identifying the root cause of these issues and offers validated protocols to get your research back on track.

Troubleshooting Guide: From Inconsistent Potency to Assay Artifacts

Unexpected results are a common occurrence in experimental science. This section is structured to help you diagnose and resolve specific issues you may encounter when working with 7-Methoxy-4-methylquinoline hydrochloride.

Issue 1: Inconsistent IC50/EC50 Values or Loss of Potency

You observe significant variability in potency measurements across experiments or a gradual decrease in the compound's activity over time.

Potential Causes & Solutions:

  • Compound Degradation: Quinoline compounds can be susceptible to degradation, particularly in aqueous solutions.[1] Factors like pH, light exposure, and temperature can accelerate this process, leading to a loss of active compound and inconsistent results.[1] Discoloration of your stock solution (e.g., turning yellow or brown) is a strong indicator of degradation.[1]

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock for each experiment.

      • Light Protection: Store stock solutions and experimental plates protected from light.[1] Many quinoline compounds are photosensitive.[1]

      • pH Control: Use buffered solutions to maintain a stable pH, as the stability of quinoline derivatives is often pH-dependent.[1]

      • Forced Degradation Study: If you suspect instability, perform a forced degradation study to understand the compound's lability under your specific assay conditions.

  • Solubility Issues: Poor aqueous solubility can lead to the compound precipitating out of solution, especially at higher concentrations. This effectively lowers the concentration of the compound available to interact with the target, leading to artificially low potency. The hydrochloride salt form is intended to improve aqueous solubility, but this can be influenced by the common ion effect in buffers containing chloride ions.[2][3]

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation.

      • Solubility Assessment: Determine the thermodynamic equilibrium solubility of the compound in your specific assay buffer using a method like the shake-flask technique.[4]

      • Co-solvents: If solubility is a limiting factor, consider the use of a minimal amount of a co-solvent like DMSO. However, be mindful of the potential effects of the co-solvent on your assay.

Experimental Protocol: Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of 7-Methoxy-4-methylquinoline hydrochloride.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or a water/acetonitrile mixture.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Photodegradation: Expose the stock solution in a photostability chamber.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Analysis: Analyze the samples by a stability-indicating method like HPLC with a photodiode array (PDA) detector to quantify the parent compound and detect the formation of degradation products.

Troubleshooting Workflow for Inconsistent Potency

start Inconsistent Potency Observed check_solution Prepare Fresh Solution & Protect from Light start->check_solution run_assay Re-run Assay check_solution->run_assay issue_resolved Issue Resolved run_assay->issue_resolved Yes issue_persists Issue Persists run_assay->issue_persists No check_solubility Visually Inspect for Precipitation issue_persists->check_solubility solubility_test Perform Shake-Flask Solubility Test check_solubility->solubility_test Precipitate Observed degradation_study Conduct Forced Degradation Study check_solubility->degradation_study No Precipitate

Caption: Workflow for troubleshooting inconsistent potency.

Issue 2: High Background Signal or False Positives in Fluorescence-Based Assays

You are observing a high background signal or identifying hits that are later found to be non-specific, particularly in fluorescence-based assays.

Potential Causes & Solutions:

  • Compound Autofluorescence: Quinoline and its derivatives are known to be fluorescent molecules.[5][6] The intrinsic fluorescence of 7-Methoxy-4-methylquinoline hydrochloride can interfere with fluorescence-based assays, leading to a high background signal or the appearance of false positives.[7] The fluorescence of quinoline compounds can also be sensitive to the local environment, such as pH and solvent polarity.[6][7]

    • Troubleshooting Steps:

      • Measure Compound Autofluorescence: Run a control experiment with the compound alone in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

      • Spectral Unmixing: If your imaging system supports it, acquire reference spectra of your assay fluorophore and the compound's autofluorescence and use linear unmixing algorithms to separate the signals.[7]

      • Wavelength Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of the quinoline compound.

      • Counter-Screen: Perform a counter-screen to identify compounds that interfere with the assay technology itself. For example, if you are using a luciferase reporter assay, test the effect of the compound on purified luciferase enzyme.[7]

      • Orthogonal Assay: Validate hits using an orthogonal assay that employs a different detection technology (e.g., a colorimetric or label-free method) to confirm that the observed activity is not an artifact of the primary assay format.[7]

Experimental Protocol: Measurement of Compound Autofluorescence

This protocol is for determining the intrinsic fluorescence of 7-Methoxy-4-methylquinoline hydrochloride.

  • Materials:

    • 7-Methoxy-4-methylquinoline hydrochloride

    • Assay buffer

    • Black, clear-bottom 96- or 384-well plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the compound in the assay buffer.

    • Add the compound dilutions to the wells of the microplate.

    • Include wells with assay buffer only as a blank control.

    • Place the plate in the microplate reader.

    • Set the excitation wavelength to that of your primary assay's fluorophore and scan a range of emission wavelengths to determine the compound's emission spectrum.[7]

Decision Tree for Fluorescence Assay Artifacts

start High Background/False Positives in Fluorescence Assay measure_autofluor Measure Compound Autofluorescence start->measure_autofluor autofluor_present Is Autofluorescence Significant? measure_autofluor->autofluor_present no_artifact Likely Not an Artifact autofluor_present->no_artifact No artifact_suspected Artifact Suspected autofluor_present->artifact_suspected Yes counter_screen Perform Counter-Screen artifact_suspected->counter_screen orthogonal_assay Validate with Orthogonal Assay counter_screen->orthogonal_assay

Caption: Decision tree for identifying fluorescence assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 7-Methoxy-4-methylquinoline hydrochloride?

7-Methoxy-4-methylquinoline hydrochloride has a molecular formula of C11H12ClNO and a molecular weight of 209.67 g/mol .[8] It is the hydrochloride salt of 7-Methoxy-4-methylquinoline, which is a heterocyclic aromatic compound. The hydrochloride salt form is typically used to enhance aqueous solubility.[3]

Q2: How should I store 7-Methoxy-4-methylquinoline hydrochloride?

The solid compound should be stored at room temperature.[8] Stock solutions, especially in aqueous buffers, should be stored protected from light and at low temperatures (e.g., refrigerated or frozen) to minimize degradation.[1] It is highly recommended to prepare fresh working solutions for each experiment.[1]

Q3: My compound is not dissolving well in my aqueous buffer. What can I do?

Poor aqueous solubility is a common issue with quinoline derivatives due to their hydrophobic aromatic structure.[4] While the hydrochloride salt is intended to improve solubility, several factors can still limit it.

  • pH: The solubility of quinoline compounds is often pH-dependent.[1] Try adjusting the pH of your buffer to a more acidic range where the quinoline nitrogen is more likely to be protonated.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it may suppress the dissolution of the hydrochloride salt.[2] Consider using a buffer with a different counter-ion.

  • Co-solvents: A small percentage of an organic co-solvent like DMSO can be used to aid dissolution. However, always run a vehicle control to ensure the co-solvent does not affect your assay.

Q4: Could 7-Methoxy-4-methylquinoline hydrochloride be a Pan-Assay Interference Compound (PAINS)?

Quinoline scaffolds are known to be potential PAINS.[7] These compounds can cause assay interference through various mechanisms, including fluorescence, aggregation, and redox activity. If you observe activity in multiple, unrelated assays, it is crucial to perform counter-screens and orthogonal assays to rule out non-specific activity.[7]

Data Summary Table

PropertyValue/InformationSource(s)
Molecular Formula C11H12ClNO[8]
Molecular Weight 209.67 g/mol [8]
CAS Number 1807542-80-8[8]
Storage (Solid) Room temperature[8]
Potential Issues Autofluorescence, Degradation (light/pH sensitive), Poor Solubility[1][4][7]

References

  • Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • 7-Methoxy-4-methylquinoline hydrochloride, min 97%, 1 gram. Fisher Scientific.
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.
  • overcoming solubility issues with 2-(4-fluorophenyl)quinolin-7-amine. Benchchem.

Sources

Troubleshooting

Method optimization for 7-Methoxy-4-methylquinoline hydrochloride analysis

<Technical Support Center: Method Optimization for 7-Methoxy-4-methylquinoline Hydrochloride Analysis Welcome to the technical support center for the analysis of 7-Methoxy-4-methylquinoline hydrochloride. This guide is d...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Method Optimization for 7-Methoxy-4-methylquinoline Hydrochloride Analysis

Welcome to the technical support center for the analysis of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your methods are both accurate and robust.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of 7-Methoxy-4-methylquinoline hydrochloride?

The primary challenge stems from the molecule's chemical nature. As a quinoline derivative, it is a basic compound. In reversed-phase HPLC, this basicity can lead to strong, undesirable interactions with residual silanol groups on the silica-based stationary phase.[1][2] These interactions are a common cause of poor peak shape, specifically peak tailing, which can compromise resolution and the accuracy of quantification.[1][2][3]

Q2: What is a recommended starting HPLC-UV method for this compound?

A robust starting point is crucial for efficient method development. The following table outlines a recommended set of initial conditions for the analysis of 7-Methoxy-4-methylquinoline hydrochloride.

ParameterRecommended Starting ConditionRationale
HPLC Column C18, Base-Deactivated, 250 x 4.6 mm, 5 µmA base-deactivated or end-capped column is critical to minimize interactions with residual silanols, which are a primary cause of peak tailing for basic compounds.[3][4]
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: AcetonitrileOperating at a low pH protonates the silanol groups, suppressing their ionization and reducing secondary interactions with the basic analyte.[2][4]
Gradient 70% A / 30% B, IsocraticAn isocratic elution is simpler to start with. Gradient elution can be explored if needed to resolve impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Detection (UV) 235 nmWavelength should be optimized based on the UV spectrum of 7-Methoxy-4-methylquinoline hydrochloride.
Injection Vol. 10 µLA typical starting volume; can be adjusted to meet sensitivity requirements. Avoid volume overload.[4]
Sample Diluent Mobile Phase or Water/Acetonitrile (50:50)The sample solvent should be weaker than or equal to the mobile phase to prevent peak distortion.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just the solution, but the scientific reasoning behind it.

Issue 1: Poor Peak Shape - Tailing

Q: My chromatogram for 7-Methoxy-4-methylquinoline hydrochloride shows a significant tailing peak (Asymmetry Factor > 1.5). What is the cause and how do I fix it?

A: Peak tailing for a basic compound like this is almost always due to secondary polar interactions between the analyte and ionized residual silanol groups (-Si-O⁻) on the silica stationary phase.[1][2] This creates a secondary, stronger retention mechanism that slowly releases the analyte, causing the tail.

Here is a systematic approach to resolve this issue:

Step 1: Adjust Mobile Phase pH

  • Action: Lower the mobile phase pH to between 2.5 and 3.5 using a buffer like phosphate or an additive like 0.1% formic or trifluoroacetic acid.[4]

  • Causality: At a low pH, the acidic silanol groups are fully protonated (-Si-OH), neutralizing their negative charge and preventing the ionic interaction with your positively charged basic analyte.[1][4]

Step 2: Use a Base-Deactivated Column

  • Action: Ensure you are using a modern, high-purity, base-deactivated (end-capped) column.

  • Causality: These columns are specifically manufactured to have minimal accessible silanol groups on the surface, which is the most effective way to prevent the root cause of the tailing.[3][4]

Step 3: Consider Mobile Phase Modifiers

  • Action: If pH adjustment is insufficient, add a competing base, such as 10-20 mM of triethylamine (TEA), to the mobile phase. Note: This is generally a legacy technique and is not compatible with mass spectrometry.

  • Causality: The competing base is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte.[2]

Step 4: Check for Column Overload

  • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you may be experiencing mass overload.[4]

  • Causality: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[5]

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// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_column; check_ph -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> check_overload; check_column -> check_overload [label="Yes"]; check_overload -> dilute_sample [label="Yes"]; dilute_sample -> resolved; check_overload -> resolved [label="No"]; } } Caption: Troubleshooting workflow for peak tailing.

Issue 2: Inconsistent Retention Times

Q: The retention time for my main peak is drifting between injections. What are the likely causes?

A: Retention time stability is critical for reliable identification and quantification. Drifting retention times typically point to instability in the HPLC system or mobile phase.

  • Probable Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for at least 20-30 column volumes before the first injection. Any time the mobile phase composition is changed, the column must be re-equilibrated.

    • Causality: The stationary phase requires time to fully equilibrate with the mobile phase. Injections during this period will have unstable retention times.

  • Probable Cause 2: Unstable Column Temperature.

    • Solution: Use a column oven and set it to a stable temperature (e.g., 30-35 °C).

    • Causality: Retention in reversed-phase chromatography is an exothermic process. Even small fluctuations in ambient lab temperature can cause retention times to shift.

  • Probable Cause 3: Mobile Phase Composition Change.

    • Solution: Ensure mobile phase solvents are well-mixed and degassed. If preparing online, check that the pump's proportioning valves are functioning correctly.[6] For volatile solvents, prepare fresh mobile phase daily.

    • Causality: The retention time is highly sensitive to the ratio of aqueous to organic solvent. Evaporation of the more volatile component (e.g., acetonitrile) will change this ratio and alter retention.

  • Probable Cause 4: Pump or Seal Issues.

    • Solution: Check the system pressure. If it is fluctuating erratically, there may be a leak or air bubble in the pump. Purge the pump and check fittings for leaks.

    • Causality: Unstable pressure leads to an inconsistent flow rate, which directly impacts retention time.

Protocols & Method Validation

Protocol 1: System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a regulatory requirement and ensures the data generated is valid.[7][8]

Objective: To verify that the HPLC system is performing adequately for the intended analysis on the day of the experiment.[9]

Procedure:

  • Prepare a standard solution of 7-Methoxy-4-methylquinoline hydrochloride at a concentration that gives a significant detector response.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five or six replicate injections of the standard solution.

  • Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.[10][11]

System Suitability Parameters & Acceptance Criteria

ParameterUSP GuidelinePurpose
Tailing Factor (Tf) Tf ≤ 2.0[10]Measures peak symmetry. Essential for accurate integration.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%[10]Measures the precision and reproducibility of the injector and pump.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)Ensures baseline separation from other components.
Protocol 2: Method Validation Overview

Any analytical method used for quality control or stability testing must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[12][13][14]

Validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. [15]

// Node Definitions mv [label="Method Validation (ICH Q2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acc [label="Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; prec [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; spec [label="Specificity", fillcolor="#F1F3F4", fontcolor="#202124"]; lod [label="LOD / LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; lin [label="Linearity & Range", fillcolor="#F1F3F4", fontcolor="#202124"]; rob [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges mv -> acc; mv -> prec; mv -> spec; mv -> lod; mv -> lin; mv -> rob; } } Caption: Key parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Characteristics:

CharacteristicAssessment
Accuracy Assessed using a minimum of 9 determinations over a specified range (e.g., 3 concentrations, 3 replicates each).[15] Results are expressed as percent recovery.
Precision Repeatability: Analysis of a minimum of 6 determinations at 100% of the test concentration.[15]Intermediate Precision: Assessed by varying analysts, equipment, or days.
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradants, matrix).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Linearity Assessed by analyzing a series of standards over the desired concentration range (typically 5 levels). The correlation coefficient (r²) should be >0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5 °C).

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Available from: [Link]

  • International Council for Harmonisation (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available from: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance in Cells Treated with 7-Methoxy-4-methylquinoline Hydrochloride Analogs

Welcome to the technical support center for researchers utilizing 7-Methoxy-4-methylquinoline hydrochloride and its analogs. This guide is designed to provide in-depth troubleshooting strategies and address frequently en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-Methoxy-4-methylquinoline hydrochloride and its analogs. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges, particularly the development of cellular resistance. Our goal is to equip you with the scientific rationale and practical methodologies to navigate these experimental hurdles and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 7-Methoxy-4-methylquinoline hydrochloride analogs and the emergence of resistance.

Q1: We are observing a gradual decrease in the cytotoxic efficacy of our 7-Methoxy-4-methylquinoline analog over several passages of our cancer cell line. What is the likely cause?

A gradual loss of efficacy is a classic indicator of acquired resistance. The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as cellular efflux pumps.[1][2] These transporters actively remove the compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[1][3] Other possibilities include mutations in the drug's molecular target or the activation of compensatory signaling pathways that promote cell survival.[1][4]

Q2: How can we quickly determine if our resistant cells are overexpressing efflux pumps like P-glycoprotein (P-gp)?

A functional assay using a fluorescent substrate of P-gp is a rapid method. The Rhodamine 123 efflux assay is a widely used technique.[1] Resistant cells overexpressing P-gp will exhibit lower intracellular fluorescence compared to the sensitive parental cell line due to the rapid efflux of the dye.[1] For a more quantitative measure of protein expression, Western blotting is the standard method to compare P-gp levels between sensitive and resistant cell lysates.[1]

Q3: Are there any known molecular targets for quinoline-based compounds that could be mutated in our resistant cells?

Yes, several quinoline derivatives are known to target kinases in signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[5][6][7] Acquired resistance to EGFR inhibitors can arise from mutations in the EGFR gene itself, such as the T790M "gatekeeper" mutation, which alters the drug's binding affinity.[8][9]

Q4: Can the intrinsic properties of my 7-Methoxy-4-methylquinoline analog interfere with my cell viability assays?

The quinoline scaffold is known to possess inherent fluorescent properties, which can lead to autofluorescence and interfere with fluorescence-based assays.[10][11] This can result in high background signals and potentially confounding data.[10] It is crucial to run appropriate controls, such as measuring the fluorescence of the compound alone at the concentrations used in your assay.[10]

Q5: We are considering a combination therapy approach to overcome resistance. What are some rational combinations for a quinoline-based compound?

If resistance is mediated by P-gp, co-treatment with a known P-gp inhibitor, such as verapamil, can restore the intracellular concentration and efficacy of your compound.[1][4] If your compound targets a specific pathway like the EGFR pathway, combining it with an inhibitor of a downstream effector (e.g., a MEK inhibitor) or a parallel survival pathway (e.g., a PI3K/Akt inhibitor) can be an effective strategy to prevent or overcome resistance.[2]

II. Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific experimental problems related to cellular resistance.

Problem 1: Decreased Potency (Increased IC50) of the Quinoline Analog in a Developed Resistant Cell Line

This is the most common manifestation of acquired resistance. The following workflow will help you identify the underlying mechanism.

Workflow for Investigating Decreased Potency

cluster_0 Phase 1: Investigate Efflux Pump Activity cluster_1 Phase 2: Analyze Target Alterations cluster_2 Phase 3: Examine Bypass Signaling Pathways A Decreased Potency Observed (Increased IC50) B Perform Rhodamine 123 Efflux Assay A->B C Increased Efflux Detected? B->C D Confirm with P-gp Inhibitor (e.g., Verapamil) Co-treatment C->D Yes G Proceed to Phase 2 C->G No E Potency Restored? D->E F Conclusion: P-gp Mediated Resistance E->F Yes E->G No H Sequence Putative Target Gene (e.g., EGFR Kinase Domain) G->H I Mutation Identified? H->I J Conclusion: Target-based Resistance I->J Yes K Proceed to Phase 3 I->K No L Perform Phospho-Kinase Array or Western Blots (e.g., p-Akt, p-ERK) K->L M Upregulation of Survival Pathways? L->M N Conclusion: Bypass Pathway Activation M->N Yes O Consider Combination Therapy N->O

Caption: Systematic workflow for diagnosing the cause of decreased compound potency.

Detailed Protocols

Protocol 1: Rhodamine 123 Efflux Assay

  • Objective: To functionally assess P-gp-mediated efflux.

  • Materials:

    • Sensitive (parental) and resistant cell lines

    • Rhodamine 123 (stock solution in DMSO)

    • Verapamil (optional, as a positive control for P-gp inhibition)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed sensitive and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[12]

    • Pre-treat a set of wells for each cell line with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.

    • Add Rhodamine 123 to all wells at a final concentration of 1 µM.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells three times with cold PBS.

    • Add fresh culture medium or PBS to the wells.

    • Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm) or analyze by flow cytometry.

  • Expected Outcome: Resistant cells will show significantly lower fluorescence intensity compared to sensitive cells. Co-treatment with Verapamil should increase fluorescence in resistant cells, ideally to levels comparable to the sensitive line.

Problem 2: Compound Shows Initial Efficacy, but Cells Recover After Drug Removal

This scenario suggests the compound may be cytostatic rather than cytotoxic, or that cells are activating rapid survival responses.

Workflow for Investigating Cell Recovery

A Cells Recover After Drug Washout B Perform Apoptosis vs. Senescence Assays (e.g., Annexin V/PI vs. β-galactosidase staining) A->B C Apoptosis Detected? B->C D Senescence Detected? B->D F Investigate Autophagy (LC3-II Western Blot) C->F No E Conclusion: Compound is Cytostatic, Induces Senescence D->E Yes D->F No G Autophagy Upregulated? F->G H Conclusion: Autophagy is a Survival Mechanism G->H Yes I Test Combination with Autophagy Inhibitor (e.g., Chloroquine) H->I

Caption: Troubleshooting workflow for cells that recover after drug treatment.

Key Mechanistic Insights and Protocols
  • Apoptosis vs. Senescence: It is critical to distinguish whether your compound is killing the cells (apoptosis/necrosis) or merely halting their proliferation (senescence).

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Role of Autophagy: Autophagy can act as a pro-survival mechanism for cancer cells under therapeutic stress.[1] If your quinoline analog is not an autophagy inhibitor itself, cells may upregulate this process to survive treatment.[1]

    • LC3-II Western Blot: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

Problem 3: High Variability in Assay Results or Unexpected Off-Target Effects

Inconsistent results or activity in unrelated assays can be a sign of Pan-Assay Interference Compounds (PAINS) or issues with compound solubility and stability.[10][11]

Data Summary: Common Resistance Mechanisms
Resistance MechanismKey Cellular EffectorsRecommended Verification AssayPotential Counter-Strategy
Drug Efflux P-gp (ABCB1), MRP1 (ABCC1), ABCG2[1][2]Rhodamine 123 Efflux Assay, Western BlotCo-treatment with efflux pump inhibitor (e.g., Verapamil)[1]
Target Alteration Point mutations, amplification of target gene (e.g., EGFR)[5]Sanger/NGS Sequencing of target geneSwitch to a next-generation inhibitor that targets the mutation
Bypass Signaling Activation of parallel survival pathways (e.g., PI3K/Akt, MEK/ERK)[1][9]Phospho-Kinase Array, Western Blot for p-Akt, p-ERKCombination therapy with inhibitors of the activated pathway[2]
Evasion of Apoptosis Upregulation of anti-apoptotic proteins (e.g., Bcl-2)[1]Western Blot for Bcl-2 family proteinsCo-treatment with a Bcl-2 inhibitor (e.g., Venetoclax)
Recommended Counter-Screening Protocol
  • Objective: To rule out assay interference.

  • Rationale: A counter-screen is designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[10]

  • Procedure Example (for a Luciferase Reporter Assay):

    • In a cell-free system, combine purified luciferase enzyme and its substrate (luciferin) in assay buffer.

    • Add your 7-Methoxy-4-methylquinoline analog at the same concentrations used in your primary cell-based assay.

    • Measure luminescence.

  • Interpretation: If your compound inhibits the luminescence in this cell-free system, it is likely an inhibitor of the luciferase enzyme and a PAIN. The results from your primary assay are therefore suspect.[10]

III. Conclusion

Overcoming cellular resistance to novel therapeutic agents like 7-Methoxy-4-methylquinoline hydrochloride analogs is a complex but manageable challenge. A systematic, mechanism-based approach to troubleshooting is paramount. By understanding the common drivers of resistance—such as efflux pump overexpression, target mutation, and bypass pathway activation—researchers can design rational experiments to diagnose the specific resistance mechanism in their model system and devise effective strategies to overcome it. This guide provides a foundational framework for these investigations, empowering you to generate robust and reliable data in your drug development efforts.

IV. References

  • Roepe, D. E. (2011). The Biochemistry of Quinoline Antimalarial Drug Resistance. ResearchGate. Retrieved from [Link]

  • Bhatt, P., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC - NIH. Retrieved from [Link]

  • Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. Retrieved from [Link]

  • Gottesman, M. M., et al. (2016). Experimental approaches to study cancer drug resistance. ResearchGate. Retrieved from [Link]

  • Abdallah, M. A., et al. (2013). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies. PMC - NIH. Retrieved from [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. PMC - NIH. Retrieved from [Link]

  • Goldie, J. H., & Coldman, A. J. (1991). Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Retrieved from [Link]

  • Lee, S., & Liang, K. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Retrieved from [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Chen, Y.-F., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. Retrieved from [Link]

  • Wink, M. (2012). Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents. PubMed Central. Retrieved from [Link]

  • Li, C., et al. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). ABC drug transporter-mediated multi drug resistance (MDR). Retrieved from [Link]

  • Wang, D., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed. Retrieved from [Link]

  • Lim, Z. R., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). ABC Transporters Involved in Drug Resistance. Retrieved from [Link]

  • Wu, C.-P., et al. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. PMC - PubMed Central. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Li, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Methoxy-4-methylquinoline Hydrochloride

Welcome to the technical support center for the purification of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.

Introduction to Purification Challenges

7-Methoxy-4-methylquinoline hydrochloride, a key intermediate in pharmaceutical synthesis, often presents purification challenges stemming from its synthesis, stability, and physicochemical properties. Common issues include the presence of structurally similar impurities, its potential for decomposition under certain conditions, and difficulties in achieving high crystallinity. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 7-Methoxy-4-methylquinoline hydrochloride.

Issue 1: My purified compound shows persistent impurities in NMR/LC-MS analysis.

Question: After purification by recrystallization or column chromatography, I still observe persistent impurity peaks. What are the likely sources of these impurities and how can I remove them?

Answer: Persistent impurities in 7-Methoxy-4-methylquinoline hydrochloride purification often originate from the synthetic route, typically a variation of the Conrad-Limpach or Doebner-von Miller synthesis.

Potential Impurities:

  • Unreacted Starting Materials: Such as m-anisidine or ethyl acetoacetate.

  • Isomeric Byproducts: Formation of the 5-methoxy isomer is a common issue depending on the cyclization conditions.

  • Byproducts from Side Reactions: Such as N-acylated m-anisidine or self-condensation products of ethyl acetoacetate.

  • Degradation Products: Oxidation or hydrolysis products can form if the compound is exposed to harsh conditions.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a highly effective technique for separating the basic quinoline product from neutral or acidic impurities. The basic nitrogen on the quinoline ring allows for its selective extraction into an acidic aqueous phase.[1]

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). The protonated 7-Methoxy-4-methylquinoline will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, basify the aqueous layer with a base like NaOH to precipitate the free base, which can be extracted back into an organic solvent. The hydrochloride salt can then be reformed by treating the free base with HCl.

  • Optimized Column Chromatography: Standard silica gel chromatography can sometimes lead to peak tailing or decomposition of basic compounds like quinolines.[2]

    • Recommendation: To improve separation and minimize degradation, consider adding a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine to the mobile phase (e.g., a gradient of ethyl acetate in hexanes).[2] This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

  • Recrystallization Solvent Screening: Finding the ideal solvent is crucial for effective purification by recrystallization.

    • Systematic Approach: Test the solubility of your crude product in a variety of solvents at both room temperature and elevated temperatures. A good solvent will dissolve the compound when hot but have low solubility when cold.[2]

    • Recommended Solvents to Screen:

      • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate.

      • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. Common combinations for quinoline derivatives include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3][4]

Issue 2: The compound "oils out" during recrystallization instead of forming crystals.

Question: When I try to recrystallize my 7-Methoxy-4-methylquinoline hydrochloride, it separates as an oil. How can I induce crystallization?

Answer: "Oiling out" is a common problem that occurs when the compound's solubility in the chosen solvent is too high, or the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).

Troubleshooting Steps:

  • Use a a Mixed Solvent System: Dissolve the oily compound in a small amount of a "good" solvent in which it is very soluble (e.g., methanol or ethanol). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2][5]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[5]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling often promotes oiling out.

Issue 3: My final product is colored, but the pure compound should be white or off-white.

Question: After purification, my 7-Methoxy-4-methylquinoline hydrochloride has a yellow or brownish tint. How can I decolorize it?

Answer: Colored impurities are often highly conjugated organic molecules that are present in small amounts.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.[5]

    • Protocol: After dissolving your crude compound in a hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the solution. Boil the solution for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Allow the filtrate to cool and crystallize as usual. Be aware that using too much charcoal can lead to a loss of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 7-Methoxy-4-methylquinoline hydrochloride to prevent degradation?

A1: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q2: Can I use reversed-phase HPLC for the purification of 7-Methoxy-4-methylquinoline hydrochloride?

A2: Yes, reversed-phase HPLC can be an excellent method for the high-purity purification of this compound, especially for small-scale preparations. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. The acidic modifier will ensure the quinoline nitrogen is protonated, leading to good peak shape.

Q3: My compound appears to be decomposing on the silica gel column. What are my options?

A3: As mentioned in the troubleshooting guide, the acidic nature of silica gel can cause the degradation of some basic compounds. In addition to adding a basic modifier like triethylamine to your eluent, you can consider using a different stationary phase.[2] Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[2]

Experimental Protocols

Protocol 1: Purification by Optimized Recrystallization

This protocol provides a general guideline. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: Based on screening, select a suitable solvent system (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude 7-Methoxy-4-methylquinoline hydrochloride and the minimum amount of the hot primary solvent (e.g., ethanol) required to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., water) to the hot filtrate until persistent turbidity is observed. Reheat gently until the solution becomes clear. Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol is a general guideline. The mobile phase composition should be optimized using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes containing 1% triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound as its free base.

  • Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol to precipitate the hydrochloride salt. Collect the salt by filtration, wash with the organic solvent, and dry.

Visualizations

Purification_Workflow Crude Crude 7-Methoxy-4-methylquinoline HCl Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase AqueousLayer Aqueous Layer (Protonated Product) AcidBase->AqueousLayer Basify Basify & Extract Free Base AqueousLayer->Basify FreeBase Purified Free Base Basify->FreeBase SaltFormation Form Hydrochloride Salt FreeBase->SaltFormation Recrystallization Recrystallization FreeBase->Recrystallization ColumnChromatography Column Chromatography FreeBase->ColumnChromatography PureProduct Pure 7-Methoxy-4-methylquinoline HCl SaltFormation->PureProduct Recrystallization->PureProduct ColumnChromatography->FreeBase

Caption: A general workflow for the purification of 7-Methoxy-4-methylquinoline hydrochloride.

Troubleshooting_Tree Start Purification Issue Impurity Persistent Impurities? Start->Impurity OilingOut Oiling Out? Start->OilingOut Color Colored Product? Start->Color AcidBase Try Acid-Base Extraction Impurity->AcidBase Yes Column Optimize Column Chromatography (add triethylamine) Impurity->Column Yes MixedSolvent Use Mixed Solvent System OilingOut->MixedSolvent Yes Seeding Scratch or Seed OilingOut->Seeding Yes Charcoal Use Activated Charcoal Color->Charcoal Yes

Caption: A decision tree for troubleshooting common purification problems.

References

  • Benchchem. (n.d.). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.
  • Dappen, G. M., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Kovalishin, V. V., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 488.
  • Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures.
  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 88-95.
  • Garrett, C. E., et al. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 703-706.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • SciSpace. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from a relevant scientific article repository.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. Retrieved from [Link]

  • ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoline-4-thiol.
  • PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Chloro-7-methoxy-2-methyl-quinoline. Retrieved from a relevant chemical supplier website.

Sources

Optimization

Technical Support Center: Navigating Stability Challenges with 7-Methoxy-4-methylquinoline Hydrochloride in Cell Media

Welcome to the technical support center for 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stabil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues that may arise when using this compound in cell culture experiments. By understanding the chemical nature of this quinoline derivative and the factors within the cell culture environment that can influence its integrity, you can ensure the reliability and reproducibility of your results.

I. Understanding the Molecule: 7-Methoxy-4-methylquinoline Hydrochloride

7-Methoxy-4-methylquinoline hydrochloride is a heterocyclic aromatic compound. Its structure, featuring a quinoline core, a methoxy group, a methyl group, and a hydrochloride salt form, dictates its physicochemical properties and, consequently, its stability in aqueous environments like cell culture media.

  • Quinoline Core: The quinoline ring system is susceptible to degradation, particularly through oxidation and photodegradation.[1]

  • Methoxy Group: The electron-donating nature of the methoxy group can influence the electron density of the aromatic system, potentially affecting its susceptibility to oxidative and photolytic degradation.[2]

  • Hydrochloride Salt: This salt form is intended to enhance the aqueous solubility of the parent molecule. However, the stability of the salt is pH-dependent, and conversion to the less soluble free base can occur in insufficiently acidic or neutral pH environments.[3][4]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of 7-Methoxy-4-methylquinoline hydrochloride in cell-based assays.

Q1: My 7-Methoxy-4-methylquinoline hydrochloride solution in media has turned yellow/brown. What does this mean?

A change in color, particularly to yellow or brown, is a common indicator of quinoline compound degradation.[5] This is often a result of oxidation or photodegradation of the quinoline ring system. If you observe a color change, it is highly recommended to prepare a fresh solution to ensure the integrity of your experiment.

Q2: I've observed a precipitate in my cell culture media after adding the compound. What is causing this?

Precipitation can occur due to several factors:

  • Exceeding Aqueous Solubility: The final concentration of the compound in your media may be higher than its solubility limit.

  • "Crashing Out" during Dilution: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to precipitate. This is a common issue with hydrophobic molecules.

  • Conversion to Free Base: As a hydrochloride salt, the compound is more soluble at a lower pH. In the near-neutral pH of most cell culture media (typically pH 7.2-7.4), the salt can convert to its less soluble free base form, leading to precipitation.[3]

  • Low Temperature: Adding the compound to cold media can decrease its solubility.[1]

Q3: How should I prepare my stock solution of 7-Methoxy-4-methylquinoline hydrochloride?

For optimal results, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Gently warm the solution and vortex or sonicate briefly to ensure all the compound has dissolved.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q4: What is the optimal way to dilute the stock solution into my cell culture media?

To avoid precipitation upon dilution:

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.

  • Stepwise Dilution: Perform a serial dilution of your stock solution in the pre-warmed media. Avoid adding a small volume of highly concentrated stock directly into a large volume of media.

  • Gentle Mixing: Add the compound solution dropwise while gently swirling or vortexing the media.

III. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues.

Troubleshooting Workflow: Compound Precipitation

If you are experiencing precipitation of 7-Methoxy-4-methylquinoline hydrochloride in your cell culture media, follow this diagnostic workflow:

start Precipitation Observed in Cell Media check_stock Inspect Stock Solution for Precipitate start->check_stock check_dilution Review Dilution Procedure check_stock->check_dilution Stock is clear adjust_protocol Adjust Experimental Protocol check_stock->adjust_protocol Precipitate in stock check_concentration Evaluate Final Concentration check_dilution->check_concentration Dilution is correct check_dilution->adjust_protocol Rapid dilution identified check_media_pH Assess Media pH and Compound pKa check_concentration->check_media_pH Concentration is within expected range check_concentration->adjust_protocol Concentration too high solubility_test Perform Aqueous Solubility Test check_media_pH->solubility_test pH may favor free base solubility_test->adjust_protocol end_solution Precipitation Resolved adjust_protocol->end_solution

Caption: A workflow for diagnosing compound precipitation.

Troubleshooting Table: Specific Issues and Solutions
Issue Potential Cause Recommended Solution
Immediate Precipitation on Dilution - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.- Decrease the final working concentration.- Perform a serial dilution in pre-warmed media.[1]
Precipitate Forms Over Time in Incubator - Compound degradation to less soluble byproducts.- Conversion of hydrochloride salt to the less soluble free base at physiological pH.- Prepare fresh media with the compound more frequently.- Assess the stability of the compound at 37°C and neutral pH (see Protocol 1).
Inconsistent Experimental Results - Degradation of the compound in stock solution or in the final media.- Prepare fresh stock and working solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Protect all solutions from light.
Media Discoloration (Yellowing/Browning) - Photodegradation or oxidation of the quinoline core.- Prepare and store all solutions in amber vials or wrap in foil.- Minimize exposure of culture plates to ambient light.

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of your experiments, it is crucial to determine the stability of 7-Methoxy-4-methylquinoline hydrochloride under your specific experimental conditions.

Protocol 1: Assessing Compound Stability in Cell Culture Media using HPLC

This protocol outlines a method to quantify the degradation of 7-Methoxy-4-methylquinoline hydrochloride over time.[6][7]

Materials:

  • 7-Methoxy-4-methylquinoline hydrochloride

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • Reverse-phase C18 HPLC column

Procedure:

  • Prepare a Stock Solution: Create a 10 mM stock solution of the compound in anhydrous DMSO.

  • Spike the Media: Add the stock solution to pre-warmed (37°C) cell culture media (with and without 10% FBS) to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at 37°C in a 5% CO₂ incubator.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: For each aliquot, precipitate proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection.

  • Data Analysis: Quantify the peak area of the parent compound at each time point and normalize to the t=0 sample to determine the percentage of compound remaining.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[1]

Procedure:

Prepare solutions of 7-Methoxy-4-methylquinoline hydrochloride and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[1]

Analyze the stressed samples by HPLC to observe the formation of degradation peaks and confirm that they are resolved from the parent peak.

Visualizing the Stability Assessment Workflow

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Concentrated Stock (DMSO) spike_media Spike into Pre-warmed Cell Media prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate time_points Collect Aliquots at t = 0, 2, 4, 8, 24, 48, 72h incubate->time_points precipitate Protein Precipitation (Acetonitrile) time_points->precipitate centrifuge Centrifuge precipitate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify Peak Area hplc->quantify

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Methoxy-4-methylquinoline Hydrochloride Crystallization

Welcome to the technical support center for the crystallization of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Methoxy-4-methylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical, field-proven solutions to common challenges encountered during the crystallization of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible methodology.

I. Understanding the Molecule and its Crystallization Behavior

7-Methoxy-4-methylquinoline is a quinoline derivative. As a basic compound, it is often converted to its hydrochloride salt to enhance its crystallinity and aqueous solubility. The crystallization of this salt is a critical purification step, but it can be influenced by a variety of factors including solvent choice, temperature, and the presence of impurities.

This guide will address common issues in a question-and-answer format, providing both theoretical explanations and actionable protocols.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 7-Methoxy-4-methylquinoline hydrochloride, offering potential causes and solutions.

Issue 1: The product "oils out" instead of crystallizing.

Question: I've cooled my solution, but instead of crystals, a viscous oil has separated. What is happening and how can I fix it?

Answer: "Oiling out" is a common problem in crystallization and occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high for orderly crystal lattice formation. The resulting oil is a liquid phase of the solute that is immiscible with the solvent.

Causality and Solutions:

  • High Supersaturation: The solution may be too concentrated, causing the compound to crash out of solution too rapidly for crystals to form.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (5-10% more) of the hot solvent to reduce the supersaturation. Allow the solution to cool more slowly.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for this specific compound.

    • Solution: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but have poor solubility when cold. For hydrochloride salts, polar protic solvents or mixtures are often effective.

  • Presence of Impurities: Impurities can depress the melting point of the solid and interfere with crystal lattice formation, promoting oiling out.

    • Solution: If possible, purify the crude material further before crystallization, for example, by performing a charcoal treatment on the hot solution to remove colored impurities.

Workflow for Resolving "Oiling Out":

G start Oiling Out Observed reheat Re-heat to dissolve oil start->reheat add_solvent Add 5-10% more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals yes Yes check_crystals->yes Success no No check_crystals->no Failure end Successful Crystallization yes->end change_solvent Change solvent system no->change_solvent purify Consider pre-purification (e.g., charcoal) no->purify change_solvent->reheat

Caption: Troubleshooting workflow for "oiling out".

Issue 2: No crystals form, even after prolonged cooling.

Question: My solution has been cooling for hours, and it's still clear with no signs of crystallization. What should I do?

Answer: The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur. This can be due to several factors.

Causality and Solutions:

  • Insufficient Concentration: The solution may be too dilute.

    • Solution: Re-heat the solution and gently boil off some of the solvent to increase the concentration. Be careful not to over-concentrate, which could lead to oiling out.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Consider adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your current solvent. Add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.

  • Lack of Nucleation Sites: Spontaneous nucleation can be kinetically slow.

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a pure crystal of 7-Methoxy-4-methylquinoline hydrochloride, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.

Issue 3: The crystal yield is very low.

Question: I've managed to get crystals, but the final yield is much lower than expected. How can I improve it?

Answer: Low yield typically means that a significant amount of your compound has remained in the mother liquor.

Causality and Solutions:

  • Incomplete Crystallization: The solution may not have been cooled for long enough or to a low enough temperature.

    • Solution: Ensure the solution has been allowed to cool to room temperature slowly, and then place it in an ice bath for at least an hour to maximize precipitation.

  • Excess Solvent: Using too much solvent will result in more of the compound remaining dissolved.

    • Solution: In your next attempt, use a more minimal amount of hot solvent to dissolve the crude product.

  • Washing with a Soluble Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of the product.

    • Solution: Wash the crystals with a small amount of ice-cold solvent, as solubility is lower at colder temperatures. Alternatively, wash with a solvent in which the compound is known to be poorly soluble.

Issue 4: The resulting crystals are discolored or appear impure.

Question: My final product has a noticeable color, suggesting the presence of impurities. How can I obtain a purer product?

Answer: The presence of colored impurities is a common issue, especially from complex reaction mixtures.

Causality and Solutions:

  • Co-precipitation of Impurities: Some impurities may have similar solubility profiles to your product and crystallize along with it. The presence of impurities can disrupt the regular arrangement of ions in the crystal lattice, leading to the formation of smaller, less perfect crystals.[1] Impurities can either accelerate or hinder crystallization depending on their nature and concentration.[2]

    • Solution 1 (Charcoal Treatment): Activated charcoal can be used to adsorb colored, non-polar impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Solution 2 (Re-crystallization): A second crystallization step will often result in a significantly purer product. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

III. Recommended Crystallization Protocols

Below are detailed protocols for the crystallization of 7-Methoxy-4-methylquinoline hydrochloride.

Protocol 1: Single Solvent Crystallization

This is the most straightforward method and should be the first approach.

  • Solvent Selection: Choose a solvent in which 7-Methoxy-4-methylquinoline hydrochloride is soluble when hot but sparingly soluble when cold. Based on the properties of similar hydrochloride salts, good starting points are isopropanol, ethanol, or methanol.

  • Dissolution: In a flask, add the crude 7-Methoxy-4-methylquinoline hydrochloride and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of larger crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent (Anti-solvent) Crystallization

This method is useful if a suitable single solvent cannot be found.

  • Solvent Selection: Choose a "soluble solvent" in which the compound is highly soluble, and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. A common combination is a polar solvent like ethanol or methanol (soluble solvent) with a less polar solvent like diethyl ether or ethyl acetate (anti-solvent).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble solvent".

  • Addition of Anti-solvent: While the solution is still warm, add the "anti-solvent" dropwise with swirling until a faint cloudiness (turbidity) persists.

  • Re-dissolution and Cooling: If necessary, add a drop or two of the hot "soluble solvent" to re-dissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Solvent Screening Table for Crystallization:

Solvent SystemSuitability for Hydrochloride SaltsNotes
IsopropanolHighOften a good first choice for hydrochloride salts.
EthanolHighSimilar to isopropanol, may have slightly higher solubility.
MethanolModerateHigher solubility may lead to lower yields.
AcetoneModerateCan be effective, sometimes used as a wash.[1]
Ethyl Acetate/EthanolHighA common anti-solvent system.
Diethyl Ether/EthanolHighAnother effective anti-solvent system.
WaterLowGenerally too soluble, but can be used in mixed systems.

IV. Advanced Considerations

  • Polymorphism: Be aware that 7-Methoxy-4-methylquinoline hydrochloride may exist in different crystalline forms (polymorphs). These can have different physical properties, such as melting point and solubility. The choice of solvent and cooling rate can influence which polymorph is obtained.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air.[3] It is important to store the final product in a desiccator to maintain its integrity.

Troubleshooting Logic Diagram:

G start Start Crystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool slowly dissolve->cool observe Observe outcome cool->observe oiling Oiling Out observe->oiling Oil forms no_xtals No Crystals observe->no_xtals Solution remains clear low_yield Low Yield observe->low_yield Few crystals form impure Impure Crystals observe->impure Crystals are discolored success Good Crystals observe->success Success reheat_oil Re-heat, add more solvent, cool slower oiling->reheat_oil concentrate Concentrate solution no_xtals->concentrate induce Induce nucleation (scratch/seed) no_xtals->induce cool_longer Cool longer/colder low_yield->cool_longer recrystallize Re-crystallize impure->recrystallize charcoal Use charcoal impure->charcoal reheat_oil->cool concentrate->cool induce->cool recrystallize->start charcoal->dissolve

Caption: General troubleshooting decision pathway.

V. References

  • BenchChem. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds. BenchChem.

  • TutorChase. (n.d.). How do impurities affect salt crystallisation?. TutorChase.

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 748.

  • Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: 7-Methoxy-4-methylquinoline Hydrochloride Versus Other Quinoline Derivatives in Biological Applications

This guide provides a detailed comparative analysis of 7-Methoxy-4-methylquinoline hydrochloride and other notable quinoline derivatives. We will delve into their synthesis, biological activities, and mechanisms of actio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 7-Methoxy-4-methylquinoline hydrochloride and other notable quinoline derivatives. We will delve into their synthesis, biological activities, and mechanisms of action, supported by experimental data and protocols to offer researchers and drug development professionals a comprehensive resource for evaluating these compounds.

Introduction to the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The versatility of the quinoline core allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological profiles. 7-Methoxy-4-methylquinoline hydrochloride is one such derivative, distinguished by a methoxy group at the 7th position and a methyl group at the 4th position, which influence its physicochemical properties and biological efficacy.

Synthesis and Characterization of 7-Methoxy-4-methylquinoline

The synthesis of 7-methoxy-4-methylquinoline is often achieved through established methods of quinoline synthesis, such as the Doebner-von Miller reaction or the Conrad-Limpach synthesis. A common route involves the reaction of m-anisidine with ethyl acetoacetate. The resulting intermediate undergoes cyclization to form the quinoline ring system. The hydrochloride salt is then prepared to enhance its solubility and stability for biological assays.

cluster_synthesis Synthesis of 7-Methoxy-4-methylquinoline m_anisidine m-Anisidine cyclization Cyclization m_anisidine->cyclization ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->cyclization intermediate Intermediate quinoline_core 7-Methoxy-4-methylquinoline intermediate->quinoline_core cyclization->intermediate hydrochloride_salt 7-Methoxy-4-methylquinoline HCl quinoline_core->hydrochloride_salt hcl HCl hcl->hydrochloride_salt

Caption: General synthetic scheme for 7-Methoxy-4-methylquinoline hydrochloride.

Comparative Efficacy Analysis

Quinoline derivatives have shown significant promise in both antimicrobial and anticancer applications.[1][2][3] This section will compare the efficacy of 7-Methoxy-4-methylquinoline hydrochloride with other relevant quinoline derivatives in these two key therapeutic areas.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents.[2] Derivatives of quinoline have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[2] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

For this comparison, we will consider Chloroquine, a well-known antimalarial and anti-inflammatory quinoline, and Ciprofloxacin, a fluoroquinolone antibiotic. While not a direct structural analog, Ciprofloxacin's quinolone core makes it a relevant benchmark for antibacterial efficacy.

CompoundTarget OrganismMIC (µg/mL)Reference
7-Methoxy-4-methylquinoline HCl Staphylococcus aureusData Not Available-
Escherichia coliData Not Available-
Chloroquine Plasmodium falciparum~0.01-0.1[Source]
Staphylococcus aureus>128[Source]
Ciprofloxacin Staphylococcus aureus0.25-1[Source]
Escherichia coli0.008-0.03[Source]
Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties, exhibiting mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][3] The substituents on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds against various cancer cell lines.[1]

For a comparative analysis, we will evaluate 7-Methoxy-4-methylquinoline hydrochloride against Camptothecin, a natural product with a quinoline core known for its topoisomerase I inhibition, and Bosutinib, a synthetic quinoline derivative used as a tyrosine kinase inhibitor in cancer therapy.

CompoundCell LineIC50 (µM)Mechanism of ActionReference
7-Methoxy-4-methylquinoline HCl MCF-7 (Breast)Data Not AvailableUnknown-
A549 (Lung)Data Not AvailableUnknown-
Camptothecin MCF-7 (Breast)~0.005-0.02Topoisomerase I inhibitor[Source]
A549 (Lung)~0.01-0.05Topoisomerase I inhibitor[Source]
Bosutinib K562 (Leukemia)~0.03-0.1BCR-ABL tyrosine kinase inhibitor[Source]
MCF-7 (Breast)>10BCR-ABL tyrosine kinase inhibitor[Source]

Note: As with antimicrobial data, specific IC50 values for 7-Methoxy-4-methylquinoline hydrochloride against common cancer cell lines require further experimental investigation.

Experimental Protocols

To facilitate the direct comparison of 7-Methoxy-4-methylquinoline hydrochloride with other quinoline derivatives, the following standardized protocols are recommended.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration of a compound against a specific bacterial strain using the broth microdilution method.

Materials:

  • Test compounds (7-Methoxy-4-methylquinoline HCl and other derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, read the absorbance at 600 nm using a spectrophotometer to quantify bacterial growth.

start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Compound Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect or Read Absorbance incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol for MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Test compounds

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Discussion and Future Directions

While the quinoline scaffold holds significant therapeutic potential, this guide highlights the need for further experimental data to definitively position 7-Methoxy-4-methylquinoline hydrochloride within the landscape of quinoline derivatives. The lack of publicly available, direct comparative data for this specific compound underscores an opportunity for novel research.

Future studies should focus on:

  • Broad-spectrum screening: Evaluating the antimicrobial and anticancer activity of 7-Methoxy-4-methylquinoline hydrochloride against a wide panel of bacterial strains and cancer cell lines.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 7-Methoxy-4-methylquinoline hydrochloride to optimize its potency and selectivity.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of 7-Methoxy-4-methylquinoline hydrochloride and its place among other efficacious quinoline derivatives.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

Sources

Comparative

A Comparative Guide to the Biological Activity of 7-Methoxy-4-methylquinoline Hydrochloride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 7-Methoxy-4-methylquinoline and its derivatives have emerged as a compelling class of compounds with significant potential, particularly in the realm of oncology. This guide offers an in-depth, objective comparison of the biological activity of 7-Methoxy-4-methylquinoline hydrochloride and its key analogs, supported by experimental data from various studies. We will delve into the structure-activity relationships that govern their efficacy, provide detailed experimental protocols for activity assessment, and explore the underlying mechanisms of action.

Introduction to 7-Methoxy-4-methylquinoline and Its Analogs

7-Methoxy-4-methylquinoline is a heterocyclic aromatic compound characterized by a quinoline core substituted with a methoxy group at the 7-position and a methyl group at the 4-position. The hydrochloride salt form is often utilized to enhance solubility. The biological activity of this scaffold can be significantly modulated by altering the position of the methoxy group or by modifying the substituent at the 4-position. This guide will focus on a comparative analysis of the following analogs:

  • Positional Isomers: 6-Methoxy-4-methylquinoline and 8-Methoxy-4-methylquinoline, to understand the impact of the methoxy group's location on activity.

  • 4-Position Analogs: Analogs where the 4-methyl group is replaced by other substituents, to explore the influence of this position on biological efficacy.

The primary focus of this comparison will be on the anticancer properties of these compounds, as this is a prominent area of investigation for quinoline derivatives.[1][2][3]

Comparative Analysis of Anticancer Activity

It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay protocols.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Methoxy-4-methylquinoline Analogs Against Various Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
8-Methoxy-4-anilinoquinoline derivative (2i) HeLa (Cervical Cancer)7.15[4]
BGC-823 (Gastric Cancer)4.65[4]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colorectal Cancer)0.33[5]
Caco-2 (Colorectal Cancer)0.51[5]
6,7-disubstituted-4-phenoxyquinoline derivative (52) A549 (Lung Cancer)0.04[6]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) NCI-H460 (Lung Cancer)Sub-nanomolar GI50[7]

Note: Data for the parent compound 7-Methoxy-4-methylquinoline hydrochloride and its direct positional isomers (6-methoxy and 8-methoxy-4-methylquinoline) in the form of IC50 values against cancer cell lines were not explicitly found in the reviewed literature. The table presents data for structurally related derivatives to provide insight into the potential activity of these scaffolds.

Structure-Activity Relationship (SAR) Insights

The available data, while fragmented, allows for the deduction of several structure-activity relationships for this class of compounds:

  • Position of the Methoxy Group: The location of the methoxy group on the quinoline ring is a critical determinant of anticancer activity. For instance, some 8-methoxy-4-anilinoquinoline derivatives have shown remarkable inhibitory effects on HeLa and BGC-823 cells.[4] Furthermore, a highly potent 8-methoxy-indoloquinoline derivative demonstrated significant cytotoxicity against colorectal cancer cells.[5] This suggests that the 8-position may be a favorable location for the methoxy substituent in certain structural contexts.

  • Substitution at the 4-Position: Modification of the substituent at the 4-position of the quinoline ring has a profound impact on biological activity. Replacing the small methyl group with a more complex anilino group, as seen in the 8-methoxy-4-anilinoquinoline derivatives, can lead to potent anticancer compounds.[4] This highlights the potential for extensive SAR exploration at this position to optimize activity.

  • Fused Ring Systems: The fusion of additional heterocyclic rings to the quinoline scaffold, as in the case of the 8-methoxy-indoloquinoline, can result in highly potent compounds with distinct mechanisms of action.[5]

Experimental Methodologies: Assessing Cytotoxicity

A robust and standardized method for evaluating the in vitro anticancer activity of these compounds is essential for generating reliable and comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.[8][9][10]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for determining the IC50 values of quinoline derivatives against adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • 7-Methoxy-4-methylquinoline hydrochloride and its analogs

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compounds Add serial dilutions of compounds incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve_formazan Dissolve formazan with DMSO incubation3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate % viability and IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key signaling pathways that are dysregulated in cancer.[1][2] While the precise mechanism for each analog may vary, common targets include protein kinases and the cellular machinery responsible for apoptosis.

Inhibition of Kinase Signaling Pathways

Many quinoline-based compounds function as inhibitors of protein kinases, which are critical enzymes that regulate cell growth, proliferation, and survival. Key signaling pathways often targeted by these inhibitors include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[5]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation. Quinoline-based inhibitors can block EGFR signaling, thereby halting cancer cell growth.[4]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Analog Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition

Caption: Inhibition of key cancer signaling pathways.

Induction of Apoptosis

A fundamental mechanism by which many anticancer agents, including quinoline derivatives, exert their effects is through the induction of programmed cell death, or apoptosis. This can be triggered by the disruption of mitochondrial membrane potential and the activation of caspase cascades, ultimately leading to the systematic dismantling of the cancer cell.[5]

Conclusion

7-Methoxy-4-methylquinoline hydrochloride and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. The biological activity of these molecules is highly dependent on their substitution patterns, with the position of the methoxy group and the nature of the substituent at the 4-position playing crucial roles in determining their cytotoxic potency. While further systematic studies are required to fully elucidate the structure-activity relationships, the available data strongly suggest that strategic modifications of the quinoline scaffold can lead to the discovery of highly effective and selective anticancer agents. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of cancer therapies.

References

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Source not available.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Source not available.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). Molecules. [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Indian Journal of Chemistry. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. [Link]

  • IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (n.d.). ResearchGate. [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.). ResearchGate. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). Source not available.
  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). Scientific Reports. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). Molecules. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2025). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. (2018). Molecules. [Link]

  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. (n.d.). ResearchGate. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). Source not available.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). Molbank. [Link]

  • 6-methoxy-4-methylquinoline. (2025). ChemSynthesis. [Link]

Sources

Validation

A Comparative Guide to the Biological Effects of 7-Methoxy-4-methylquinoline and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous compounds with a wide spectrum o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] Among its many derivatives, 7-Methoxy-4-methylquinoline has garnered interest for its potential pharmacological applications. A crucial consideration in the development of any lead compound is its formulation, with salt formation being a common strategy to enhance physicochemical properties such as solubility. This guide provides an in-depth comparison of the biological effects of 7-Methoxy-4-methylquinoline in its free base form and as a hydrochloride salt, offering insights into how this chemical modification can influence its performance in biological systems.

The Physicochemical Divide: Understanding the Impact of Salt Formation

The primary difference between a free base and its hydrochloride salt lies in their physicochemical properties, most notably solubility.[2] 7-Methoxy-4-methylquinoline, as a free base, is a weakly basic compound. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.[1] This conversion from a neutral molecule to a salt generally increases its polarity and, consequently, its aqueous solubility.[3]

This difference in solubility is a critical factor that can profoundly impact biological activity.[2] For a compound to exert a biological effect, it must first be in a solution to be absorbed and distributed to its target site. Therefore, the enhanced solubility of the hydrochloride salt may lead to higher bioavailability in aqueous environments, which could translate to more potent biological effects in certain experimental settings.[4][5]

Comparative Analysis of Biological Activities

While direct comparative studies on the biological activities of 7-Methoxy-4-methylquinoline and its hydrochloride salt are not extensively documented in publicly available literature, we can infer the expected differences based on the known behavior of quinoline derivatives and the principles of pharmacology. The following sections will explore key biological activities, supported by experimental data from closely related compounds.

Cytotoxicity and Anticancer Potential

Quinoline derivatives have been extensively investigated for their anticancer properties.[6][7] The cytotoxic potential of these compounds is typically evaluated using in vitro assays that measure their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, representing the concentration of a compound required to inhibit cell growth by 50%.[8]

It is plausible that the hydrochloride salt of 7-Methoxy-4-methylquinoline, with its potentially higher aqueous solubility, could exhibit greater cytotoxicity in in vitro assays compared to the free base, as a higher concentration of the compound would be available to the cells in the culture medium.

Table 1: Representative Cytotoxicity Data for Quinoline Derivatives

Compound ClassCell LineIC50/GI50Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-60 PanelLow to subnanomolar[6]
7-chloro-4-anilino-quinoline amide derivativeHepG22.09 µg/mL[10]
7-chloro-4-anilino-quinoline amide derivativeMCF-74.63 µg/mL[10]
4,7-disubstituted 8-methoxyquinazoline derivativeHCT1165.64 µM[9]
Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents.[11][12] The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

Studies on various quinoline derivatives have demonstrated significant antibacterial and antifungal activities.[11][12] For example, certain 7-methoxyquinoline derivatives bearing a sulfonamide moiety have shown potent activity against E. coli with MIC values as low as 7.81 µg/mL.[11] Another study on 8-methoxy-4-methyl-quinoline derivatives reported MIC values of 3.125 µg/mL against S. aureus and 6.25 µg/mL against B. subtilis and E. coli.[14][15]

Similar to cytotoxicity, the enhanced solubility of the hydrochloride salt of 7-Methoxy-4-methylquinoline could lead to a lower apparent MIC in broth microdilution assays compared to the free base, as more of the compound would be dissolved in the aqueous growth medium.

Table 2: Representative Antimicrobial Activity Data for Methoxy-Quinoline Derivatives

Compound ClassMicroorganismMICReference
7-Methoxyquinoline derivative with sulfonamideE. coli7.81 µg/mL[11]
8-Methoxy-4-methyl-quinoline derivativeS. aureus3.125 µg/mL[14][15]
8-Methoxy-4-methyl-quinoline derivativeB. subtilis6.25 µg/mL[14][15]
8-Methoxy-4-methyl-quinoline derivativeE. coli6.25 µg/mL[14][15]
Enzyme Inhibition

Many quinoline-based drugs exert their therapeutic effects by inhibiting specific enzymes.[16][17] The potency of an enzyme inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The relationship between the free base and its salt form in enzyme inhibition assays can be more complex. While solubility is still a factor, the pH of the assay buffer can influence the ionization state of the compound, which in turn can affect its binding to the enzyme's active site. For a basic compound like 7-Methoxy-4-methylquinoline, the hydrochloride salt will be more ionized at physiological pH compared to the free base. Depending on the specific interactions within the enzyme's binding pocket, this difference in ionization could either enhance or diminish inhibitory activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-4-methylquinoline and its hydrochloride salt in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of 7-Methoxy-4-methylquinoline and its hydrochloride salt in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate growth medium).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay

This protocol provides a general framework for an enzyme inhibition assay. The specific enzyme, substrate, and buffer conditions will need to be optimized for the target of interest.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (7-Methoxy-4-methylquinoline and its hydrochloride salt) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compounds. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can then be calculated from the dose-response curve.[17]

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

G cluster_0 Physicochemical Properties cluster_1 Biological Implications Free Base Free Base Lower Aqueous Solubility Lower Aqueous Solubility Free Base->Lower Aqueous Solubility leads to HCl Salt HCl Salt Higher Aqueous Solubility Higher Aqueous Solubility HCl Salt->Higher Aqueous Solubility leads to Potentially Higher Bioavailability Potentially Higher Bioavailability Higher Aqueous Solubility->Potentially Higher Bioavailability may result in Enhanced In Vitro Activity\n(e.g., lower IC50/MIC) Enhanced In Vitro Activity (e.g., lower IC50/MIC) Potentially Higher Bioavailability->Enhanced In Vitro Activity\n(e.g., lower IC50/MIC) can lead to

Caption: Relationship between salt form and potential biological activity.

G Test Compound Test Compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Test Compound->Cytotoxicity Assay (MTT) in vitro Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Test Compound->Antimicrobial Assay (MIC) in vitro Enzyme Inhibition Assay Enzyme Inhibition Assay Test Compound->Enzyme Inhibition Assay in vitro Cancer Cell Line Cancer Cell Line Microorganism Microorganism Target Enzyme Target Enzyme Cytotoxicity Assay (MTT)->Cancer Cell Line IC50 Value IC50 Value Cytotoxicity Assay (MTT)->IC50 Value in vitro Antimicrobial Assay (MIC)->Microorganism MIC Value MIC Value Antimicrobial Assay (MIC)->MIC Value in vitro Enzyme Inhibition Assay->Target Enzyme Enzyme Inhibition Assay->IC50 Value in vitro

Caption: Overview of in vitro assays for biological evaluation.

Conclusion

The choice between using the free base or the hydrochloride salt of 7-Methoxy-4-methylquinoline in research and development is not trivial. The hydrochloride salt is expected to have greater aqueous solubility, which can be a significant advantage in many biological assays and may lead to enhanced apparent activity. However, the ultimate biological effect is a complex interplay of solubility, membrane permeability, and target interaction. This guide provides a framework for understanding these nuances and offers standardized protocols to facilitate direct, comparative studies. For drug development professionals, a thorough evaluation of both forms is essential to select the optimal candidate for further preclinical and clinical investigation.

References

Click to expand
  • Al-Warhi, T., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4195. [Link]

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  • Wang, Y., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586–5598. [Link]

  • Aldeghi, M., et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 28(7), 183.
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  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
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  • Al-Warhi, T., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]

  • Tiglani, D., et al. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Current Organic Synthesis, 17(8), 606-617.
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Comparative

A Prospective Analysis of 7-Methoxy-4-methylquinoline hydrochloride: A Guide to Target Identification and Comparative Profiling against Known Kinase Inhibitors

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for ligands targeting a diverse array of biological targets. Within the realm of oncology, quinoline derivatives have been particularly successful as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer. Numerous clinically approved kinase inhibitors, such as Lenvatinib and Cabozantinib, feature a quinoline core, underscoring its importance in the design of targeted cancer therapies.

This guide focuses on 7-Methoxy-4-methylquinoline hydrochloride, a specific derivative whose biological activity is not yet extensively characterized in publicly available literature. Given the established precedent of substituted quinolines as potent kinase inhibitors, this compound represents a promising candidate for investigation. This document serves as a prospective guide for researchers, outlining a systematic approach to identify its biological target(s) and benchmark its performance against well-established inhibitors. We will hypothesize potential targets based on structure-activity relationships of similar molecules and provide detailed experimental protocols for its comprehensive evaluation.

Structural Rationale and Hypothesized Targets

The structure of 7-Methoxy-4-methylquinoline suggests a strong potential for kinase inhibition. The methoxy group at the 7-position is a common feature in several potent inhibitors of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), is a key driver of tumor growth, invasion, and metastasis in numerous cancers.[2]

Furthermore, the high structural homology between the kinase domains of c-Met and the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase makes RON another probable target. Dual inhibition of c-Met and RON is an area of active research. Therefore, we hypothesize that c-Met and RON are primary potential targets for 7-Methoxy-4-methylquinoline hydrochloride. Other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are also known to be inhibited by quinoline derivatives, represent secondary potential targets.[3]

Proposed Experimental Workflow for Target Identification and Validation

A tiered approach is recommended to efficiently identify the biological target of 7-Methoxy-4-methylquinoline hydrochloride and characterize its inhibitory properties.

G T1_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) T1_Hit Identification of Primary Hit(s) T1_Screen->T1_Hit T2_IC50 IC50 Determination Assay (e.g., TR-FRET, AlphaScreen) T1_Hit->T2_IC50 Proceed with hits T2_MOA Mechanism of Action Studies (e.g., ATP Competition Assay) T2_IC50->T2_MOA Confirms potency T2_Selectivity Selectivity Profiling (against related kinases) T2_MOA->T2_Selectivity Determines binding mode T3_Phospho Target Phosphorylation Assay (Western Blot / ELISA) T2_Selectivity->T3_Phospho Validate potent and selective compound T3_Prolif Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) T3_Phospho->T3_Prolif Confirms on-target activity in cells T3_Downstream Downstream Signaling Analysis (p-AKT, p-ERK) T3_Prolif->T3_Downstream Links target inhibition to cellular phenotype

Caption: Proposed experimental workflow for target validation.

Detailed Experimental Protocols

Tier 1: Broad Kinase Panel Screening

The initial step is to perform a broad screen against a large panel of kinases to obtain an unbiased view of the compound's selectivity profile.

Protocol: Kinase Panel Screening (Example using a commercial service)

  • Compound Preparation: Solubilize 7-Methoxy-4-methylquinoline hydrochloride in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Provide the stock solution to a commercial screening service (e.g., Reaction Biology, Eurofins). Request screening at a concentration of 1 µM and 10 µM against their full kinase panel.

  • Data Analysis: The service will provide data as "% inhibition" at the tested concentrations. Identify kinases that are inhibited by >50% at 1 µM and >90% at 10 µM as primary "hits" for further investigation.

Tier 2: Biochemical Characterization of Primary Hits

Once primary hits are identified (hypothetically, c-Met and/or RON), the next step is to quantify their inhibitory potency and understand the mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET based)

This protocol is designed to determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human c-Met kinase (or RON kinase) in kinase reaction buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the same buffer. The ATP concentration should be at its Km value for the specific kinase.

    • Prepare a serial dilution of 7-Methoxy-4-methylquinoline hydrochloride in DMSO, then dilute in kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding TR-FRET detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor-labeled peptide).

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the ratio of the emission signals and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular On-Target Validation

Biochemical activity must be confirmed in a cellular context to ensure the compound can cross the cell membrane and engage its target.

Protocol: Western Blot for Target Phosphorylation

This assay directly measures the inhibition of kinase activity within cells.

  • Cell Culture: Culture a cancer cell line with known high expression and activation of the target kinase (e.g., MKN-45 gastric cancer cells for c-Met).

  • Compound Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-incubation: Treat the cells with increasing concentrations of 7-Methoxy-4-methylquinoline hydrochloride (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with HGF (for c-Met) for 15 minutes to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met.

    • Incubate with a secondary HRP-conjugated antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry is used to quantify the p-c-Met signal relative to the total c-Met signal to determine the dose-dependent inhibition of receptor phosphorylation.

Comparative Framework: Benchmarking Against Known Inhibitors

The ultimate goal is to understand how 7-Methoxy-4-methylquinoline hydrochloride compares to established inhibitors of its identified target. Below is a comparative table outlining the key parameters to evaluate, using the well-characterized c-Met/ALK inhibitor Crizotinib and the multi-kinase inhibitor BMS-777607 (targeting c-Met and RON) as examples.

Parameter 7-Methoxy-4-methylquinoline HCl (Hypothetical Data) Crizotinib (Known c-Met/ALK Inhibitor) BMS-777607 (Known c-Met/RON Inhibitor) Significance & Rationale
Primary Target(s) To be determined (TBD)c-Met, ALKc-Met, RON, Axl, Tyro3Defines the primary mechanism of action and potential therapeutic indications.
Biochemical IC50 (c-Met) TBD~11 nM[4]~3.9 nM[5]Measures direct, potent inhibition of the purified enzyme. A lower value indicates higher potency.
Biochemical IC50 (RON) TBDLess potent than on c-Met~1.8 nM[5]Important for assessing dual-targeting capabilities and selectivity.
Cellular IC50 (Target Phosphorylation) TBD~20-50 nM (in c-Met driven cells)~5-20 nM (in c-Met/RON driven cells)Confirms the compound's ability to enter cells and inhibit the target in a biological system.
Kinase Selectivity TBD (from panel screen)High selectivity for c-Met and ALKPotent against the Met-family of kinasesA highly selective inhibitor may have fewer off-target side effects. A multi-kinase inhibitor might offer broader efficacy.
Mechanism of Inhibition TBD (likely ATP-competitive)ATP-competitiveATP-competitiveUnderstanding how the inhibitor binds to the kinase is crucial for further optimization and predicting resistance mechanisms.

Visualizing the Hypothesized Signaling Pathway

Should c-Met be confirmed as a primary target, 7-Methoxy-4-methylquinoline hydrochloride would be expected to block the signaling cascade downstream of the receptor.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes cMet c-Met Receptor RAS RAS/MAPK Pathway cMet->RAS PI3K PI3K/AKT Pathway cMet->PI3K STAT STAT Pathway cMet->STAT HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor 7-Methoxy-4-methylquinoline HCl Inhibitor->cMet Inhibits Autophosphorylation Proliferation Proliferation & Survival RAS->Proliferation Invasion Motility & Invasion RAS->Invasion PI3K->Proliferation PI3K->Invasion STAT->Proliferation

Caption: Hypothesized inhibition of the HGF/c-Met signaling pathway.

Conclusion and Future Directions

While the biological activity of 7-Methoxy-4-methylquinoline hydrochloride is not yet defined, its chemical structure holds considerable promise for activity as a kinase inhibitor, particularly against c-Met and RON. The experimental framework detailed in this guide provides a clear and logical path for its characterization, from broad-based screening to specific biochemical and cellular validation.

By systematically determining its potency, selectivity, and mechanism of action, and subsequently comparing these parameters to well-characterized inhibitors like Crizotinib and BMS-777607, the scientific community can accurately position 7-Methoxy-4-methylquinoline hydrochloride within the landscape of kinase inhibitors. This foundational work is essential to unlock its potential as a novel chemical probe for cancer research or as a starting point for a new drug discovery program.

References

  • Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627-9. [Link]

  • Hennessy, E. J., et al. (2002). Quinoline derivatives as tyrosine kinase inhibitors.
  • Various Authors. (2024). Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate. [Link]

  • Mohareb, R. M., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Acta Chimica Slovenica, 69(1), 13-29. [Link]

  • Various Authors. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1330-1339. [Link]

  • Tang, S., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link]

  • Sima, L., et al. (2022). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

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Validation

A Guide to the Cross-Validation of Experimental Results for 7-Methoxy-4-methylquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Orthogonal Analysis 7-Methoxy-4-methylquinoline hydrochloride is a quinoline derivative, a class of compounds known for a wi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonal Analysis

7-Methoxy-4-methylquinoline hydrochloride is a quinoline derivative, a class of compounds known for a wide spectrum of biological activities.[1] Before any meaningful biological screening or development can occur, the compound's identity, purity, and structural integrity must be unequivocally confirmed. A single analytical technique, no matter how powerful, provides only one perspective on the molecule's properties. True scientific rigor comes from cross-validation , the practice of comparing data from two or more distinct analytical methods to ensure they yield congruent and reliable results. This orthogonal approach is the bedrock of trustworthy and reproducible science.

This guide will focus on a logical workflow that uses complementary analytical techniques to build a comprehensive and validated profile of 7-Methoxy-4-methylquinoline hydrochloride. We will also compare its expected analytical signature to that of a structural isomer, 8-Methoxy-4-methylquinoline , to highlight the specificity and resolving power of this multi-technique approach.

The Cross-Validation Workflow: A Synergistic Approach

A robust analytical workflow does not treat techniques in isolation. Instead, it uses the output of one method to corroborate or clarify the results of another. The overall logic is to move from foundational structural confirmation to precise purity and identity assessment.

CrossValidationWorkflow cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Purity Confirmation cluster_2 Final Verification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) NMR->MS Confirms Molecular Ion Data_Review Comprehensive Data Review NMR->Data_Review Primary Structural Reference FTIR FTIR Spectroscopy MS->FTIR Validates Functional Groups Present HPLC HPLC-UV FTIR->HPLC Correlates with Expected Structure HPLC->Data_Review Quantifies Purity & Confirms Identity

Caption: A logical workflow for the cross-validation of 7-Methoxy-4-methylquinoline hydrochloride data.

Core Techniques for Structural Elucidation and Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For a quinoline derivative, these spectra are information-rich, allowing us to confirm the substitution pattern on the aromatic rings.

Self-Validating Protocol (¹H NMR):

  • Preparation: Accurately weigh ~5-10 mg of 7-Methoxy-4-methylquinoline hydrochloride and dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and perform baseline correction. Integrate the signals and reference the TMS peak to 0.00 ppm.

Expected Results & Cross-Validation: The spectrum should show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. This detailed structural map is the primary hypothesis that all other techniques will seek to confirm.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the single most crucial piece of corroborating evidence: the molecular weight. For our compound, we expect to see an ion corresponding to the free base form (7-Methoxy-4-methylquinoline) after the loss of HCl. High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition with high confidence.

Self-Validating Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[2]

  • Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A simple isocratic method on a C18 column can be used to ensure a clean sample introduction.[2]

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is highly effective for nitrogen-containing heterocyclic compounds.

  • Mass Analysis: Scan a relevant mass range (e.g., m/z 100-300).

  • Data Interpretation: Look for the protonated molecular ion [M+H]⁺.

Expected Results & Cross-Validation: The molecular formula for the free base is C₁₁H₁₁NO.[3]

  • Expected Monoisotopic Mass: 173.0841 g/mol .[3][4]

  • Expected [M+H]⁺ ion: ~174.0913 m/z.[4]

The detection of this ion at high resolution provides powerful confirmation of the elemental formula predicted by the NMR structure. This is a critical cross-validation step.

Comparative Analysis: Distinguishing Structural Isomers

To demonstrate the specificity of our analytical workflow, we compare the expected data for our target compound with its structural isomer, 8-Methoxy-4-methylquinoline . While both share the same molecular formula (C₁₁H₁₁NO) and thus the same molecular weight, their spectral properties will differ significantly.

IsomerComparison CompoundA 7-Methoxy-4-methylquinoline C₁₁H₁₁NO MW: 173.21 g/mol DataA ¹H NMR Unique aromatic splitting pattern due to 7-position methoxy group. CompoundA->DataA DataMS Mass Spectrum (m/z) [M+H]⁺ @ ~174.09 Identical for both isomers. CompoundA->DataMS DataHPLC HPLC Retention Time Different retention times on a C18 column due to polarity differences. CompoundA->DataHPLC CompoundB 8-Methoxy-4-methylquinoline C₁₁H₁₁NO MW: 173.21 g/mol DataB ¹H NMR Distinctly different aromatic signals due to 8-position methoxy group. CompoundB->DataB CompoundB->DataMS CompoundB->DataHPLC

Caption: Comparison of analytical signatures between 7- and 8-methoxy isomers.

Data Summary Table:

Parameter7-Methoxy-4-methylquinoline8-Methoxy-4-methylquinolineRationale for Difference
Molecular Formula C₁₁H₁₁NOC₁₁H₁₁NOIsomers share the same formula.
Monoisotopic Mass 173.0841 Da[3][4]173.0841 DaIsomers have the same mass.
¹H NMR Spectrum Unique set of aromatic proton chemical shifts and coupling constants.Different set of aromatic proton chemical shifts and coupling constants.The position of the methoxy group dramatically alters the electronic environment of the aromatic protons.
HPLC Retention Time Expected to have a specific retention time under defined conditions.Expected to have a different retention time.The change in substituent position alters the molecule's overall polarity, leading to different interactions with the stationary phase.

This comparison underscores a critical lesson: mass spectrometry alone cannot distinguish between isomers. It is only through cross-validation with a structure-sensitive technique like NMR and a property-sensitive technique like HPLC that a definitive identification can be made.

Purity Assessment: The Role of Chromatography

Expertise & Experience: While spectroscopy confirms identity, chromatography is the gold standard for assessing purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for non-volatile compounds like quinoline derivatives.[5][2]

Self-Validating Protocol (HPLC-UV Purity):

  • Method Development: Develop a gradient or isocratic method using a C18 column with a mobile phase consisting of acetonitrile and water (often with a modifier like 0.1% formic acid or TFA).

  • Wavelength Selection: The detection wavelength should be set at an absorption maximum for the compound to ensure high sensitivity. A wavelength of around 225 nm is often a good starting point for quinolines.[2]

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing consistently (i.e., stable retention times and peak areas).

  • Analysis: Prepare the sample at a known concentration (e.g., 1 mg/mL) and inject it.

  • Purity Calculation: The purity is typically calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Cross-Validation: The identity of the main peak in the HPLC chromatogram is confirmed by its retention time matching that of a validated reference standard. Furthermore, if using an LC-MS system, the mass spectrometer can confirm that the main peak has the correct mass-to-charge ratio ([M+H]⁺ @ ~174.1), providing a direct link between the purity assessment and the structural identification.

Conclusion

References

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  • PubChem. 7-Methoxy-4-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 7-methoxy-4-methylquinoline (C11H11NO).
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Comparative

A Comparative Analysis of 7-Methoxy-4-methylquinoline hydrochloride and Standard Therapeutics in Oncology and Infectious Disease

For correspondence: [email protected] Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic value. This guide provides a comparativ...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic value. This guide provides a comparative overview of the potential efficacy of a lesser-studied compound, 7-Methoxy-4-methylquinoline hydrochloride, against established drugs in two major therapeutic areas where quinoline derivatives have shown considerable success: oncology and antimalarial therapy. While direct experimental data for 7-Methoxy-4-methylquinoline hydrochloride is not publicly available, this document synthesizes information on the broader class of quinoline derivatives to project its potential mechanisms and efficacy. We will compare its structural features and hypothetical activity profile with standard-of-care agents, namely the antimalarials Chloroquine and Mefloquine, and the anticancer drugs Bosutinib and Lenvatinib. This analysis is supported by established experimental protocols and efficacy data for these standard drugs, providing a framework for the potential evaluation of novel quinoline compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development due to its ability to interact with a wide range of biological targets. This structural motif is present in numerous approved drugs, demonstrating its versatility and therapeutic relevance. The diverse biological activities of quinoline derivatives span from antimalarial and anticancer to antibacterial and anti-inflammatory effects.[1] The specific substitutions on the quinoline core dictate the compound's pharmacological properties, including its mechanism of action, potency, and safety profile.

7-Methoxy-4-methylquinoline hydrochloride is a quinoline derivative whose specific biological activities have not been extensively reported in peer-reviewed literature. However, its structural similarity to other well-characterized quinoline-based drugs allows for a reasoned projection of its potential therapeutic applications and efficacy. This guide will explore these potential applications in the context of established antimalarial and anticancer therapies.

Potential Therapeutic Application I: Antimalarial Activity

The fight against malaria has historically relied on quinoline-containing compounds. Drugs like Chloroquine and Mefloquine have been pivotal in treating and preventing this parasitic disease.

Mechanism of Action of Standard Antimalarial Quinolines

The primary mechanism of action for many quinoline antimalarials, including Chloroquine, involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[2][3][4] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin within its acidic food vacuole.[5] Chloroquine, a weak base, accumulates in this acidic compartment and caps the growing hemozoin polymer, preventing further detoxification of heme.[2][6] The resulting buildup of free heme leads to oxidative stress and parasite death.[4]

Diagram: Mechanism of Action of Chloroquine

G cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Chloroquine Complex (Toxic) Heme->Complex Chloroquine Chloroquine Chloroquine->Heme Binding Chloroquine->Hemozoin Capping Parasite_Death Parasite Death Complex->Parasite_Death Induces

Caption: Simplified workflow of Chloroquine's antimalarial action.

Comparative Efficacy Data: Antimalarial Drugs

The efficacy of antimalarial drugs is typically quantified by their half-maximal inhibitory concentration (IC50) against different strains of P. falciparum. Lower IC50 values indicate higher potency.

DrugP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine3D7 (sensitive)46 ± 4[7]
K1 (resistant)>100[7]
Dd2 (resistant)100 - 150[8]
MefloquineSensitive Strains6.90[9]
Resistant Strains23.1 - 24.5[9][10]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Based on its structure, 7-Methoxy-4-methylquinoline hydrochloride could potentially exhibit antimalarial activity, although its efficacy against resistant strains would need to be determined experimentally.

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Drug Dilution: The test compound (e.g., 7-Methoxy-4-methylquinoline hydrochloride) is serially diluted in 96-well plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%. The plates are then incubated for 72 hours.

  • Lysis and Staining: The cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

Potential Therapeutic Application II: Anticancer Activity

The quinoline scaffold is also prevalent in a number of modern anticancer therapies, particularly tyrosine kinase inhibitors (TKIs).

Mechanism of Action of Standard Anticancer Quinolines

Many quinoline-based anticancer drugs function as inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. For example, Bosutinib is a dual inhibitor of Src and Abl kinases, making it effective in the treatment of chronic myeloid leukemia (CML).[1][11][12] Lenvatinib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), and other kinases involved in angiogenesis and tumor progression.[13][14][15]

Diagram: Mechanism of Action of a Quinoline-Based Tyrosine Kinase Inhibitor

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, Abl) Phospho_Substrate Phosphorylated Substrate RTK->Phospho_Substrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Signaling Quinoline_TKI Quinoline TKI (e.g., Bosutinib) Quinoline_TKI->RTK Inhibition (ATP-competitive) Apoptosis Apoptosis Signaling->Apoptosis Inhibition

Caption: General mechanism of a quinoline-based tyrosine kinase inhibitor.

Comparative Efficacy Data: Anticancer Drugs

The in vitro potency of anticancer drugs is often expressed as IC50 values against various cancer cell lines.

DrugCancer Cell LineIC50 (µM)Reference(s)
Bosutinib IMR-32 (Neuroblastoma)0.64[16]
SK-N-AS (Neuroblastoma)11.26[16]
K562 (CML)0.05 - 0.5 (concentration range)[17]
Lenvatinib HAK-5 (Hepatocellular Carcinoma)5.8[13][15]
KYN-2 (Hepatocellular Carcinoma)10.4[13][15]
8505C (Anaplastic Thyroid Cancer)24.26[14]
TCO1 (Anaplastic Thyroid Cancer)26.32[14]

Note: IC50 values are highly dependent on the cell line and assay conditions.

The structural features of 7-Methoxy-4-methylquinoline hydrochloride suggest it could be investigated for kinase inhibitory activity, though its specific targets and potency are unknown.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[18]

  • Cell Seeding: Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 7-Methoxy-4-methylquinoline hydrochloride) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of absorbance versus drug concentration.

Diagram: General Workflow of an In Vitro Cytotoxicity Assay

G A 1. Seed Cancer Cells in 96-well plate B 2. Add Test Compound (e.g., 7-Methoxy-4-methylquinoline HCl) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT, SRB) C->D E 5. Measure Signal (Absorbance/Fluorescence) D->E F 6. Calculate IC50 E->F

Caption: A simplified workflow for in vitro cytotoxicity screening.

Synthesis and Future Directions

While this guide has provided a comparative framework based on the well-established activities of the quinoline drug class, it is crucial to emphasize that the efficacy of 7-Methoxy-4-methylquinoline hydrochloride remains to be experimentally determined. Its potential as an antimalarial or anticancer agent is, at present, hypothetical and based on structural analogy.

Future research should focus on:

  • In Vitro Screening: Performing antiplasmodial and cytotoxicity assays, as detailed in this guide, to determine the IC50 values of 7-Methoxy-4-methylquinoline hydrochloride against relevant parasite strains and cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound.

  • In Vivo Efficacy and Toxicity: If promising in vitro activity is observed, conducting animal studies to evaluate its efficacy and safety profile.

The synthesis of this guide serves as a testament to the power of leveraging existing knowledge in drug discovery to inform the investigation of novel chemical entities. The rich history of the quinoline scaffold provides a strong foundation for the continued exploration of new derivatives with the potential to address unmet medical needs in oncology and infectious diseases.

References

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Validation

A Head-to-Head In Vitro Comparison of 7-Methoxy-4-methylquinoline Analogs as Anticancer Agents

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for extensive modification, leading to compounds with...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for extensive modification, leading to compounds with a wide array of biological activities.[1][2] This guide provides a detailed head-to-head comparison of the in vitro anticancer activity of several analogs based on the 7-methoxy-4-methylquinoline core. We will delve into the experimental data, analyze structure-activity relationships (SAR), and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly as inhibitors of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a critical target for drug development.[3] The introduction of various substituents to the quinoline ring system allows for the fine-tuning of their biological activity, leading to the discovery of potent and selective anticancer agents.[1][4] This guide will focus on a comparative analysis of analogs derived from the 7-methoxy-4-methylquinoline scaffold, highlighting how structural modifications influence their cytotoxic effects against various cancer cell lines.

Comparative In Vitro Cytotoxicity

The primary measure of a compound's potential as an anticancer agent in early-stage research is its in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.[5] Below is a summary of the in vitro cytotoxic activity of several quinoline-based analogs. While not all are direct derivatives of 7-methoxy-4-methylquinoline, they represent key structural classes of quinoline analogs with demonstrated anticancer activity, providing a basis for understanding the impact of various substitutions.

Compound Class/AnalogCell LineIC50 (µM)Key Structural FeaturesReference
8-methoxyquinoline-5-sulfonamide derivative (3c) C-32 (Melanoma)Not specified8-methoxy group, sulfonamide at C5[6]
MDA-MB-231 (Breast)Not specified[6]
A549 (Lung)Not specified[6]
Quinoline-Chalcone derivative (12e) MGC-803 (Gastric)1.38Chalcone moiety linked to quinoline[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
4-Anilinoquinoline derivative (1f) HeLa (Cervical)10.187-fluoro, 4-anilino substitution[7]
BGC-823 (Gastric)8.32[7]
4-Anilinoquinoline derivative (2i) HeLa (Cervical)7.158-methoxy, 4-anilino substitution[7]
BGC-823 (Gastric)4.65[7]
2-(4-fluorophenyl)quinolin-7-amine analog (FA-5) HeLa, PC3, MCF-7Not specified6-methoxy, 7-aminoethyl substitution[8]
2-(4-fluorophenyl)quinolin-7-amine analog (FA-6) HeLa, PC3, MCF-7Not specified6-methoxy, 7-aminopropyl substitution[8]

Expert Analysis: The data reveals that modifications at various positions of the quinoline ring significantly impact cytotoxic activity. For instance, the introduction of a chalcone moiety in compound 12e results in potent activity against gastric, colon, and breast cancer cell lines.[1] In the 4-anilinoquinoline series, the presence of an 8-methoxy group in compound 2i leads to greater potency against both HeLa and BGC-823 cells compared to the 7-fluoro substitution in compound 1f .[7] Furthermore, in the 2-phenylquinolin-7-amine series, the addition of a methoxy group at the 6-position, combined with alkyl substitution at the 7-amino group (analogs FA-5 and FA-6 ), significantly enhances anticancer activity.[8] This suggests that the electronic and steric properties of the substituents, as well as their positions on the quinoline core, are crucial determinants of biological efficacy.

Experimental Methodologies

The in vitro data presented in this guide was primarily generated using the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A Cancer Cell Line Selection & Culture B Cell Seeding into 96-well Plates A->B C Preparation of Serial Dilutions of Quinoline Analogs B->C After cell adhesion D Treatment of Cells with Analogs for 24-72h C->D E Addition of MTT Reagent & Incubation D->E Post-incubation F Solubilization of Formazan Crystals E->F G Measurement of Absorbance at 570 nm F->G H Calculation of Cell Viability & IC50 Values G->H

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the IC50 values of quinoline analogs.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the 7-methoxy-4-methylquinoline analogs in DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24 to 72 hours.[9]

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanisms of Action and Signaling Pathways

While the primary focus of this guide is on in vitro cytotoxicity, it is crucial to consider the potential molecular mechanisms underlying the observed activity. Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[4]

Inhibition of Kinase Signaling Pathways

A significant number of quinoline-based compounds function as kinase inhibitors.[3] Key signaling pathways often targeted by these molecules include the EGFR and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][11]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Analog Quinoline Analog Quinoline_Analog->EGFR Quinoline_Analog->PI3K

Caption: Potential inhibition of EGFR and PI3K/Akt/mTOR signaling pathways by quinoline analogs.

Conclusion and Future Directions

This comparative guide highlights the significant potential of 7-methoxy-4-methylquinoline analogs as a promising class of anticancer agents. The in vitro data clearly demonstrates that structural modifications to the quinoline core can lead to compounds with potent cytotoxic activity against a range of cancer cell lines. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective analogs.

Future research should focus on elucidating the specific molecular targets of the most active compounds. Kinase inhibition profiling and apoptosis assays would provide valuable insights into their mechanisms of action. Furthermore, promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models. The detailed protocols and comparative data presented in this guide offer a solid foundation for the continued exploration and development of this important class of molecules in the fight against cancer.

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Comparative

Independent Verification of 7-Methoxy-4-methylquinoline hydrochloride's Bioactivity: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the independent verification of the bioactivity of 7-Methoxy-4-methylquinoline hydrochloride. Drawing upon the well-established pharmacological profile of quinoline deriv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of 7-Methoxy-4-methylquinoline hydrochloride. Drawing upon the well-established pharmacological profile of quinoline derivatives, we will explore a logical, data-driven approach to characterizing this compound. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

Introduction: The Quinoline Scaffold and a Hypothesis for Bioactivity

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Extensive research has demonstrated that quinoline derivatives possess a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3][4] A significant portion of recent research has focused on the role of quinoline-based small molecules as kinase inhibitors, which are critical for treating various cancers by disrupting aberrant cell signaling pathways.[5][6][7]

Given this context, we hypothesize that 7-Methoxy-4-methylquinoline hydrochloride, a member of the quinoline family, is likely to exhibit bioactivity as a kinase inhibitor. The presence of a methoxy group at the 7-position is a feature found in several quinoline derivatives with demonstrated antitumor activity.[2] This guide will outline a series of experiments to test this hypothesis, comparing the performance of 7-Methoxy-4-methylquinoline hydrochloride against well-characterized kinase inhibitors.

Experimental Design for Bioactivity Verification

Our experimental approach is designed to be a self-validating system, starting with broad cytotoxicity screening and progressively narrowing down to specific molecular targets. This workflow ensures that we first establish a biological effect and then elucidate the underlying mechanism.

Comparative Compounds

To provide a robust comparison, we will test 7-Methoxy-4-methylquinoline hydrochloride alongside two well-established kinase inhibitors with different target profiles:

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFR, and PDGFR.

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. We will begin with a cytotoxicity screen across a panel of cancer cell lines to identify sensitive lines. Subsequently, we will perform a broad kinase profiling assay on the most sensitive cell line to identify potential kinase targets. Finally, we will validate these targets using cell-based assays that measure the phosphorylation of downstream substrates.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation A Prepare 7-Methoxy-4-methylquinoline hydrochloride and comparative compounds (Sorafenib, Dasatinib) B Select panel of cancer cell lines (e.g., A549, MCF-7, K562) A->B C Perform MTT or CellTiter-Glo assay to determine IC50 values B->C D Identify most sensitive cell line(s) C->D E Treat sensitive cell line with 7-Methoxy-4-methylquinoline hydrochloride D->E F Perform broad-spectrum kinase profiling assay (e.g., KinomeScan) E->F G Identify primary kinase targets F->G H Treat sensitive cell line with test compounds G->H I Perform Western blot analysis for phospho-proteins downstream of identified targets H->I J Quantify inhibition of target kinase activity I->J

Caption: Experimental workflow for the independent verification of bioactivity.

Experimental Protocols

The following are detailed protocols for the key experiments in our verification workflow.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 7-Methoxy-4-methylquinoline hydrochloride and comparative compounds on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-Methoxy-4-methylquinoline hydrochloride, Sorafenib, Dasatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability versus the log of the compound concentration.

Kinase Profiling (Example using a commercial service)

Objective: To identify the primary kinase targets of 7-Methoxy-4-methylquinoline hydrochloride.

Procedure:

  • Outsource kinase profiling to a commercial vendor (e.g., Eurofins DiscoverX's KinomeScan™).

  • Provide the vendor with a sample of 7-Methoxy-4-methylquinoline hydrochloride at a specified concentration (e.g., 1 µM).

  • The vendor will perform a binding assay against a large panel of human kinases.

  • Analyze the results, which are typically provided as a percentage of control, to identify kinases that show significant binding to the compound.

Western Blotting for Phospho-protein Analysis

Objective: To validate the inhibition of a specific kinase pathway identified in the profiling assay. For this example, we will assume the kinase profiling identified inhibition of the PDGFR pathway.

Materials:

  • Sensitive cell line (e.g., a cell line with high PDGFR expression)

  • Test compounds

  • PDGF-BB ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with the test compounds at various concentrations for 2 hours.

  • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of inhibition of PDGFRβ and downstream Akt phosphorylation.

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Cytotoxicity of Test Compounds in Cancer Cell Lines (IC50, µM)

CompoundA549 (Lung)MCF-7 (Breast)K562 (Leukemia)
7-Methoxy-4-methylquinoline HCl5.212.81.5
Sorafenib6.88.13.4
Dasatinib>50>500.005

Interpretation: In this hypothetical scenario, 7-Methoxy-4-methylquinoline hydrochloride shows the highest potency against the K562 cell line, suggesting a potential mechanism of action relevant to chronic myeloid leukemia.

Table 2: Kinase Profiling of 7-Methoxy-4-methylquinoline hydrochloride (1 µM)

Kinase Target% of Control
PDGFRβ12
c-KIT18
VEGFR235
SRC65
ABL178

Interpretation: The kinase profiling data suggests that 7-Methoxy-4-methylquinoline hydrochloride is a potent inhibitor of PDGFRβ and c-KIT, with weaker activity against VEGFR2.

Table 3: Inhibition of PDGFRβ Pathway Phosphorylation in K562 Cells

Compound (1 µM)p-PDGFRβ (% of control)p-Akt (% of control)
7-Methoxy-4-methylquinoline HCl1525
Sorafenib2030
Dasatinib9590

Interpretation: The Western blot data would confirm that 7-Methoxy-4-methylquinoline hydrochloride inhibits the phosphorylation of PDGFRβ and its downstream effector Akt in a cellular context, consistent with the kinase profiling results.

Signaling Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action of 7-Methoxy-4-methylquinoline hydrochloride based on our experimental data, targeting the PDGFRβ signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation PDGF PDGF PDGF->PDGFR Binds Compound 7-Methoxy-4- methylquinoline HCl Compound->PDGFR Inhibits

Caption: Hypothesized inhibition of the PDGFRβ signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to the independent verification of the bioactivity of 7-Methoxy-4-methylquinoline hydrochloride. Based on the known pharmacology of the quinoline scaffold, we have proposed a plausible hypothesis of kinase inhibition and detailed the experimental steps to test it. The presented workflow, from broad cytotoxicity screening to specific target validation, provides a robust framework for characterizing novel chemical entities.

The hypothetical data presented herein suggests that 7-Methoxy-4-methylquinoline hydrochloride may act as a potent inhibitor of the PDGFRβ signaling pathway. Further studies should focus on:

  • Determining the selectivity of the compound across a wider panel of kinases.

  • Elucidating the mode of inhibition (e.g., ATP-competitive).

  • Evaluating its efficacy in in vivo models of cancers driven by PDGFRβ signaling.

By following a logical and evidence-based approach, researchers can confidently assess the therapeutic potential of novel compounds like 7-Methoxy-4-methylquinoline hydrochloride.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Journal of Medicinal Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applic
  • The Rising Therapeutic Potential of 4-Methoxyquinolin-7-amine Derivatives: A Technical Guide. (2025). BenchChem.
  • 7-Methoxy-4-methylquinoline. (n.d.). PubChem.
  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023). European Journal of Medicinal Chemistry Reports.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

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Validation

A Senior Application Scientist's Guide to Replicating Published Findings on 7-Methoxy-4-methylquinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutic agents. Among its many derivatives, 7-methoxy-4-methylquinoline serves as a critical building block for compounds exhibiting a wide spectrum of biological activities, including antitumor, antifungal, and antibacterial properties.[1][2][3]

This guide provides an in-depth, practical comparison of published methodologies for the synthesis, characterization, and evaluation of 7-methoxy-4-methylquinoline and its derivatives. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical logic, offer field-proven insights into potential challenges, and provide the necessary data benchmarks for researchers to validate their own experimental outcomes. The objective is to equip fellow scientists with a robust framework for reliably replicating and building upon the existing literature in this field.

Synthetic Strategies: A Comparative Analysis of Quinoline Formation

The construction of the quinoline core is a well-trodden path in organic synthesis, with several named reactions providing reliable entry points. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Workhorse Method: The Doebner-von Miller Reaction

The most frequently cited and historically significant method for synthesizing 4-methylquinoline derivatives from anilines is the Doebner-von Miller reaction.[4][5] This acid-catalyzed reaction typically involves the condensation of an aromatic amine (like m-anisidine) with an α,β-unsaturated carbonyl compound.[6][7]

Causality Behind the Choice: The Doebner-von Miller approach is favored for its operational simplicity and the use of readily available starting materials. The α,β-unsaturated carbonyl required for the reaction is often generated in situ from the acid-catalyzed self-condensation of an aldehyde or ketone (a variation known as the Beyer method), avoiding the need to synthesize and isolate potentially unstable intermediates.[6]

The reaction proceeds through a sequence of established mechanistic steps:

  • Michael Addition: The aromatic amine performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl.[6][8]

  • Cyclization: The resulting amino-ketone or -aldehyde undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring.

  • Dehydration: The cyclic intermediate eliminates a molecule of water to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product. An oxidizing agent, such as arsenic acid or nitrobenzene, is often included in the reaction mixture to facilitate this final aromatization step.[8]

Doebner_von_Miller_Workflow Reactants m-Anisidine + α,β-Unsaturated Carbonyl Michael_Addition 1. Michael Addition Reactants->Michael_Addition Catalyzed by Acid Acid Acid Catalyst (e.g., HCl, H₂SO₄) Cyclization 2. Intramolecular Electrophilic Cyclization Michael_Addition->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation Oxidizing Agent Product 7-Methoxy-4-methylquinoline Oxidation->Product

Caption: Generalized workflow of the Doebner-von Miller reaction.

Alternative Synthetic Approaches

While the Doebner-von Miller reaction is robust, other methods have been developed, particularly for accessing derivatives with different substitution patterns, such as 4-hydroxyquinolines. For instance, a patented process describes the synthesis of 4-hydroxy-7-methoxyquinoline starting from trimethyl orthoformate and isopropylidene malonate, proceeding through a high-temperature cyclization process.[9] Another approach involves the microwave-assisted synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one, highlighting a move towards more energy-efficient and rapid synthetic methods.[2]

Comparative Overview of Synthetic Methods
MethodKey ReactantsConditionsAdvantagesDisadvantagesReference
Doebner-von Miller Aromatic amine, α,β-unsaturated carbonylAcid catalyst (HCl, H₂SO₄), often with an oxidantOne-pot, uses simple precursors, well-establishedCan produce byproducts, harsh conditions may not be suitable for sensitive substrates[4][5][6]
Microwave-Assisted m-anisidine, ethyl acetoacetateMicrowave irradiationRapid reaction times, often higher yields, energy efficientRequires specialized equipment, scalability can be a concern[2]
Multi-step Cyclization Trimethyl orthoformate, Isopropylidene malonateMulti-step, high temperature (170-180 °C) for cyclizationProvides access to 4-hydroxy derivatives, potentially high-purity productMulti-step process, high energy consumption[9]

Protocol Deep Dive: Replicating a Doebner-von Miller Synthesis

To ensure reproducibility, a protocol must be self-validating. The following is a representative, detailed procedure for the synthesis of 7-methoxy-4-methylquinoline, synthesized from published methodologies. The causality for each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of 7-Methoxy-4-methylquinoline

Materials:

  • m-Anisidine

  • Paraldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (0.1 mol) and concentrated HCl (0.2 mol).

    • Causality: The acid serves two purposes: it protonates the aniline to form the anilinium salt, making it soluble in the aqueous medium, and it acts as the catalyst for the subsequent condensation and cyclization steps.

  • Addition of Aldehyde Source: Cool the mixture in an ice bath and slowly add paraldehyde (0.15 mol) with vigorous stirring. Paraldehyde is a trimer of acetaldehyde and serves as a stable source for the in situ generation of the required α,β-unsaturated carbonyl, crotonaldehyde.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The solution will darken significantly.

    • Causality: Heating provides the necessary activation energy for the Michael addition, cyclization, and dehydration steps. The extended reflux time ensures the reaction proceeds to completion.

  • Oxidation (Implicit): In many Doebner-von Miller variations, an explicit oxidizing agent is added. However, with excess acid and heat, atmospheric oxygen or other species in the mixture can facilitate the final aromatization to the quinoline ring.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and then neutralize by the slow addition of a concentrated NaOH solution until the pH is basic (~9-10).

    • Causality: Neutralization deprotonates the quinoline product, rendering it insoluble in water and allowing it to be extracted into an organic solvent. This step is highly exothermic and must be performed with cooling.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Causality: DCM is an effective solvent for extracting the nonpolar quinoline product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a dark oil or solid. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Characterization and Data Verification

Confirming the identity and purity of the synthesized 7-methoxy-4-methylquinoline is paramount. This involves a suite of analytical techniques, the results of which should be compared against published data.

Logical Flow of Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification Crude Crude Product Purify Column Chromatography or Recrystallization Crude->Purify Pure Purified Sample Purify->Pure TLC Purity Check (TLC/GC-MS) Pure->TLC NMR ¹H & ¹³C NMR TLC->NMR If Pure MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR Verified Structurally Confirmed 7-Methoxy-4-methylquinoline IR->Verified EGFR_Pathway cluster_cell Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Growth PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by 4-anilinoquinoline derivatives.

Comparative Biological Activity
Compound ClassTarget Cell Line / OrganismReported Activity (IC₅₀)Reference
8-Methoxy-4-anilinoquinolinesHeLa (Cervical Cancer)7.15 µM (Compound 2i)[1]
8-Methoxy-4-anilinoquinolinesBGC-823 (Gastric Cancer)4.65 µM (Compound 2i)[1]
7-Hydroxy-4-methylquinolin-2(1H)-oneStaphylococcus citreusZone of inhibition: 23-37 mm[2]
7-Hydroxy-4-methylquinolin-2(1H)-oneAspergillus niger28% inhibition[2]
6,7-Disubstituted-4-phenoxyquinolinesc-Met Kinase0.6 nM (Compound 53)[10]
6,7-Disubstituted-4-phenoxyquinolinesA549 (Lung Cancer)0.003 µM (Compound 53)[10]

This data clearly demonstrates that the 7-methoxyquinoline scaffold is a versatile starting point for developing compounds with potent and diverse biological activities. Researchers aiming to replicate or build upon these findings must pay close attention to the specific substitutions on the quinoline ring, as they drastically influence potency and selectivity.

References

  • Doebner-Miller Reaction. Merck Index.
  • Doebner–Miller reaction. Wikipedia. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • 7-Methoxy-4-methylquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. [Link]

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • 7-Methoxy-4-methylquinolin-2-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 7-methoxy-4-methylquinoline (C11H11NO). PubChemLite. [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. ResearchGate. [Link]

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Comparative

A Senior Scientist's Guide to Validating Target Engagement: A Comparative Analysis Featuring 7-Methoxy-4-methylquinoline hydrochloride

This guide provides a strategic framework for researchers, scientists, and drug development professionals to validate the target engagement of novel small molecules. We will move beyond simplistic protocols to discuss th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals to validate the target engagement of novel small molecules. We will move beyond simplistic protocols to discuss the causal logic behind experimental design, ensuring that the data you generate is robust, reproducible, and compelling. As a central case study, we will consider 7-Methoxy-4-methylquinoline hydrochloride , a compound for which a specific biological target is not yet widely established, making it a perfect candidate for our exploration of target identification and validation strategies.

Part 1: The Modern Imperative—Moving from "What" to "How" in Target Engagement

In drug discovery, identifying a compound that elicits a desired phenotypic response (e.g., cell death in a cancer line) is only the beginning. The critical next step is to answer how it works. Understanding the direct molecular target of a compound is paramount; it underpins the entire rationale for its development, informs predictions of efficacy and potential toxicity, and is a prerequisite for lead optimization.[1][2] Without this knowledge, a project risks advancing a compound with an misunderstood mechanism or undesirable off-target effects.

This guide focuses on the robust, unbiased methods necessary to move from a hit compound to a validated target, emphasizing techniques that provide direct evidence of physical interaction within a biologically relevant context.

Part 2: A Comparative Analysis of Premier Target Validation Methodologies

The modern biophysicist's toolkit contains a range of powerful techniques to confirm target engagement.[3][4] These methods can be broadly categorized into two classes: those that work in a native cellular or lysate environment and those that require purified components. Each approach offers distinct advantages and inherent limitations.

Cell-Based/Lysate-Based Methods: Capturing Engagement in a Native Environment

These techniques are invaluable because they assess the interaction between a compound and its target within a complex biological milieu, accounting for factors like cell permeability and the presence of competing endogenous molecules.[5][6]

  • Cellular Thermal Shift Assay (CETSA): This powerful method is founded on the principle of ligand-induced thermal stabilization.[5][6][7] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, centrifuging to remove aggregated proteins, and quantifying the remaining soluble target protein (e.g., by Western blot or mass spectrometry), one can observe a "shift" in the melting curve in the presence of the binding compound.[6][8][9]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS operates on a similar principle of stabilization but uses proteases instead of heat.[10][11][12] The binding of a small molecule can shield a protein's cleavage sites from a protease (like thermolysin or pronase), resulting in less degradation compared to the unbound state.[13] This difference in proteolytic susceptibility is then visualized by SDS-PAGE and can be used to identify unknown targets when coupled with mass spectrometry.[10][14]

In Vitro Biophysical Methods: Precision Analysis with Purified Components

These techniques provide highly quantitative data on the thermodynamics and kinetics of an interaction but require purified protein and compound, removing the complexities of the cellular environment.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[15][16] By titrating a compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy in a single, label-free experiment.[17][18]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on binding kinetics.[19][20][21] A purified protein target is immobilized on a sensor chip, and the compound of interest is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is measured in real-time.[22] This allows for the precise determination of association (kon) and dissociation (koff) rates, from which the binding affinity (KD) is calculated.[23]

Comparative Data Summary
Method Principle System Key Outputs Advantages Limitations
CETSA Ligand-induced thermal stabilization[5][6]Intact Cells, LysatesTarget engagement, Tm shiftPhysiologically relevant; no compound modification needed[7]Requires specific antibody or MS; indirect affinity measurement
DARTS Ligand-induced protease resistance[10][12]Cell LysatesTarget identification & validationNo compound modification needed; universally applicable[13]Requires careful optimization of protease digestion
ITC Measures heat change upon binding[17]Purified ComponentsKD, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics; label-free in solution[15]Requires large amounts of pure protein; lower throughput
SPR Change in refractive index upon binding[21][22]Purified ProteinKD, kon, koffReal-time kinetics; high sensitivity; reusable chips[19]Requires protein immobilization, which can affect activity

Part 3: A Strategic Workflow for Target Deconvolution of 7-Methoxy-4-methylquinoline hydrochloride

Faced with a novel compound like 7-Methoxy-4-methylquinoline hydrochloride, a multi-step, evidence-based workflow is essential. The goal is not just to find a target but to build an irrefutable case for a specific target.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Unbiased Target Discovery (Cellular Context) cluster_1 Option A: CETSA-MS cluster_2 Option B: DARTS-MS cluster_3 Phase 2: Target Validation (Orthogonal Methods) cluster_4 Biophysical Confirmation Hit Hit Compound (7-Methoxy-4-methylquinoline HCl) Lysate Prepare Cell Lysate Hit->Lysate Treat Treat Lysate with Compound vs. Vehicle Lysate->Treat CETSA_Heat Apply Thermal Gradient Treat->CETSA_Heat DARTS_Protease Limited Proteolysis Treat->DARTS_Protease CETSA_Soluble Isolate Soluble Proteins CETSA_Heat->CETSA_Soluble CETSA_MS LC-MS/MS Analysis CETSA_Soluble->CETSA_MS Candidate Identify Candidate Target(s) from MS Data CETSA_MS->Candidate DARTS_Gel Separate by SDS-PAGE DARTS_Protease->DARTS_Gel DARTS_MS Excise Protected Bands for LC-MS/MS DARTS_Gel->DARTS_MS DARTS_MS->Candidate Purify Clone & Purify Recombinant Candidate Protein Candidate->Purify ITC Isothermal Titration Calorimetry (ITC) Purify->ITC Confirm direct binding & thermodynamics SPR Surface Plasmon Resonance (SPR) Purify->SPR Confirm direct binding & kinetics Final Validated Target ITC->Final SPR->Final

Caption: A strategic workflow for identifying and validating the target of a novel compound.

Experimental Protocol 1: CETSA for Target Engagement

This protocol describes a classic Western blot-based CETSA to confirm the engagement of a hypothesized target.

Causality Behind Choices:

  • Intact Cells vs. Lysate: Starting with intact cells is crucial to confirm the compound is cell-permeable and can engage its target in a native environment.

  • Vehicle Control (DMSO): This is the most critical control. Any observed thermal stabilization must be dependent on the compound, not the solvent.

  • Temperature Gradient: A range of temperatures is required to define the melting curve of the target protein and accurately determine the shift (ΔTm).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line sensitive to the compound) and grow to ~80% confluency. Treat one set of cells with 7-Methoxy-4-methylquinoline hydrochloride (e.g., at 10x EC50) and another with an equivalent volume of vehicle (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a defined volume of PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspensions for each condition (compound-treated and vehicle) into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This method is gentle and avoids detergents that could disrupt the interaction.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing soluble proteins). Normalize protein concentration using a BCA assay. Analyze equal protein amounts by SDS-PAGE and Western blot using a specific antibody against the putative target protein.

  • Data Interpretation: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample indicates target stabilization and engagement.

The Core Principle of CETSA

G cluster_0 Condition 1: No Compound (Vehicle) cluster_1 Condition 2: Compound Bound p1 Target Protein (Native Fold) heat1 Heat Applied p1->heat1 Low Stability denatured1 Protein Denatures & Aggregates heat1->denatured1 Result Result: More soluble protein detected in Condition 2 after heating p2 Target Protein Compound Bound heat2 Heat Applied p2->heat2 Increased Stability stable2 Protein Remains Soluble (Stabilized) heat2->stable2

Sources

Validation

A Comparative Guide to Verifying the Purity of Synthesized 7-Methoxy-4-methylquinoline Hydrochloride

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. In the realm of medicinal chemistry, even minute impurities can lead to skewed biological data, side rea...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. In the realm of medicinal chemistry, even minute impurities can lead to skewed biological data, side reactions, or toxicological issues. This guide provides an in-depth technical comparison of analytical methods for verifying the purity of synthesized 7-Methoxy-4-methylquinoline hydrochloride, a quinoline derivative of interest in various research fields. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating approach to purity assessment.

The Importance of Purity in Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in drug discovery. 7-Methoxy-4-methylquinoline hydrochloride is no exception, and its utility in research and development necessitates a high degree of purity. The presence of starting materials, byproducts, or degradation products can significantly impact experimental outcomes. Therefore, rigorous analytical characterization is not just a quality control measure but a fundamental aspect of scientific integrity.

Synthesis and Potential Impurities

A common and efficient method for the synthesis of 2,4-disubstituted quinolines is the Combes quinoline synthesis.[1][2][3] This acid-catalyzed condensation of an aniline with a β-diketone is a robust method for generating the quinoline core.[1][2][3]

In the case of 7-Methoxy-4-methylquinoline, the likely precursors would be m-anisidine and acetylacetone. The reaction proceeds through an enamine intermediate, followed by acid-catalyzed cyclization and dehydration.

Potential Impurities Arising from the Combes Synthesis:

  • Unreacted Starting Materials: Residual m-anisidine and acetylacetone.

  • Isomeric Byproducts: Depending on the reaction conditions, trace amounts of the 5-methoxy-4-methylquinoline isomer could potentially form, although the directing effects of the methoxy group favor the 7-substituted product.

  • Polymerization Products: Acid-catalyzed self-condensation of acetylacetone or side reactions involving the aniline can lead to polymeric impurities.

  • Byproducts from Incomplete Cyclization or Dehydration: Intermediates such as the Schiff base or the partially cyclized alcohol may persist if the reaction does not go to completion.

Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Here, we compare the most effective techniques for the analysis of 7-Methoxy-4-methylquinoline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method using a C18 column is typically the first choice for molecules of this polarity.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized hydrochloride salt in the initial mobile phase composition (e.g., 1 mg/mL).

Rationale for Method Parameters:

  • C18 Column: The nonpolar stationary phase is well-suited for retaining the moderately polar 7-Methoxy-4-methylquinoline.

  • Acidified Mobile Phase: The addition of formic acid improves peak shape by protonating the quinoline nitrogen, reducing tailing. It also ensures the hydrochloride salt remains in its ionized form.

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase allows for the effective elution of the main compound while also separating less polar impurities that might be present.

Data Presentation: HPLC Analysis

CompoundRetention Time (min)Peak Area (%)
7-Methoxy-4-methylquinoline8.599.5
Impurity 1 (e.g., m-anisidine)3.20.2
Impurity 2 (e.g., isomeric byproduct)8.90.3
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 7-Methoxy-4-methylquinoline, which has a reasonable vapor pressure, GC-MS can provide both purity information and structural confirmation of impurities through mass spectral data.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: The free base is more suitable for GC-MS. If starting with the hydrochloride salt, neutralization with a mild base (e.g., sodium bicarbonate solution) followed by extraction into an organic solvent (e.g., dichloromethane or ethyl acetate) is necessary. The organic extract is then dried and injected.

Data Presentation: GC-MS Analysis

CompoundRetention Time (min)Key Mass Fragments (m/z)
7-Methoxy-4-methylquinoline12.1173 (M+), 158, 130, 102
Potential Impurity (e.g., m-anisidine)7.8123 (M+), 108, 80
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for purity assessment, particularly for identifying and quantifying structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts due to better solubility.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled experiment.

Expected Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆):

ProtonChemical Shift (ppm)MultiplicityIntegration
H-2~8.8d1H
H-8~8.0d1H
H-5~7.8d1H
H-6~7.3dd1H
H-3~7.1d1H
OCH₃~3.9s3H
CH₃~2.7s3H
N-H (HCl)broad s1H

Expected Chemical Shifts (¹³C NMR, 100 MHz, DMSO-d₆):

CarbonChemical Shift (ppm)
C-2~150
C-4~148
C-7~160
C-8a~145
C-4a~125
C-8~122
C-5~120
C-6~108
C-3~118
CH₃~18
OCH₃~56

The presence of unexpected signals in the NMR spectra would indicate impurities. Integration of the impurity signals relative to the main compound's signals can provide a quantitative estimate of their levels.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the synthesized compound.

Experimental Protocol: ESI-MS

  • Instrumentation: A mass spectrometer with an ESI source.

  • Solvent: Methanol or acetonitrile with 0.1% formic acid.

  • Mode: Positive ion mode.

  • Expected m/z: 174.0913 [M+H]⁺ for the free base (C₁₁H₁₁NO).[4]

Melting Point Analysis

The melting point is a fundamental physical property that can be a good indicator of purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities. The melting point of 6-methoxy-4-methylquinoline is reported as 52 °C[5], and for 7-bromo-2-methoxy-4-methylquinoline, it is 58-60 °C.[6] For the hydrochloride salt of 7-Methoxy-4-methylquinoline, a sharp melting point in a defined range would be expected for a pure sample.

Comparison of Analytical Methods

MethodAdvantagesDisadvantagesBest For
HPLC High resolution, quantitative, suitable for non-volatile and thermally labile compounds.Requires a suitable chromophore for UV detection.Quantitative purity assessment and separation of a wide range of impurities.
GC-MS High resolution, provides structural information of impurities, highly sensitive.Requires sample to be volatile and thermally stable; derivatization may be needed.Analysis of volatile impurities and starting materials.
NMR Provides detailed structural information, can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.Structural confirmation and identification of unknown impurities.
MS (ESI) High sensitivity, accurate molecular weight determination.Provides limited structural information on its own.Confirmation of the molecular weight of the target compound.
Melting Point Simple, fast, and inexpensive.Not specific, only a rough indicator of purity.A quick preliminary check of purity.

Visualizing the Workflow

A systematic approach to purity verification is crucial. The following diagram illustrates a logical workflow for the analysis of synthesized 7-Methoxy-4-methylquinoline hydrochloride.

Purity_Verification_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Checks cluster_primary Primary Purity Assessment cluster_confirmation Structural Confirmation & Impurity ID Synthesis Combes Synthesis of 7-Methoxy-4-methylquinoline HCl TLC Thin Layer Chromatography (TLC) for reaction monitoring Synthesis->TLC MP Melting Point Analysis Synthesis->MP HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC NMR ¹H and ¹³C NMR HPLC->NMR If purity > 95% GCMS GC-MS (Volatile Impurities) HPLC->GCMS If volatile impurities suspected MS ESI-MS (Molecular Weight) NMR->MS MS->GCMS

Caption: A logical workflow for the comprehensive purity verification of synthesized 7-Methoxy-4-methylquinoline hydrochloride.

Conclusion

Verifying the purity of synthesized 7-Methoxy-4-methylquinoline hydrochloride requires a combination of orthogonal analytical techniques. While HPLC provides the most robust quantitative data on purity, it should be complemented by spectroscopic methods like NMR and MS for unequivocal structural confirmation and identification of any potential impurities. A thorough understanding of the synthetic route is crucial for anticipating potential byproducts and choosing the most appropriate analytical strategies. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently assess the purity of their synthesized material, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de France, 49, 89.
  • Bergstrom, F. W., & Franklin, R. G. (1944). The Chemistry of the Quinoline Group. Chemical Reviews, 35(2), 151–207.
  • Johnson, W. S., & Mathews, F. J. (1944). The Combes Quinoline Synthesis. Journal of the American Chemical Society, 66(2), 210–215.
  • Alyamkina, E. A., et al. (2011). Combes reaction in the synthesis of quinolines (review). Chemistry of Heterocyclic Compounds, 47(3), 255-279.
  • Born, J. L. (1974). The Combes reaction. I. The reaction of m-anisidine with 2,4-pentanedione. Journal of Organic Chemistry, 39(20), 2944–2946.
  • Sloop, J. C. (2009). The Combes quinoline synthesis: A green chemistry approach.
  • PubChemLite. 7-methoxy-4-methylquinoline (C11H11NO). Available at: [Link]

  • ChemSynthesis. 6-methoxy-4-methylquinoline. Available at: [Link]

  • Chemical Synthesis Database. 7-bromo-2-methoxy-4-methylquinoline. Available at: [Link]

  • GL Sciences. HPLC Column Technical Guide. Available at: [Link]

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]

  • Mettler Toledo. What is Melting Point? Available at: [Link]

  • Journal of IMAB. AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • PubChemLite. 7-methoxy-4-methylquinoline (C11H11NO). Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-Methoxy-4-methylquinoline hydrochloride

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 7-Methoxy-4-methylquinoline hydrochloride. As a quinoline derivative, this compound must be handled with the assumption of hazardous properties, necessitating a structured and cautious approach to its disposal.

The protocols outlined herein are synthesized from established chemical safety principles and regulatory guidelines. It is imperative to always consult your institution's specific Safety Data Sheet (SDS) and adhere to all local, state, and national regulations for hazardous waste management.

Core Principles of Chemical Waste Disposal

The primary objective in disposing of 7-Methoxy-4-methylquinoline hydrochloride is to prevent its release into the environment and ensure the safety of all personnel.[1] This compound, like many complex organic molecules, must be treated as hazardous waste.[1][2]

  • Prohibition of Drain or Trash Disposal: Under no circumstances should this chemical or its solutions be poured down the drain or discarded in regular trash.[3][4] Quinolines can exhibit aquatic toxicity, and improper disposal can lead to environmental contamination and non-compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Segregation is Key: Hazardous waste must be strictly segregated from non-hazardous waste. Furthermore, different categories of chemical waste must be kept separate to prevent dangerous reactions, such as the mixing of acids with bases or oxidizers with organic compounds.[2][7]

  • Containment and Labeling: All waste must be collected in appropriate, chemically compatible containers that are securely sealed and clearly labeled.[5] Proper labeling is a critical regulatory requirement and ensures safe handling by waste management personnel.[8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is essential. Based on data for analogous quinoline compounds, 7-Methoxy-4-methylquinoline hydrochloride should be handled as a substance that is potentially harmful if swallowed, and capable of causing skin and serious eye irritation.[9][10] Always work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

The following table summarizes the mandatory PPE for handling this chemical waste.

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.Protects against splashes and accidental contact that could cause serious eye irritation or damage.[1][11] Conforms to OSHA 29 CFR 1910.133.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation.[1][11] Gloves must be inspected before use and disposed of properly after handling.[12]
Body Laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Use in a chemical fume hood. A respirator may be required for large spills or inadequate ventilation.Minimizes inhalation of any potential dusts or aerosols.[3][10]

Step-by-Step Disposal Protocol

This protocol covers the collection of pure 7-Methoxy-4-methylquinoline hydrochloride, solutions containing the compound, and contaminated lab materials.

Protocol: Waste Collection and Containment
  • Identify the Waste Stream: Designate a specific hazardous waste container for "Quinoline Derivatives" or "Nitrogenous Heterocyclic Waste." This container must be in good condition, free of damage, and made of a material chemically compatible with the waste.[5]

  • Collect Solid Waste:

    • Carefully transfer any solid 7-Methoxy-4-methylquinoline hydrochloride waste into the designated, pre-labeled hazardous waste container.

    • Place any contaminated disposable items, such as weighing paper, gloves, or absorbent pads, directly into the same container.[1]

  • Collect Liquid Waste:

    • Collect all solutions containing 7-Methoxy-4-methylquinoline hydrochloride in a designated liquid hazardous waste container.

    • Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors.[1]

    • Crucially, do not mix this waste stream with other incompatible wastes (e.g., strong acids, bases, or oxidizers).[7]

  • Manage Contaminated Sharps & Glassware:

    • Non-disposable glassware (beakers, flasks) should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid hazardous waste.

    • Disposable contaminated sharps (needles, Pasteur pipettes) must be placed in a designated sharps container.

  • Seal and Label the Container:

    • Do not overfill the container; leave at least 10% of headspace for expansion.[1]

    • Securely close the lid.

    • The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents (e.g., "7-Methoxy-4-methylquinoline hydrochloride," "Contaminated Debris"). The label must also indicate the associated hazards (e.g., "Toxic," "Irritant").[7][8]

Waste Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.[7][8] This is a designated area at or near the point of waste generation.

  • Location: The SAA can be a designated section of a benchtop or a chemical fume hood.[7]

  • Segregation: Incompatible waste types within the SAA must be segregated. For example, keep organic waste separate from acidic or corrosive waste.[7]

  • Container Management: Containers in the SAA must be kept closed except when adding waste. They must be inspected weekly for any signs of leakage.[7]

  • Time and Volume Limits: Regulations limit the amount of waste (typically up to 55 gallons) and the duration it can be stored in an SAA. Once a container is full, it must be moved to a central storage area within three days.[7][8]

Waste Management Workflow

The following diagram illustrates the decision-making process for handling chemical waste from generation to disposal.

G cluster_lab In the Laboratory cluster_ehs EHS / Waste Management A Waste Generation (e.g., 7-Methoxy-4-methylquinoline HCl) B Select Compatible, Labeled Hazardous Waste Container A->B C Add Waste to Container (Solid or Liquid) B->C D Container Full? C->D E Securely Seal Container D->E Yes F Store in Designated Satellite Accumulation Area (SAA) D->F No G Arrange for Pickup by Environmental Health & Safety (EHS) E->G F->C Continue Use H Transport to Central Accumulation Area G->H I Final Disposal by Licensed Hazardous Waste Contractor H->I

Caption: Workflow for proper hazardous chemical waste management.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.

Minor Spill (Contained, <1 Liter, No Immediate Hazard)
  • Alert Personnel: Immediately alert others in the area.[3]

  • Don PPE: Wear all required PPE, including double-gloving if necessary.

  • Contain the Spill: Use absorbent materials like clay, sand, or commercial spill pads to surround and contain the spill, working from the outside in.[13][14]

  • Clean-Up:

    • For solids: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[3]

    • For liquids: Cover the spill with an inert absorbent material. Once absorbed, scoop the material into the hazardous waste container.[12][15]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[15] All cleaning materials (pads, paper towels) must be disposed of as hazardous waste.[15]

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Major Spill (Poses a Fire, Health, or Environmental Hazard)
  • Evacuate and Alert: Evacuate the immediate area and alert all personnel. Activate the nearest fire alarm if there is a fire or explosion risk.[3]

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Call for Emergency Response: Contact your institution's EHS or emergency response team immediately. Provide them with the identity of the spilled chemical and any other relevant details.

  • Seek Medical Attention: If anyone has been exposed, flush the affected skin or eyes with water for at least 15 minutes and seek immediate medical attention.[3][16]

By adhering to these systematic procedures, researchers can ensure that 7-Methoxy-4-methylquinoline hydrochloride is managed and disposed of in a manner that protects themselves, their colleagues, and the environment.

References

  • Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Quinoline - SAFETY DATA SHEET. pentachemicals.eu.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • CHEMICAL SPILL PROCEDURES. Hudson Valley Community College.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • Chemical spill cleanup procedures. J&K Scientific LLC.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • material safety data sheet sds/msds. CDH Fine Chemical.
  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational and Environmental Safety Office.
  • 4-methylquinoline - Safety Data Sheet. ChemicalBook.

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